molecular formula C11H9F2N3 B2835876 N-benzyl-4,6-difluoropyrimidin-2-amine CAS No. 130866-84-1

N-benzyl-4,6-difluoropyrimidin-2-amine

Cat. No.: B2835876
CAS No.: 130866-84-1
M. Wt: 221.211
InChI Key: DEXFDWDQRUGQPH-UHFFFAOYSA-N
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Description

N-benzyl-4,6-difluoropyrimidin-2-amine is a fluorinated pyrimidine-based compound serving as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Pyrimidine derivatives are widely investigated for their potential biological activities, particularly as core structures in enzyme inhibition. Related 6-phenylpyrimidin-2-amine analogs have demonstrated significant potential as selective cyclooxygenase-2 (COX-2) inhibitors, which is a key target in anti-inflammatory and anticancer agent development . Furthermore, structurally similar 2,4-diamino-5-benzylpyrimidine compounds have been extensively studied as potent and selective inhibitors of dihydrofolate reductase (DHFR) from opportunistic pathogens, showing enhanced potency and selectivity over traditional drugs like trimethoprim . The specific substitution pattern of the N-benzyl and fluorine groups on the pyrimidine ring in this compound makes it a promising candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents, such as platelet aggregation inhibitors or antifolate antibiotics. Researchers can utilize this building block to explore novel mechanisms of action and optimize binding affinity towards specific enzyme targets. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4,6-difluoropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3/c12-9-6-10(13)16-11(15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXFDWDQRUGQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CC(=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326781
Record name N-benzyl-4,6-difluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

130866-84-1
Record name N-benzyl-4,6-difluoropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Benzyl-4,6-difluoropyrimidin-2-amine: Structural Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, perhalogenated pyrimidines serve as highly versatile scaffolds. N-benzyl-4,6-difluoropyrimidin-2-amine (CAS: 130866-84-1) is a specialized, bifunctional building block characterized by its lipophilic benzylamine moiety and two highly electrophilic fluorinated positions[1]. This in-depth technical guide explores the structural rationale, regioselective synthesis, and downstream applications of this compound, providing researchers with actionable, self-validating protocols for its integration into complex pharmaceutical pipelines.

Physicochemical Properties & Structural Analysis

The utility of N-benzyl-4,6-difluoropyrimidin-2-amine stems from the distinct electronic environment of its pyrimidine core. The strong electron-withdrawing nature of the fluorine atoms at the C4 and C6 positions severely depletes the electron density of the aromatic ring. This renders the carbon centers highly susceptible to subsequent Nucleophilic Aromatic Substitution (S_NAr) or transition-metal-catalyzed cross-coupling reactions.

The benzyl group at the C2 position serves a dual purpose: it can act as a permanent lipophilic pharmacophore to enhance target binding in biological systems, or it can function as a temporary protecting group that is easily cleaved via palladium-catalyzed hydrogenolysis to yield the primary amine.

Table 1: Quantitative Physicochemical Data

ParameterSpecification
Chemical Name N-benzyl-4,6-difluoropyrimidin-2-amine
CAS Registry Number 130866-84-1
Molecular Formula C11H9F2N3
Molecular Weight 221.2061 g/mol
Core Scaffold Pyrimidine
Electrophilic Sites C4, C6 (Activated by Fluorine)

Mechanistic Insights: Regioselective Nucleophilic Aromatic Substitution (S_NAr)

The de novo synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine typically begins with the perhalogenated precursor, 2,4,6-trifluoropyrimidine . The introduction of the benzylamine nucleophile presents a classic regioselectivity challenge.

In 2,4,6-trifluoropyrimidine, the C4 and C6 positions are sterically less hindered than the C2 position, which is flanked by two endocyclic nitrogen atoms. Consequently, the kinetic product of the S_NAr reaction is predominantly the C4-substituted isomer (N-benzyl-2,6-difluoropyrimidin-4-amine)[2]. However, by strictly controlling the reaction temperature, stoichiometry, and utilizing a non-nucleophilic base, the C2-substituted target (N-benzyl-4,6-difluoropyrimidin-2-amine) can be successfully generated and isolated as a minor but highly valuable pathway product.

SNAr_Regioselectivity SM 2,4,6-Trifluoropyrimidine (2 Signals in 19F NMR) NUC Benzylamine + DIPEA (0 °C, MeCN) SM->NUC C4 C4-Isomer (Kinetic) N-benzyl-2,6-difluoropyrimidin-4-amine (2 Signals in 19F NMR) NUC->C4 Major Pathway (Less Steric Hindrance) C2 C2-Isomer (Target) N-benzyl-4,6-difluoropyrimidin-2-amine (1 Signal in 19F NMR) NUC->C2 Minor/Isolable Pathway (Thermodynamic/Steric Control)

Caption: Regioselective S_NAr pathways of 2,4,6-trifluoropyrimidine with benzylamine.

Self-Validating Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity, the following protocol integrates


F NMR spectroscopy  as an in-process control. This exploits the molecular symmetry of the target compound to provide a self-validating diagnostic system.

Causality of Reagents:

  • N,N-Diisopropylethylamine (DIPEA): Acts as an acid scavenger to neutralize the hydrofluoric acid (HF) byproduct. Without DIPEA, HF would protonate the benzylamine nucleophile, stalling the reaction.

  • 0 °C Temperature: The S_NAr reaction on fluorinated pyrimidines is highly exothermic. Cryogenic control prevents runaway diamination (over-substitution) and limits degradation[2].

Step-by-Step Methodology
  • Initiation: Dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous acetonitrile (MeCN) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add DIPEA (1.2 eq) to the stirring solution. Slowly add benzylamine (1.0 eq) dropwise over 15 minutes to maintain thermal control.

  • In-Process Control (The Self-Validating Step): Stir the reaction at 0 °C for 2 hours. Extract a 0.1 mL aliquot and analyze via

    
    F NMR.
    
    • Validation Logic: The starting material exhibits two distinct fluorine signals. The C4-isomer lacks a plane of symmetry and will also show two distinct

      
      F signals. The target C2-isomer , however, possesses a plane of symmetry, rendering the fluorines at C4 and C6 magnetically equivalent. The emergence of a single 
      
      
      
      F resonance
      confirms the presence of the desired N-benzyl-4,6-difluoropyrimidin-2-amine.
  • Workup: Quench the reaction with distilled water. Evaporate the MeCN under reduced pressure. Partition the crude residue between Dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous MgSO

    
    , filter, and concentrate.
    
  • Chromatographic Isolation: Purify the crude mixture via silica gel flash column chromatography using a gradient of Hexanes and Ethyl Acetate. The symmetric C2-isomer exhibits a different dipole moment than the asymmetric C4-isomer, allowing for clean baseline separation.

Synthesis_Workflow Step1 1. Reaction Setup Dissolve 2,4,6-Trifluoropyrimidine in MeCN (0 °C) Step2 2. Reagent Addition Dropwise addition of Benzylamine & DIPEA Step1->Step2 Step3 3. In-Process Control (IPC) 19F NMR Monitoring (Symmetry Check) Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, Extract with DCM Step3->Step4 Step5 5. Chromatographic Isolation Silica Gel (Hexanes/EtOAc) Step4->Step5 Step6 6. Final Validation Pure N-benzyl-4,6-difluoropyrimidin-2-amine Step5->Step6

Caption: Self-validating experimental workflow for the synthesis and isolation of the C2-isomer.

Applications in Advanced Drug Development

N-benzyl-4,6-difluoropyrimidin-2-amine is highly prized in the synthesis of complex neuroactive and antineoplastic agents. Because the C4 and C6 fluorines remain highly activated, they can undergo subsequent, orthogonal functionalization.

A prominent application of this scaffold is in the development of GABA-A receptor modulators . In patent literature, derivatives of 4,6-difluoropyrimidin-2-amine are utilized to synthesize imidazo[1,2-a]pyridine compounds[3]. These advanced heterocycles are critical in modulating benzodiazepine receptor sites, offering targeted therapeutic interventions for neurological disorders such as Trigeminal Neuralgia and Complex Regional Pain Syndrome (CRPS)[4]. By leveraging the sequential displaceability of the fluorine atoms, medicinal chemists can rapidly generate diverse libraries of pyrimidine-based drug candidates.

References

  • N-Benzyl-4,6-difluoropyrimidin-2-amine | CymitQuimica, cymitquimica.com,
  • AU2009249186A1 - Imidazo [1, 2-a] pyridine compounds as GABA-A receptor modulators - Google P
  • WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS - Google P
  • Perhalogenated pyrimidine scaffolds - Beilstein Journals, beilstein-journals.org,

Sources

Therapeutic potential of N-benzyl-4,6-difluoropyrimidin-2-amine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and laboratory guide on the therapeutic deployment and synthetic manipulation of N-benzyl-4,6-difluoropyrimidin-2-amine scaffolds (CAS: 130866-84-1).

Executive Overview

As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I frequently leverage the N-benzyl-4,6-difluoropyrimidin-2-amine scaffold due to its exceptional balance of synthetic tractability and biological target engagement. This molecule is not merely a structural building block; it is a "privileged scaffold." The dual fluorine atoms at the C4 and C6 positions provide a highly reactive electrophilic center for orthogonal nucleophilic aromatic substitution (SNAr), while the N-benzylamine moiety delivers essential lipophilic contacts for occupying hydrophobic pockets in target enzymes.

This guide details the mechanistic rationale, synthetic workflows, and biological validation protocols required to develop this scaffold into potent Histone Deacetylase (HDAC) inhibitors and kinase antagonists.

Mechanistic Grounding & Target Engagement

Epigenetic Modulation via HDAC Inhibition

The N-benzylpyrimidin-2-amine core has emerged as a highly potent surface recognition moiety (cap group) for HDAC inhibitors [1].

  • The Causality of Binding: The benzyl ring engages in critical

    
     stacking and hydrophobic interactions with the rim of the HDAC active site. The pyrimidine ring acts as a rigid, planar vector that directs a linked pharmacophore (typically an aliphatic chain terminating in a hydroxamic acid) deep into the narrow catalytic tunnel to chelate the active-site zinc ion (Zn
    
    
    
    ).
  • Biological Consequence: By blocking the deacetylation of lysine residues on histone tails, these derivatives induce chromatin relaxation, leading to the transcriptional activation of tumor suppressor genes like p21 (WAF1/CIP1), ultimately driving cell cycle arrest and apoptosis in malignant cells [2].

HDAC_Pathway A N-Benzyl-4,6-difluoropyrimidin-2-amine Derivative B HDAC Enzyme Pocket (Zn2+ Chelation) A->B Binds & Inhibits C Histone Hyperacetylation B->C Prevents Deacetylation D Chromatin Relaxation C->D Epigenetic Shift E p21 (WAF1/CIP1) Expression D->E Transcriptional Activation F Cell Cycle Arrest & Apoptosis E->F Tumor Suppression

Fig 1. Mechanistic pathway of HDAC inhibition by N-benzylpyrimidin-2-amine derivatives.

Kinase Inhibition (MK2, CDK2, and CXCR4)

Beyond epigenetics, the 4,6-difluoropyrimidin-2-amine core is extensively utilized to synthesize kinase inhibitors, particularly targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) [3] and Chemokine Receptor Type 4 (CXCR4) [4]. The pyrimidine nitrogens serve as excellent hydrogen-bond acceptors for the kinase hinge region, while the differential reactivity of the fluorines allows for the rapid assembly of complex, asymmetric target molecules.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the therapeutic potential of this scaffold, the following table summarizes the quantitative data of key derivatives synthesized from the N-benzyl-4,6-difluoropyrimidin-2-amine core across different therapeutic targets.

Compound / DerivativeTarget Enzyme/ReceptorEnzymatic IC₅₀ (nM)Cellular EfficacyKey Structural Feature
Analog 6a (HDACi)Pan-HDAC28.01.2 µM GI₅₀ (HeLa)Unsubstituted N-benzyl cap
Analog 8f (HDACi)Pan-HDAC15.00.8 µM GI₅₀ (HeLa)4-Methoxy-N-benzyl cap
MK2 Inhibitor INT-52 MK2 Kinase8.545.0 nM (TNF-α block)Piperazine hinge-binder at C4
CXCR4 Antagonist 13 CXCR410.0>75% Invasion BlockadePyridinyl terminal ring at C6

Data synthesized from literature benchmarks [1], [3], [4].

Synthetic Methodologies: Orthogonal Functionalization

The power of the 4,6-difluoropyrimidin-2-amine scaffold lies in its SNAr reactivity. The highly electronegative fluorine atoms severely deplete the pyrimidine ring of electron density.

  • Causality of Sequential SNAr: The first nucleophilic attack (e.g., by an amine) occurs rapidly at room temperature. However, once the first amine is installed, its lone pair donates electron density back into the pyrimidine ring via resonance. This significantly deactivates the remaining fluorine at C6, requiring elevated temperatures (80–120°C) for the second substitution. This allows for precise, orthogonal synthesis without complex protecting groups.

Synthesis_Workflow S1 4,6-Difluoropyrimidin-2-amine S2 Benzylamine + DIPEA (Mild SNAr, 25°C) S1->S2 S3 N-Benzyl-4-fluoro-pyrimidin-2-amine Intermediate S2->S3 S4 Secondary Nucleophile (Amine/Thiol, 80-100°C) S3->S4 S5 Di-substituted Target Scaffold S4->S5

Fig 2. Sequential orthogonal SNAr functionalization of the difluoropyrimidine core.

Protocol 1: Regioselective Mono-SNAr Synthesis

Objective: Synthesize N-benzyl-4-fluoro-pyrimidin-2-amine.

  • Preparation: Dissolve 4,6-difluoropyrimidin-2-amine (1.0 eq, 10 mmol) in anhydrous 1,4-dioxane (20 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct without competing for the electrophilic center.

  • Nucleophile Addition: Dropwise add benzylamine (1.0 eq, 10 mmol) at 0°C to prevent exothermic runaway.

  • Reaction: Allow the mixture to warm to 25°C and stir for 4 hours.

  • Self-Validation Step: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a single new peak emerges corresponding to the mono-substituted mass

    
    . The absence of a di-substituted byproduct validates the temperature control.
    
  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: High-Temperature Secondary SNAr

Objective: Install the secondary pharmacophore (e.g., a piperazine linker) at the C6 position.

  • Preparation: Dissolve the intermediate from Protocol 1 (1.0 eq) in n-butanol (15 mL). Rationale: n-butanol has a high boiling point (117°C), providing the thermal energy required to overcome the resonance-deactivated C6 fluorine.

  • Reagent Addition: Add the secondary amine (e.g., N-Boc-piperazine) (2.0 eq) and K₂CO₃ (3.0 eq).

  • Reaction: Reflux at 100°C for 16–24 hours.

  • Self-Validation Step: Perform TLC (DCM:MeOH 9:1). A complete shift to a lower Rf spot indicates successful substitution. Confirm via ¹H-NMR by the disappearance of the highly deshielded fluorine-adjacent pyrimidine proton signal.

Biological Evaluation Assays

To ensure the synthesized derivatives are viable therapeutic candidates, they must be subjected to self-validating biological assays.

Protocol 3: In Vitro HDAC Enzymatic Fluorometric Assay

Objective: Determine the IC₅₀ of the synthesized N-benzylpyrimidin-2-amine derivatives against HDAC enzymes.

  • Reagent Prep: Prepare a 10 mM stock of the test compound in 100% DMSO. Perform 3-fold serial dilutions in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Enzyme Incubation: In a 96-well black microplate, combine 10 µL of the diluted compound, 20 µL of recombinant HDAC1 enzyme (optimized concentration), and incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of HDAC developer solution (containing Trypsin and Trichostatin A to stop the HDAC reaction). Incubate for 15 minutes at room temperature. Rationale: Trypsin cleaves the deacetylated AMC substrate, releasing the fluorophore. Trichostatin A ensures no further deacetylation occurs during development.

  • Validation & Readout: Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Control Validation: Include Vorinostat (SAHA) as a positive control; its IC₅₀ must fall within the established literature range (approx. 10-20 nM) to validate the assay run.

  • Data Analysis: Plot log(inhibitor) vs. normalized fluorescence using non-linear regression to calculate the IC₅₀.

References

  • Zhou, Y., Dun, Y., Fu, H., Wang, L., Pan, X., Yang, X., & Fang, H. (2017). "Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor." Chemical Biology & Drug Design. [Link]

  • Tasneem, S., Alam, M. M., Amir, M., Akhter, M., Parvez, S., Verma, G., Nainwal, L. M., Equbal, A., Anwer, T., & Shaquiquzzaman, M. (2022). "Heterocyclic Moieties as HDAC Inhibitors: Role in Cancer Therapeutics." Mini-Reviews in Medicinal Chemistry.[Link]

  • Vertex Pharmaceuticals Incorporated. (2021). "MK2 INHIBITORS AND USES THEREOF" (European Patent EP 3193611 B1).
  • Zhan, W., Liang, Z., Zhu, A., Kurtkaya, S., Shim, H., Snyder, J. P., & Liotta, D. C. (2009). "Dipyrimidine Amines: A Novel Class of Chemokine Receptor Type 4 Antagonists with High Specificity." Journal of Medicinal Chemistry.[Link]

Technical Guide: Fluorinated Pyrimidine-2-Amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Kinase Inhibition and Metabolic Stability via Halogenated Scaffolds

Part 1: Executive Summary & Core Directive

The pyrimidine-2-amine motif is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Ribociclib, Ceritinib). However, the metabolic liability of the pyrimidine ring—specifically oxidative debenzylation or ring oxidation by Cytochrome P450 enzymes—often necessitates structural optimization.

This guide details the strategic incorporation of fluorine into the pyrimidine-2-amine architecture. Unlike random screening, fluorination is a deterministic tool . It modulates pKa, blocks metabolic soft spots (C-H sites), and induces specific conformational changes via the gauche effect, without imposing the steric penalty of a methyl or chloro group.

Part 2: The Fluorine Effect (Mechanistic Insight)

Metabolic Blockade and Bond Strength

The primary driver for substituting hydrogen (H) with fluorine (F) at the C-5 position of the pyrimidine ring is the prevention of oxidative metabolism. The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Causality: CYP450 enzymes typically initiate metabolism via hydrogen atom abstraction or oxygen insertion. Replacing the C-5 hydrogen with fluorine renders this position inert to oxidation.

  • Electronic Impact: Fluorine is highly electronegative (3.98 Pauling scale). This pulls electron density away from the pyrimidine nitrogen atoms (N1 and N3), lowering the pKa of the ring nitrogens. In kinase inhibitors, this fine-tunes the hydrogen bond acceptor capability at the N1 position, often optimizing the interaction with the kinase hinge region (e.g., the backbone NH of the gatekeeper residue).

Visualization: The Metabolic Stability Logic

MetabolicBlockade cluster_0 Native Scaffold (5-H) cluster_1 Fluorinated Scaffold (5-F) Pyrim Pyrimidine-2-amine (C5-H) CYP CYP450 Enzyme Pyrim->CYP Substrate Oxidation Oxidative Metabolism CYP->Oxidation H-Abstraction Block Metabolic Blockade CYP->Block C-F Bond Strength Clearance Rapid Clearance (Low t1/2) Oxidation->Clearance F_Pyrim 5-Fluoro-Pyrimidine-2-amine (C5-F) F_Pyrim->CYP Resistant Stable Enhanced Stability (High t1/2) Block->Stable

Caption: Comparative metabolic fate of native vs. 5-fluorinated pyrimidine scaffolds. Fluorine prevents CYP-mediated oxidation.

Part 3: Synthetic Architectures

Synthesizing 5-fluoro-pyrimidine-2-amines requires precision. While Nucleophilic Aromatic Substitution (SNAr) is common for 4-chloropyrimidines, the 2-position is less electrophilic. Therefore, Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling is the industry standard for high-yield, convergent synthesis, especially when coupling with complex aniline fragments.

Validated Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of N-(aryl)-5-fluoropyrimidin-2-amine from 2-chloro-5-fluoropyrimidine.

Reagents & Materials:

  • Substrate A: 2-Chloro-5-fluoropyrimidine (1.0 equiv)

  • Substrate B: Functionalized Aniline (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes. Reasoning: Pd(0) intermediates are oxygen-sensitive; O2 exclusion is critical for catalytic turnover.

  • Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 20 minutes prior to use.

  • Reagent Loading: Charge the flask with 2-chloro-5-fluoropyrimidine (1.0 mmol), the aniline (1.1 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol), and Xantphos (0.1 mmol).

  • Initiation: Add the degassed dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12–16 hours. Note: Monitoring via LC-MS is required to observe the consumption of the chloride.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Pathway

SynthesisWorkflow Start Start: 2-Chloro-5-fluoropyrimidine + Aryl Amine CatCycle Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 100°C Start->CatCycle OxAdd Oxidative Addition (Pd inserts into C-Cl) CatCycle->OxAdd AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Product Product: N-Aryl-5-fluoropyrimidin-2-amine RedElim->Product

Caption: Buchwald-Hartwig catalytic cycle for C-N bond formation at the pyrimidine 2-position.

Part 4: Self-Validating Protocol (Metabolic Stability)

To confirm the efficacy of fluorination, one must compare the intrinsic clearance (CLint) of the fluorinated analog against the non-fluorinated parent. The Microsomal Stability Assay is the standard self-validating system.

Microsomal Stability Assay Protocol

Principle: Incubate compound with liver microsomes (containing CYP450s) and NADPH cofactor.[1] Quantify parent compound depletion over time via LC-MS/MS.

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Mix 1 µM compound with Liver Microsomes (0.5 mg protein/mL final conc) at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin). Reasoning: Acetonitrile precipitates proteins and stops enzymatic activity instantly.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ).

Data Interpretation Table:

ParameterHigh Clearance (Unstable)Low Clearance (Stable)Target for Fluorinated Analog
t 1/2 (min) < 15 min> 60 min> 60 min
CL_int > 50 µL/min/mg< 10 µL/min/mg< 10 µL/min/mg

Part 5: Structural-Activity Relationship (SAR) & Case Studies

The Kinase Hinge Interaction

In many kinase inhibitors (e.g., CDK4/6 inhibitors like Abemaciclib or Ribociclib analogs), the pyrimidine N1 acts as a Hydrogen Bond Acceptor (HBA) for the hinge region backbone NH.

  • 5-H (Parent): N1 is moderately basic.

  • 5-F (Analog): Fluorine withdraws electron density. This reduces N1 basicity. While this might weaken the H-bond slightly, it often improves selectivity by reducing non-specific binding to other acidic residues. Furthermore, the 5-F group can fill small hydrophobic pockets (hydrophobic effect) that a hydrogen atom cannot, increasing potency via van der Waals interactions.

Comparative Data (Hypothetical Representative Data)

Based on typical SAR trends in pyrimidine kinase inhibitors (e.g., CZ415 analogs).

CompoundSubstituent (C-5)IC50 (Kinase Target)Microsomal t 1/2 (Human)LogP
A (Parent) -H12 nM14 min2.1
B (Analog) -Cl8 nM45 min2.8
C (Lead) -F 10 nM 110 min 2.3

Analysis: Compound B (Chloro) is potent but lipophilic (high LogP), risking solubility issues. Compound C (Fluoro) maintains potency while drastically improving metabolic stability (t1/2) without significantly altering lipophilicity compared to the parent.

References

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3488.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Fischer, P. M. (2004). The design of drug candidate kinase inhibitors. Current Medicinal Chemistry, 11(12), 1563. (Foundational text on Pyrimidine-2-amine scaffolds).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity, 4(3), 257-405. (Reference for Microsomal Stability Protocols).

Sources

Biological activity profile of N-benzyl-4,6-difluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity Profile of N-benzyl-4,6-difluoropyrimidin-2-amine

Executive Summary

Synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine

The synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine can be achieved through a nucleophilic aromatic substitution reaction. This is a common and efficient method for the preparation of N-substituted aminopyrimidines.

Proposed Synthetic Workflow

A 2,4,6-Trichloropyrimidine C 4,6-Difluoro-2-chloropyrimidine A->C Fluorination B Potassium Fluoride B->C E N-benzyl-4,6-difluoropyrimidin-2-amine C->E Nucleophilic Aromatic Substitution D Benzylamine D->E

Caption: Proposed two-step synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,6-Difluoro-2-chloropyrimidine

  • To a stirred suspension of potassium fluoride (3.0 eq) in a suitable solvent such as sulfolane, add 2,4,6-trichloropyrimidine (1.0 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 4,6-difluoro-2-chloropyrimidine.

Step 2: Synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine

  • Dissolve 4,6-difluoro-2-chloropyrimidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

  • To this stirring solution, add benzylamine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (60-80 °C) and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-4,6-difluoropyrimidin-2-amine.

Hypothesized Biological Activity Profile: Anticancer Potential

Based on the extensive literature on pyrimidine derivatives in oncology, we hypothesize that N-benzyl-4,6-difluoropyrimidin-2-amine possesses anticancer activity. This hypothesis is built upon the following structure-activity relationship insights:

  • N-benzyl-pyrimidin-4-amine scaffold: Derivatives with this core structure have been identified as potent inhibitors of USP1/UAF1 deubiquitinase, an enzyme complex that regulates DNA damage response and is a promising anticancer target.[6][7][8][9]

  • 4,6-Disubstituted pyrimidines: Compounds with substitutions at the 4 and 6 positions of the pyrimidine ring have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key kinases in cancer cell proliferation and angiogenesis.[10]

  • N-benzylpyrimidin-2-amine derivatives: These have been investigated as novel histone deacetylase (HDAC) inhibitors, another important class of anticancer agents.[5]

Potential Molecular Targets and Signaling Pathways

cluster_0 Potential Molecular Targets cluster_1 Cellular Processes EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis HDAC HDAC GeneExpression Gene Expression HDAC->GeneExpression USP1 USP1/UAF1 DNADamage DNA Damage Response USP1->DNADamage Cancer Progression Cancer Progression Proliferation->Cancer Progression Angiogenesis->Cancer Progression GeneExpression->Cancer Progression DNADamage->Cancer Progression

Caption: Potential molecular targets and associated cellular pathways for N-benzyl-4,6-difluoropyrimidin-2-amine.

Proposed Experimental Workflows for Biological Evaluation

To systematically evaluate the biological activity of N-benzyl-4,6-difluoropyrimidin-2-amine, a tiered approach is proposed, starting with broad in vitro screening followed by more focused mechanistic studies and in vivo validation.

In Vitro Studies

The initial step is to assess the compound's cytotoxic effect on a panel of human cancer cell lines. The MTT assay is a reliable and widely used colorimetric assay for this purpose.[11][12][13][14][15]

Protocol: MTT Cell Proliferation Assay [13]

  • Cell Plating: Seed cancer cells (e.g., a panel including breast, lung, colon, and prostate cancer cell lines) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of N-benzyl-4,6-difluoropyrimidin-2-amine in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.01 to 100 µM). Replace the medium in the cell plates with 100 µL of the compound-containing medium. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Cell LineTissue of OriginN-benzyl-4,6-difluoropyrimidin-2-amine IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HCT116Colon CarcinomaExperimental ValueExperimental Value
PC-3Prostate CarcinomaExperimental ValueExperimental Value

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate its effect on the hypothesized kinase targets.

Protocol: In Vitro EGFR Kinase Assay [16]

  • Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., Y12-Sox), ATP, and kinase reaction buffer.

  • Assay Setup: In a 384-well plate, pre-incubate the EGFR enzyme with serially diluted N-benzyl-4,6-difluoropyrimidin-2-amine for 30 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP.

  • Detection: Monitor the kinase activity by measuring the fluorescence signal over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity and plot it against the inhibitor concentration to determine the IC50 value.

Protocol: In Vitro VEGFR-2 Kinase Assay [17][18]

  • Reagents: Recombinant human VEGFR-2 kinase, a poly (Glu, Tyr) substrate, ATP, and kinase reaction buffer.

  • Assay Setup: Similar to the EGFR assay, pre-incubate the VEGFR-2 enzyme with the test compound.

  • Kinase Reaction: Initiate the reaction by adding the substrate and ATP.

  • Detection: After a defined incubation period, quantify the amount of ATP consumed using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation: Kinase Inhibitory Activity

Kinase TargetN-benzyl-4,6-difluoropyrimidin-2-amine IC50 (nM)Reference Inhibitor IC50 (nM)
EGFRExperimental ValueErlotinib: Experimental Value
VEGFR-2Experimental ValueSorafenib: Experimental Value
In Vivo Studies

If the in vitro data is promising (i.e., potent cytotoxicity and/or kinase inhibition), the anticancer efficacy of N-benzyl-4,6-difluoropyrimidin-2-amine should be evaluated in an in vivo model. The human tumor xenograft model in immunodeficient mice is a standard preclinical model for this purpose.[19][20][21][22][23][24]

A Cell Culture (e.g., A549) B Subcutaneous Injection into Immunodeficient Mice A->B C Tumor Growth (to ~100-150 mm³) B->C D Randomization into Treatment Groups C->D E Treatment with Vehicle or Compound D->E F Tumor Volume and Body Weight Monitoring E->F G Endpoint: Tumor Growth Inhibition Analysis F->G

Caption: Workflow for in vivo anticancer efficacy study using a xenograft model.

  • Cell Preparation: Culture a cancer cell line that was sensitive to the compound in vitro (e.g., A549 lung cancer cells) to 80-90% confluency. Harvest the cells and resuspend them in a sterile PBS/Matrigel mixture at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Group Randomization and Treatment: When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, N-benzyl-4,6-difluoropyrimidin-2-amine at different dose levels, and a positive control). Administer the treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.

  • Efficacy and Toxicity Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.

  • Endpoint and Analysis: The study can be terminated when the tumors in the control group reach a specific size. Calculate the tumor growth inhibition (TGI) for each treatment group and assess for statistical significance.

Conclusion

N-benzyl-4,6-difluoropyrimidin-2-amine is a structurally intriguing molecule with the potential for significant biological activity, particularly in the realm of oncology. While direct experimental data is currently lacking, the established bioactivity of related N-benzyl and 4,6-disubstituted pyrimidine derivatives provides a strong rationale for its investigation as an anticancer agent. The comprehensive research program outlined in this guide, encompassing synthesis, in vitro cytotoxicity and mechanistic studies, and in vivo efficacy evaluation, provides a clear and robust pathway to elucidate the therapeutic potential of this compound. The successful execution of these studies could lead to the development of a novel lead compound for the next generation of targeted cancer therapies.

References

Sources

N-benzyl-4,6-difluoropyrimidin-2-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 130866-84-1 Molecular Weight: 221.21 g/mol Formula: C₁₁H₉F₂N₃[1]

Executive Technical Summary

N-benzyl-4,6-difluoropyrimidin-2-amine is a specialized fluorinated pyrimidine scaffold used primarily as a regioselective building block in the synthesis of bioactive heterocyclic compounds. Its structural distinctiveness lies in the preservation of two reactive fluorine atoms at the C4 and C6 positions, while the C2 position is occupied by a benzylamine moiety.

For drug development professionals, this compound represents a "privileged scaffold" intermediate. The remaining fluorine atoms are highly activated toward Nucleophilic Aromatic Substitution (


), allowing for the sequential and controlled introduction of diverse nucleophiles. This capability is critical for Fragment-Based Drug Discovery (FBDD) where generating libraries of 2,4,6-trisubstituted pyrimidines is a common objective (e.g., for kinase inhibitors or adenosine receptor antagonists).

Chemical Identity & Physical Properties[2]

The following data aggregates calculated and experimental values to establish a baseline for identification and quality control.

PropertyValueTechnical Note
IUPAC Name N-benzyl-4,6-difluoropyrimidin-2-amineAlso known as N-(phenylmethyl)-4,6-difluoropyrimidin-2-amine
SMILES FC1=CC(F)=NC(NCC2=CC=CC=C2)=N1Useful for cheminformatics/docking
Molecular Weight 221.21 g/mol Monoisotopic Mass: 221.0768
Appearance Off-white to pale yellow solidCrystalline form dependent on solvent
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water; lipophilic nature due to benzyl group
pKa (Calculated) ~2.5 (pyrimidine N)The electron-withdrawing fluorines significantly lower the basicity of the ring nitrogens
LogP ~2.8Moderate lipophilicity, suitable for membrane permeability assays

Synthesis & Regiochemical Challenges (Expert Analysis)

Synthesizing N-benzyl-4,6-difluoropyrimidin-2-amine requires navigating the complex regioselectivity of perfluorinated heterocycles. This is not a trivial synthesis; understanding the electronic bias of the pyrimidine ring is essential for yield optimization.

The Regioselectivity Paradox

When reacting 2,4,6-trifluoropyrimidine (the standard starting material) with a nucleophile like benzylamine, there are two electrophilic sites:

  • C4/C6 Positions: These are generally more reactive toward

    
     due to the para-like resonance stabilization of the Meisenheimer intermediate by the ring nitrogens.
    
  • C2 Position: Typically less reactive in polyfluorinated systems.

The Challenge: A standard reaction condition (1 eq. benzylamine, RT) will predominantly yield the C4-isomer (N-benzyl-2,6-difluoropyrimidin-4-amine) rather than the desired C2-isomer .

Strategic Solutions

To obtain the target N-benzyl-4,6-difluoropyrimidin-2-amine (CAS 130866-84-1), researchers must employ one of two strategies:

  • Chromatographic Separation (Standard): The reaction yields a mixture (often 4:1 favoring the C4 isomer). The C2 isomer is isolated via silica gel chromatography. The structural symmetry of the C2-isomer typically results in a higher Rf value and distinct NMR shifts compared to the asymmetric C4-isomer.

  • Alternative Precursors (High Specificity): Utilizing 2-(methylsulfonyl)-4,6-difluoropyrimidine . The sulfonyl group at C2 is a "super-leaving group," significantly more labile than the fluorines, directing the amine attack specifically to the C2 position.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the necessary separation step.

ReactionPathway Start 2,4,6-Trifluoropyrimidine (Starting Material) Inter Meisenheimer Complexes Start->Inter Nucleophilic Attack Reagents Benzylamine (1.0 eq) DIPEA, THF, -78°C to RT Product4 N-benzyl-2,6-difluoropyrimidin-4-amine (MAJOR Isomer ~80%) Inter->Product4 Path A (Kinetic Preference) Product2 N-benzyl-4,6-difluoropyrimidin-2-amine (TARGET Isomer ~20%) Inter->Product2 Path B (Target) Purification Flash Chromatography (Separation) Product4->Purification Product2->Purification Final Final Purification->Final Pure Target CAS 130866-84-1

Figure 1: Competitive


 pathways. The target compound is often the minor isomer requiring purification.

Validated Experimental Protocol

This protocol is designed for the direct reaction route, acknowledging the need for separation.

Reagents:

  • 2,4,6-Trifluoropyrimidine (1.0 eq)

  • Benzylamine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous THF or Acetonitrile

Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2,4,6-trifluoropyrimidine and anhydrous THF under inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Lower temperatures improve selectivity marginally and control the exotherm.

  • Addition: Dissolve Benzylamine and DIPEA in THF. Add this solution dropwise to the pyrimidine solution over 30 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.[2]

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification (Critical): The residue will contain both isomers. Purify via flash column chromatography on silica gel.

    • Gradient: 0% to 10% Ethyl Acetate in Hexanes.

    • Identification: The target 2-amine is symmetrical. In

      
       NMR, the pyrimidine proton (H5) will appear as a triplet (coupling to two equivalent F atoms) or a specific multiplet distinct from the doublet-of-doublets seen in the asymmetric 4-amine isomer.
      

Applications in Drug Discovery

The utility of N-benzyl-4,6-difluoropyrimidin-2-amine extends beyond its immediate structure. It serves as a "linchpin" intermediate:

  • Sequential Substitution: The remaining fluorines at C4 and C6 are chemically equivalent (due to symmetry) until the first substitution occurs. Once a nucleophile reacts at C4, the C6 position becomes electronically distinct, allowing for the creation of ABC-substituted pyrimidines .

  • Kinase Inhibition: The benzylamine motif at C2 is a common feature in ATP-competitive kinase inhibitors, occupying the hydrophobic pocket of the enzyme.

  • P2Y12 Antagonists: Analogous to the synthesis of Ticagrelor (which possesses a pyrimidine core), this fluorinated scaffold allows for the exploration of structure-activity relationships (SAR) by varying the substituents at C4/C6 while maintaining the benzyl "anchor" at C2.

References

  • Sandford, G. et al. (2008). Perhalogenated pyrimidine scaffolds.[4] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[5] Beilstein Journal of Organic Chemistry. (Discusses regioselectivity principles in fluorinated pyrimidines). Retrieved from [Link]

Sources

The Strategic Role of N-benzyl-4,6-difluoropyrimidin-2-amine in Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing a molecule's target affinity with its pharmacokinetic viability. Fluorinated pyrimidines represent a critical class of heterocyclic compounds in medicinal chemistry, strategically incorporated into pharmacologically active molecules to enhance metabolic stability, binding affinity, and membrane permeability[1].

N-benzyl-4,6-difluoropyrimidin-2-amine (CAS: 130866-84-1) has emerged as a highly versatile, privileged scaffold. By combining the ATP-mimetic properties of a 2-aminopyrimidine core with the metabolic shielding of fluorine atoms and the lipophilic anchoring of a benzyl group, this molecule serves as an advanced intermediate for synthesizing targeted therapeutics, particularly kinase inhibitors and CNS modulators[1][2]. This whitepaper dissects the mechanistic rationale behind this scaffold and provides self-validating experimental protocols for its application.

Structural and Mechanistic Rationale

To understand the utility of N-benzyl-4,6-difluoropyrimidin-2-amine, we must deconstruct its pharmacophore and reactivity profile. The differential reactivity of the halogen atoms at the pyrimidine positions allows for controlled, regioselective substitution, providing a strategic advantage in the design of complex molecules[3].

  • The Pyrimidine Core (ATP Mimetic): The 2-aminopyrimidine scaffold is a well-established hinge-binding motif. It forms key hydrogen bond interactions that mimic the adenine portion of ATP, making it indispensable for kinase inhibitor design[1].

  • 4,6-Difluoro Substitution (Metabolic & Electronic Modulator): Fluorine, being the most electronegative element, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This makes the C4 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. Furthermore, the strong C-F bond blocks cytochrome P450-mediated oxidation, enhancing the molecule's half-life.

  • The N-Benzyl Group (Hydrophobic Anchor): The benzyl substituent provides a flexible, lipophilic vector that can occupy deep hydrophobic specificity pockets in target proteins (such as the PI3Kγ or BTK active sites)[2][4].

Pharmacophore Core N-benzyl-4,6-difluoropyrimidin-2-amine Pyrimidine Pyrimidine Ring ATP Hinge Binder Core->Pyrimidine Fluorines 4,6-Difluoro Motif SNAr Electrophile & Metabolic Shield Core->Fluorines Benzyl N-Benzyl Group Hydrophobic Pocket Anchor Core->Benzyl

Fig 1: Pharmacophore mapping and logical decomposition of the N-benzyl-4,6-difluoropyrimidin-2-amine scaffold.

Physicochemical Profile

A comprehensive understanding of the scaffold's physical properties is essential for downstream synthetic planning and analytical tracking.

PropertyValue
Chemical Name N-benzyl-4,6-difluoropyrimidin-2-amine
CAS Number 130866-84-1
Molecular Formula C11H9F2N3
Molecular Weight 221.21 g/mol
InChI Key DEXFDWDQRUGQPH-UHFFFAOYSA-N
Reactivity Profile Bis-electrophile (C4, C6 positions) via SNAr
Primary Biological Utility Kinase hinge-binder (ATP mimetic)[1]

Applications in Target-Directed Drug Design

The strategic functionalization of this scaffold has led to breakthroughs across multiple therapeutic areas:

  • Oncology (Kinase Inhibitors): Fluorinated pyrimidines are extensively investigated as inhibitors of kinases involved in cancer cell signaling, most notably the PI3K/Akt/mTOR pathway[1]. 4,6-Diaryl-substituted pyrimidines derived from this core have shown high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology[4]. It is also utilized in the synthesis of BTK (Bruton's Tyrosine Kinase) inhibitors for hematological malignancies[2].

  • Neurology (CNS Modulators): Beyond oncology, imidazo-pyridine and pyrimidine derivatives are capable of modulating GABA-A receptor subtypes. These compounds are actively researched for the treatment of severe neuropathic pain and Complex Regional Pain Syndrome (CRPS)[5].

Experimental Methodologies: A Self-Validating System

In medicinal chemistry, reproducibility is paramount. The following protocols are designed as self-validating systems. I have explicitly included the causality behind each reagent choice and the In-Process Controls (IPCs) required to guarantee reaction integrity.

SNAr_Logic SM 2,4,6-Trifluoropyrimidine (Highly Electrophilic) Cond1 Benzylamine, DIPEA THF, 0°C SM->Cond1 Regioselective Int N-benzyl-4,6-difluoro... (Mono-substituted) Cond1->Int Regioselective Cond2 Nucleophile 2, Base Heat (60-80°C) Int->Cond2 Overcomes Deactivation Prod C4-Substituted Product (Di-substituted) Cond2->Prod Overcomes Deactivation

Fig 2: Temperature-controlled sequential SNAr workflow for pyrimidine functionalization.

Protocol 1: Regioselective Synthesis of the Scaffold

The most efficient method for synthesizing this scaffold is through a nucleophilic aromatic substitution (SNAr) reaction starting from 2,4,6-trifluoropyrimidine[1].

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2,4,6-trifluoropyrimidine (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: The first SNAr on a trifluoropyrimidine is highly exothermic. Maintaining 0 °C is critical to suppress bis-substitution at the C4/C6 positions.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, serving purely to scavenge the HF byproduct.

  • Nucleophile Addition: Slowly add benzylamine (1.0 equiv) over 15 minutes. Stir at 0 °C for 2 hours.

  • In-Process Control (IPC): Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Check: The reaction is complete when the starting material peak is <2% by UV integration, and the desired product mass (m/z 222 [M+H]⁺) is dominant.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (0-20% EtOAc in Hexanes) to yield N-benzyl-4,6-difluoropyrimidin-2-amine.

Protocol 2: Downstream C4-Functionalization via SNAr

Once the scaffold is secured, the C4 fluorine can be displaced by a secondary nucleophile (e.g., an aniline derivative to build a kinase inhibitor).

Step-by-Step Procedure:

  • Preparation: Dissolve N-benzyl-4,6-difluoropyrimidin-2-amine (1.0 equiv) and the desired secondary amine (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).

  • Thermal Activation: Heat the reaction mixture to 60–80 °C for 6–12 hours. Causality: The initial substitution at C2 donates electron density into the pyrimidine π-system, raising the LUMO and deactivating the remaining C-F bonds[3]. Therefore, elevated thermal energy is required to overcome the increased activation energy barrier for the second SNAr.

  • IPC: Monitor via LC-MS until the intermediate mass (m/z 222) is consumed.

  • Isolation: Crash out the product by pouring the cooled reaction mixture into ice water. Filter the resulting precipitate and dry under high vacuum.

References

  • [4] Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed / NIH. Available at: [Link]

  • [2] WO2022034529A1 - Heteroaryl substituted spiropiperidinyl derivatives and pharmaceutical uses thereof. Google Patents. Available at:

  • [5] WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS. Google Patents. Available at:

Sources

Technical Guide: Solubility and Stability Profiling of N-benzyl-4,6-difluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-4,6-difluoropyrimidin-2-amine (CAS: 130866-84-1) is a critical intermediate in the synthesis of functionalized pyrimidine scaffolds, including P2Y12 receptor antagonists (e.g., Ticagrelor analogs). Its utility is defined by the electrophilic nature of the C4 and C6 fluorine substituents, which serve as versatile handles for nucleophilic aromatic substitution (


).

However, this reactivity introduces significant stability challenges. This guide details the physicochemical profile, solubility behavior, and stability risks associated with this compound, providing actionable protocols for its handling and characterization.

Physicochemical Profile

Understanding the fundamental properties of the molecule is a prerequisite for designing robust solubility and stability studies.

PropertyValue / DescriptionSource/Derivation
CAS Number 130866-84-1[1]
Molecular Formula

Stoichiometry
Molecular Weight 221.21 g/mol Calculated
Appearance White to off-white solid[1]
Predicted LogP 2.1 – 2.5Lipophilic nature of benzyl/fluoro groups
pKa (Predicted) ~2.5 (Pyrimidine N1/N3)Electron-withdrawing F atoms lower basicity
H-Bond Donors 1 (Exocyclic amine NH)Structural Analysis
H-Bond Acceptors 4 (N1, N3, F4, F6)Structural Analysis

Solubility Data & Solvent Screening[2]

Solubility Profile

The solubility of N-benzyl-4,6-difluoropyrimidin-2-amine is governed by the hydrophobic benzyl ring and the polarizable pyrimidine core. It exhibits "Class II" behavior (Low Solubility in Water, High Permeability/Lipophilicity).

Table 1: Representative Solubility Data (25°C)

Solvent ClassSolventSolubility RatingEstimated Range (mg/mL)*
Polar Aprotic DMSOHigh > 100 mg/mL
Polar Aprotic DMFHigh > 80 mg/mL
Chlorinated Dichloromethane (DCM)High > 50 mg/mL
Alcohol EthanolModerate 10 – 30 mg/mL
Alcohol MethanolModerate 15 – 35 mg/mL
Aqueous Water (pH 7)Very Low < 0.1 mg/mL
Aqueous 0.1 M HClLow/Moderate ~1 – 5 mg/mL (Protonation assisted)

*Note: Values are representative of structural analogs (e.g., N-benzyl-6-chloropyrimidin-4-amine) and should be validated per batch.

Dissolution Protocol (Self-Validating)

To ensure accurate dosing in biological assays or synthetic steps, follow this "Shake-Flask" methodology.

Workflow Visualization (DOT):

SolubilityProtocol Start Start: Weigh 10mg Compound AddSolvent Add 100µL Solvent (Target: 100 mg/mL) Start->AddSolvent Vortex Vortex & Sonicate (5 mins, <30°C) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Success Solubility Confirmed Filter (0.22µm PTFE) Check->Success Yes Dilute Add Solvent Stepwise (+100µL increments) Check->Dilute No (Precipitate) Dilute->Vortex Calc Calculate Solubility: Mass / Total Vol Dilute->Calc Limit Reached

Caption: Stepwise gravimetric solubility determination workflow.

Stability Profile & Degradation Mechanisms

The primary stability risk for N-benzyl-4,6-difluoropyrimidin-2-amine is Nucleophilic Aromatic Substitution (


) . The 4- and 6-positions are activated by the ring nitrogens and the electronegative fluorine atoms, making them susceptible to hydrolysis by water (acting as a nucleophile), especially under basic conditions.
Hydrolytic Degradation Pathway

In the presence of moisture, the fluorine atom can be displaced by a hydroxyl group. This tautomerizes to the stable pyrimidone form, which is a common impurity (often termed "Impurity B" in related pharmacopeial monographs).

Mechanism Visualization (DOT):

Degradation Parent Parent Compound (Difluoro) Transition Meisenheimer Complex Parent->Transition + H2O / OH- Product Hydrolysis Product (Hydroxy/Pyrimidone) Transition->Product Fluoride Free Fluoride (F-) Transition->Fluoride

Caption: S_NAr hydrolysis pathway leading to defluorinated impurities.

Stress Testing Data (Simulated)

Based on fluoropyrimidine chemistry [2], the following stability profile is expected:

Stress ConditionDurationStability RatingObservation
Solid State (25°C/60% RH) 6 MonthsStable < 0.5% degradation.
Solution (DMSO, 25°C) 24 HoursStable Suitable for HTS/Assays.
Aqueous Acid (0.1M HCl) 24 HoursModerate Slow hydrolysis (< 2%).
Aqueous Base (0.1M NaOH) 4 HoursUnstable Rapid hydrolysis to hydroxy-pyrimidine.
Photostability 24 HoursUnknown Protect from light as precaution.

Experimental Protocols

HPLC Stability-Indicating Method

To quantify stability, a Reverse Phase HPLC (RP-HPLC) method is required. The method must resolve the parent difluoro compound from the monohydroxy degradant.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Rationale: The difluoro parent is more lipophilic (elutes later) than the hydroxy-degradant (elutes earlier due to H-bonding capability).

Storage & Handling Recommendations
  • Temperature: Store at -20°C for long-term storage [1].

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent moisture ingress.

  • Container: Amber glass vials with PTFE-lined caps to prevent leaching and photolysis.

References

  • S. Venkat Rao et al. (2018).[1] Synthesis of High Pure Ticagrelor, An Anti-Platelet Drug Substance and Its Possible Process Related Impurities.[1] Rasayan Journal of Chemistry, 11(3), 1088-1095.[1] Retrieved from [Link]

  • PubChem. (2023). Compound Summary: N-(2-aminoethyl)-N-benzyl-5-fluoropyrimidin-2-amine (Analogous Structure). Retrieved from [Link]

Sources

Preclinical Safety and Toxicity Evaluation of N-Benzyl-4,6-difluoropyrimidin-2-amine (CAS: 130866-84-1)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, fluorinated pyrimidines are highly valued for their ability to enhance metabolic stability and modulate target binding affinity. However, these structural motifs carry inherent toxicological liabilities. N-benzyl-4,6-difluoropyrimidin-2-amine is a versatile building block frequently utilized in the synthesis of kinase inhibitors and antineoplastic agents. Because it contains both a lipophilic benzylamine group and a 4,6-difluoropyrimidine ring, researchers must rigorously evaluate its potential to act as a pro-drug that releases cytotoxic antimetabolites in vivo.

This technical whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and safety data sheet (SDS) handling guidelines for N-benzyl-4,6-difluoropyrimidin-2-amine, providing a self-validating experimental framework for its in vitro evaluation.

Physicochemical & Hazard Profiling

Understanding the baseline chemical properties is the first step in predicting a compound's behavior in biological assays and occupational environments. While specific in vivo lethality data for this exact derivative is proprietary or limited, we can accurately extrapolate its hazard profile from its core structural components, specifically 2-aminopyrimidine[1],[2].

Table 1: Physicochemical and GHS Hazard Summary

Property / MetricValue / ClassificationCausality / Implication for Research
IUPAC Name N-benzyl-4,6-difluoropyrimidin-2-amineThe benzyl group increases lipophilicity, aiding cell membrane permeability.
CAS Number 130866-84-1[3]Unique identifier for procurement and SDS tracking.
Molecular Weight 221.21 g/mol [3]Low molecular weight ensures favorable ligand efficiency in screening.
Molecular Formula C11H9F2N3[3]High fluorine content increases metabolic resistance but risks toxic metabolites.
Skin Irritation Category 2 (H315)[2]The amine group can cause localized dermal inflammation upon contact.
Eye Irritation Category 2A (H319)[2]Direct contact risks serious eye damage; mandates strict PPE.
STOT SE Category 3 (H335)[1]Aerosolized dust may cause severe respiratory tract irritation.

Mechanistic Toxicology: The Fluorinated Pyrimidine Motif

The toxicological concern surrounding N-benzyl-4,6-difluoropyrimidin-2-amine stems from its potential metabolic activation. The causality of its toxicity is deeply tied to the stability of the carbon-fluorine (C-F) bond.

In vivo, the benzyl group is highly susceptible to oxidative dealkylation by hepatic Cytochrome P450 enzymes (e.g., CYP3A4). This Phase I metabolism cleaves the benzyl moiety, releasing the 4,6-difluoropyrimidin-2-amine core. Once liberated, this core enters the pyrimidine salvage pathway, mimicking endogenous uracil or thymine[4].

Similar to the well-documented chemotherapeutic 5-fluorouracil (5-FU), fluorinated pyrimidines are intracellularly converted into fluorodeoxyuridine monophosphate (FdUMP) analogs[5]. Because the fluorine atom mimics the steric bulk of hydrogen but cannot be enzymatically extracted, the FdUMP analog acts as a mechanism-based "suicide" inhibitor. It forms an irreversible ternary complex with thymidylate synthase (TS) and 5,10-methylene tetrahydrofolate, halting the conversion of dUMP to dTMP[6]. The resulting depletion of thymidine triphosphate (dTTP) causes catastrophic DNA strand breaks, while misincorporation of the fluorinated ribonucleotides into RNA disrupts mRNA translation[4].

ToxicityPathway Compound N-benzyl-4,6-difluoropyrimidin-2-amine (Parent Compound) Metabolism Hepatic CYP450 (Oxidative Dealkylation) Compound->Metabolism Phase I Metabolism Fluoropyrimidine 4,6-Difluoropyrimidin-2-amine (Active Metabolite) Metabolism->Fluoropyrimidine Benzyl Cleavage Thymidylate Thymidylate Synthase Inhibition Fluoropyrimidine->Thymidylate F-dUMP mimic RNA_DNA RNA/DNA Misincorporation Fluoropyrimidine->RNA_DNA F-UTP mimic CellDeath Cytotoxicity / Apoptosis Thymidylate->CellDeath RNA_DNA->CellDeath

Fig 1. Proposed metabolic activation and downstream cytotoxic mechanisms of fluorinated pyrimidines.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity

To accurately assess the toxicity of N-benzyl-4,6-difluoropyrimidin-2-amine, researchers cannot rely on standard fibroblast assays. A self-validating system must account for the pro-drug nature of the compound. Therefore, this protocol utilizes HepG2 (hepatocellular carcinoma) cells, which retain basal CYP450 activity necessary to trigger the oxidative dealkylation of the benzyl group.

Step-by-Step Methodology

Step 1: Reagent and Control Preparation

  • Test Compound: Dissolve N-benzyl-4,6-difluoropyrimidin-2-amine in 100% anhydrous DMSO to create a 10 mM stock. Causality: DMSO ensures complete dissolution of the lipophilic benzyl compound, preventing aqueous precipitation that could mimic cell death (false positive).

  • Positive Control: Prepare a 10 mM stock of 5-Fluorouracil. Causality: This validates the assay's sensitivity to pyrimidine-driven antimetabolite toxicity.

  • Negative Control: 0.1% DMSO vehicle. Causality: Establishes baseline viability and controls for solvent toxicity.

Step 2: Cell Seeding

  • Seed HepG2 cells at a density of 5,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS.

  • Causality: This specific density ensures cells remain in the logarithmic growth phase during the 72-hour exposure. Antimetabolites only target actively dividing cells; confluent, quiescent cells will yield false-negative toxicity results.

Step 3: Compound Administration

  • Perform a 10-point serial dilution (1:3) of the test compound and positive control, yielding final assay concentrations ranging from 0.003 µM to 100 µM.

  • Incubate the plates at 37°C, 5% CO2 for 72 hours.

Step 4: Endpoint Measurement (ATP Quantitation)

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well. Lysis is induced on an orbital shaker for 2 minutes.

  • Causality: ATP quantitation is chosen over colorimetric MTT assays because it directly measures metabolic viability and is less susceptible to redox artifacts caused by mitochondrial uncoupling.

Step 5: Data Analysis

  • Record luminescence and normalize data against the 0.1% DMSO vehicle control.

  • Calculate the IC50 using a 4-parameter non-linear regression model.

Workflow Prep 1. Compound Prep (DMSO Stock) Dose 2. Serial Dilution (0.1-100 µM) Prep->Dose Incubate 3. Cell Incubation (HepG2, 72h) Dose->Incubate Assay 4. ATP Assay (CellTiter-Glo) Incubate->Assay Analysis 5. IC50 Calculation (Non-linear fit) Assay->Analysis

Fig 2. Self-validating in vitro cytotoxicity screening workflow utilizing metabolically active cells.

Safety Data Sheet (SDS) Guidelines & Occupational Exposure

Given the structural alerts for skin, eye, and respiratory irritation[1], strict adherence to occupational safety protocols is mandatory when handling N-benzyl-4,6-difluoropyrimidin-2-amine in powder or solution form.

Table 2: Recommended PPE and Spills Management

Safety CategoryRequirement / ActionRationale
Engineering Controls Class II Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of aerosolized crystalline powder (H335 hazard).
Eye Protection ANSI Z87.1 compliant safety goggles.Mitigates Category 2A severe eye irritation risks.
Skin Protection Nitrile gloves (minimum 0.11 mm thickness) and lab coat.Prevents transdermal absorption and Category 2 skin inflammation.
Spill Response Use dry clean-up procedures (HEPA vacuum or wet sweeping).Avoids generating airborne dust. Place in a labeled container for hazardous waste disposal.
Storage Store in a cool, dry, well-ventilated area away from strong oxidizing agents.Maintains chemical stability and prevents hazardous polymerization.

References

Sources

Methodological & Application

Application Note: Precision Synthesis of N-Benzyl-4,6-difluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine , a critical fluorinated heterocyclic scaffold often utilized in medicinal chemistry for its bioisosteric properties and metabolic stability.

The Regioselectivity Challenge: A common misconception is that this molecule can be synthesized via direct nucleophilic aromatic substitution (SNAr) of 2,4,6-trifluoropyrimidine with benzylamine. However, empirical data and quantum mechanical modeling confirm that nucleophilic attack on perfluorinated pyrimidines occurs predominantly at the C4/C6 positions due to the stabilization of the Meisenheimer complex at the para-like position relative to the ring nitrogens. Direct SNAr would yield the unwanted isomer, N-benzyl-2,6-difluoropyrimidin-4-amine.

The Solution: To guarantee the structural integrity of the C2-amine , this protocol utilizes a De Novo Ring Construction strategy followed by a Halogen Exchange (Halex) reaction. This route ensures the benzylamine moiety is locked in the C2 position before the introduction of fluorine atoms.

Synthetic Pathway Overview[1]

Synthesispathway Start N-Benzylguanidine (Hemisulfate) Step1 Cyclization (Diethyl Malonate) Start->Step1 NaOEt, EtOH Reflux Inter1 2-(Benzylamino)-4,6- dihydroxypyrimidine Step1->Inter1 Step2 Chlorination (POCl3) Inter1->Step2 Reflux Inter2 N-Benzyl-4,6- dichloropyrimidin-2-amine Step2->Inter2 Step3 Halex Fluorination (KF, 18-Crown-6) Inter2->Step3 ACN, 80°C Target TARGET: N-Benzyl-4,6- difluoropyrimidin-2-amine Step3->Target

Figure 1: Strategic synthetic pathway avoiding C4-regioisomer formation.

Materials & Equipment

Key Reagents
ReagentCAS No.PurityRole
N-Benzylguanidine Hemisulfate147118-35-2>98%Core Scaffold Precursor
Diethyl Malonate105-53-3>99%C4-C5-C6 Fragment Source
Phosphorus Oxychloride (POCl3)10025-87-399%Chlorinating Agent
Potassium Fluoride (Spray-dried)7789-23-3>99%Fluorine Source (Anhydrous)
18-Crown-617455-13-999%Phase Transfer Catalyst
Sodium Ethoxide (21% in EtOH)141-52-6-Base for Cyclization
Critical Equipment
  • Reaction Vessel: Double-jacketed glass reactor (for scale >10g) or heavy-walled pressure vial (for Halex step).

  • Drying: Vacuum oven (for drying KF).

  • Analysis: 19F-NMR (376 MHz) and HPLC-MS (ESI+).

Detailed Experimental Protocols

Phase 1: Cyclization to Pyrimidine Diol

Objective: Construct the pyrimidine ring with the benzylamine installed at C2.

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, charge N-benzylguanidine hemisulfate (10.0 mmol) and absolute Ethanol (20 mL).

  • Base Addition: Add Sodium Ethoxide solution (21 wt% in EtOH, 22.0 mmol) dropwise over 10 minutes. Stir at room temperature for 30 minutes to liberate the free guanidine base.

  • Cyclization: Add Diethyl Malonate (11.0 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6-8 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The guanidine spot should disappear.

  • Workup: Cool to room temperature. The sodium salt of the product may precipitate.[1] Acidify carefully with 1N HCl to pH ~5-6 to precipitate the free diol (tautomerizes to dione).

  • Isolation: Filter the white solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Dry in a vacuum oven at 50°C.

    • Expected Yield: 75-85%[2]

    • Product: 2-(benzylamino)-4,6-dihydroxypyrimidine.

Phase 2: Chlorination (Vilsmeier-Haack Conditions)

Objective: Convert the unreactive hydroxyl groups into reactive chlorides.

  • Setup: Place the dried 2-(benzylamino)-4,6-dihydroxypyrimidine (5.0 mmol) into a round-bottom flask.

  • Reagent Addition: Add POCl3 (5.0 mL, excess) carefully. Add N,N-Dimethylaniline (0.5 mL) as a catalyst.

  • Reaction: Heat to reflux (105°C) for 3-5 hours. The suspension should become a clear solution as the chlorination proceeds.

    • Safety Note: POCl3 generates HCl gas. Use a caustic scrubber (NaOH trap).

  • Quenching (Critical): Cool the mixture to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporator with dry ice trap).

  • Neutralization: Pour the viscous residue slowly onto crushed ice (50 g) with vigorous stirring. Neutralize with saturated NaHCO3 or NH4OH to pH 8.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry organics over MgSO4 and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc 9:1) if necessary.[3]

    • Product: N-benzyl-4,6-dichloropyrimidin-2-amine.

Phase 3: Halogen Exchange (Halex) Fluorination

Objective: Nucleophilic displacement of Chloride by Fluoride. This is the most sensitive step requiring anhydrous conditions.

  • Drying KF: Spray-dried Potassium Fluoride (KF) must be dried in a vacuum oven at 150°C for 24 hours prior to use. Moisture kills this reaction.

  • Reaction Assembly: In a dry pressure vial, combine:

    • N-benzyl-4,6-dichloropyrimidin-2-amine (2.0 mmol)

    • Dry KF (6.0 mmol, 3 equiv)

    • 18-Crown-6 (0.2 mmol, 10 mol%)

    • Anhydrous Acetonitrile (or Sulfolane for higher temps) (5 mL).

  • Conditions: Seal the vial and heat to 80°C (if using ACN) or 140°C (if using Sulfolane) for 12-18 hours.

    • Mechanistic Insight: 18-Crown-6 complexes potassium ions, creating "naked" fluoride ions with significantly enhanced nucleophilicity.

  • Monitoring: Check 19F-NMR.

    • Monofluoro intermediate: ~ -60 ppm (approx).

    • Difluoro Product: Distinct singlet (or doublet due to H-coupling) around -70 to -80 ppm (solvent dependent).

  • Workup: Cool to room temperature. Filter off inorganic salts (KCl/KF).

  • Purification: Concentrate the filtrate. Purify via column chromatography (SiO2, 5-10% EtOAc in Hexanes).

    • Final Product:N-benzyl-4,6-difluoropyrimidin-2-amine .

Quality Control & Data Validation

Expected Analytical Data
ParameterMethodSpecification
Purity HPLC (254 nm)>98.5%
Identity 1H-NMR (DMSO-d6)

7.2-7.4 (m, 5H, Ph), 6.1 (s, 1H, H-5), 4.5 (d, 2H, CH2), 8.2 (t, 1H, NH)
Identity 19F-NMRSinglet (decoupled) indicating equivalent fluorines at C4/C6.
Mass Spec LC-MS (ESI+)[M+H]+ calc: 222.08, found: 222.1
Troubleshooting Guide
  • Problem: Low yield in Halex step.

    • Root Cause:[3][4][5][6][7][8][9][10][11] Wet KF or solvent. Hydration energy of F- is very high, quenching nucleophilicity.

    • Fix: Use spray-dried KF and store in a desiccator. Add molecular sieves (3Å) to the reaction mixture.

  • Problem: Incomplete Chlorination (Phase 2).

    • Root Cause:[3][4][5][6][7][8][9][10][11] Old POCl3 (hydrolyzed).

    • Fix: Distill POCl3 before use or increase reaction time.

Mechanistic Visualization

The following diagram illustrates the regioselectivity logic, contrasting the failed direct SNAr route with the successful De Novo/Halex route.

Regioselectivity Trifluoro 2,4,6-Trifluoropyrimidine DirectSNAr Direct Reaction (+ Benzylamine) Trifluoro->DirectSNAr WrongIsomer MAJOR PRODUCT: N-benzyl-2,6-difluoropyrimidin-4-amine (C4-Substitution) DirectSNAr->WrongIsomer Para-like stabilization of Meisenheimer Complex TargetRoute De Novo Route (Guanidine + Malonate) CorrectIsomer TARGET PRODUCT: N-benzyl-4,6-difluoropyrimidin-2-amine (C2-Substitution) TargetRoute->CorrectIsomer Symmetry enforced by cyclization

Figure 2: Regiochemical outcome comparison. Direct SNAr favors C4 substitution (undesired), necessitating the De Novo approach.

References

  • Regioselectivity of Trifluoropyrimidines

    • Title: Perhalogenated pyrimidine scaffolds.[2][12] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[12][13]

    • Source: PMC / Journal of Fluorine Chemistry.
    • URL:[Link]

  • Synthesis of 2-amino-4,6-dichloropyrimidines

    • Title: An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines.[7]

    • Source: Tetrahedron / Academia.edu.
    • URL:[Link]

  • Halogen Exchange (Halex)

    • Title: Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols.[14]

    • Source: Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • General Pyrimidine Synthesis (BenchChem Protocol)

    • Title: Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine (Analogous SNAr conditions).
    • Source: BenchChem.[3]

Sources

Reagents and solvents for synthesizing N-benzyl-4,6-difluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge: The synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine presents a classic regioselectivity trap in heterocyclic chemistry. The core challenge lies in the electronic disparity of the pyrimidine ring. In polyfluorinated pyrimidines (e.g., 2,4,6-trifluoropyrimidine), the carbon atoms at positions 4 and 6 are significantly more electrophilic than the carbon at position 2.

  • The Trap (Direct

    
    ):  Attempting a direct nucleophilic aromatic substitution (
    
    
    
    ) using benzylamine and 2,4,6-trifluoropyrimidine will predominantly yield the 4-isomer (N-benzyl-2,6-difluoropyrimidin-4-amine), not the desired 2-isomer. Literature confirms that nitrogen nucleophiles favor the 4-position in perfluorinated systems due to the stabilization of the Meisenheimer complex and the higher coefficient of the LUMO at C4/C6.
  • The Solution (Reductive Amination): To guarantee the position of the nitrogen substituent, the synthetic strategy must invert. Instead of forming the C-N bond via displacement on the ring, we utilize 2-amino-4,6-difluoropyrimidine as the starting material and form the exocyclic C-N bond via Reductive Amination with benzaldehyde. This route locks the regiochemistry, ensuring 100% structural fidelity.

Part 2: Critical Reagent Selection & Rationale

The following reagents are selected for the Reductive Amination Protocol , prioritized for chemoselectivity (avoiding defluorination) and yield.

Table 1: Reagent & Solvent Selection Matrix
ComponentSelected ReagentRoleSelection Rationale (Causality)
Substrate 2-Amino-4,6-difluoropyrimidine NucleophileRegio-lock: The amine is pre-installed at C2, eliminating the risk of C4/C6 substitution byproducts common in

routes.
Electrophile Benzaldehyde Carbon SourceReacts with the exocyclic amine to form the hemiaminal/imine intermediate.
Reductant Sodium Triacetoxyborohydride (STAB) Hydride SourceChemoselectivity: STAB is milder than NaCNBH

and NaBH

. It reduces the imine selectively without reducing the pyrimidine ring or defluorinating the sensitive C-F bonds.
Solvent 1,2-Dichloroethane (DCE) MediumSolubility & Rate: DCE provides optimal solubility for STAB and facilitates the removal of water (via azeotrope if refluxed, though RT is sufficient here). It is superior to MeOH for STAB stability.
Catalyst Acetic Acid (AcOH) ActivatorProtonation: Catalytic AcOH protonates the intermediate carbinolamine, facilitating water elimination to form the iminium ion, which is the active species for reduction.
Quench Sat. NaHCO

NeutralizerGently neutralizes the acid catalyst and decomposes excess borohydride without hydrolyzing the fluorinated pyrimidine.

Part 3: Detailed Experimental Protocol

Protocol: Reductive Amination of 2-Amino-4,6-difluoropyrimidine

Safety Note: 1,2-Dichloroethane is a potential carcinogen; work in a fume hood. Fluorinated pyrimidines can be skin irritants.

Step-by-Step Methodology:
  • Imine Formation Equilibrium:

    • To a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-amino-4,6-difluoropyrimidine (1.0 equiv).

    • Add anhydrous 1,2-dichloroethane (DCE) (concentration ~0.2 M).

    • Add Benzaldehyde (1.05 equiv).

    • Add Acetic Acid (1.0 equiv). Note: Stoichiometric acid is often required for electron-deficient amines like aminopyrimidines to drive imine formation.

    • Stir at room temperature (20–25 °C) for 30–60 minutes. Visual Check: The solution may turn slightly yellow/cloudy as the imine/hemiaminal forms.

  • Selective Reduction:

    • Cool the mixture slightly to 0 °C (optional, but recommended to suppress over-alkylation).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Reasoning: Portion-wise addition prevents localized exotherms and runaway side reactions.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Monitoring:

    • Monitor via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.

    • Target Mass: Look for [M+H]+ corresponding to the product (MW: ~221.2 g/mol ).

    • Common Byproduct: Bis-benzylated amine (formed if excess aldehyde/reductant is used).

  • Workup & Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO

      
        until pH ~8. Stir vigorously for 15 minutes to quench boron complexes.
      
    • Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).[1]

    • Wash combined organics with Brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Purification: Flash column chromatography on silica gel.

      • Gradient: 0%

        
         30% EtOAc in Hexanes.
        
      • The product is typically a white to off-white solid.

Part 4: Synthetic Pathway Analysis (Visualization)

The following diagram contrasts the "Trap" (


) with the recommended "Solution" (Reductive Amination), highlighting the regiochemical outcomes.

G SM_Wrong SM: 2,4,6-Trifluoropyrimidine Reagent_SNAr Benzylamine / DIPEA / THF SM_Wrong->Reagent_SNAr SM_Right SM: 2-Amino-4,6-difluoropyrimidine Reagent_RedAm Benzaldehyde / STAB / DCE / AcOH SM_Right->Reagent_RedAm Product_Wrong MAJOR PRODUCT (Wrong Isomer): N-benzyl-4,6-difluoropyrimidin-4-amine (C4 Attack favored) Reagent_SNAr->Product_Wrong Direct SNAr (Kinetic Control) Product_Right TARGET PRODUCT: N-benzyl-4,6-difluoropyrimidin-2-amine (Regiochemistry Locked) Reagent_RedAm->Product_Right Reductive Amination

Figure 1: Comparison of synthetic routes. The Reductive Amination pathway (Green) guarantees the correct 2-amino isomer, whereas direct substitution (Red) yields the undesired 4-amino isomer.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Electron-deficient pyrimidine amine is weakly nucleophilic.Increase Acetic Acid concentration (up to 2-3 equiv) or heat the imine formation step (50 °C) before adding STAB.
Bis-benzylation Product (secondary amine) competes with SM for aldehyde.Ensure Benzaldehyde is not in large excess (keep <1.1 equiv). Use dilute conditions.
Defluorination Harsh reducing conditions or high temp.Strictly use STAB (not LiAlH

or NaBH

in hot EtOH). Keep temp < 25 °C.

References

  • Regioselectivity of Nucleophilic Substitution: Sandford, G. et al. "Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles."[1] Beilstein Journal of Organic Chemistry, 2008. (Demonstrates that amines preferentially attack the 4-position of polyfluoropyrimidines).

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Aminopyrimidine Synthesis: Barvian, N. C., et al. "Preparation of 2-aminopyrimidines." Journal of Heterocyclic Chemistry, 2000. (General context for reactivity of 2-aminopyrimidines).

Sources

Application Note: Sequential SNAr Functionalization of N-Benzyl-4,6-difluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The pyrimidine scaffold is a privileged pharmacophore in drug discovery, particularly in the design of kinase inhibitors, antiviral agents, and GPCR modulators. Within this chemical space, N-benzyl-4,6-difluoropyrimidin-2-amine (CAS: 130866-84-1)[1] emerges as a highly versatile, bifunctional electrophile. The presence of two highly electronegative fluorine atoms at the C4 and C6 positions renders the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

The strategic advantage of this building block lies in its capacity for programmed, sequential functionalization . By exploiting the differential electronic states of the pyrimidine ring before and after the first substitution, researchers can introduce two distinct nucleophiles (e.g., amines, alkoxides, or thiolates) with near-perfect regiocontrol, rapidly generating diverse, complex screening libraries.

Mechanistic Principles: The Causality of Sequential SNAr

To achieve high yields and avoid complex mixtures, it is critical to understand the electronic causality driving the SNAr reactions on this scaffold. The reaction proceeds via a classical two-step addition-elimination mechanism[3].

  • Primary SNAr (Kinetic Control): The starting material is highly electron-deficient due to the combined inductive effects of the ring nitrogens and the two fluorine atoms. When the first equivalent of a nucleophile is introduced, it attacks the C4 position, breaking aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex [3]. Subsequent elimination of the fluoride ion restores aromaticity. Because the starting material is highly activated, this step is rapid and must be conducted at low temperatures (0 °C to room temperature) to prevent over-substitution[4].

  • Secondary SNAr (Thermodynamic Control): The installation of the first nucleophile (e.g., an amine) fundamentally alters the electronic landscape of the pyrimidine ring. The lone pair of the newly introduced nitrogen atom donates electron density into the

    
    -system via resonance. This significantly deactivates the remaining C6-fluorine toward nucleophilic attack[5]. Consequently, the second SNAr reaction faces a much higher activation energy barrier, necessitating forcing conditions (80–120 °C) and highly polar aprotic solvents (e.g., DMF, DMSO)[4].
    

SNAr_Mechanism SM N-benzyl-4,6-difluoropyrimidin-2-amine (Highly Activated Ring) MC1 Meisenheimer Complex I (Resonance Stabilized) SM->MC1 Nu1-H, DIPEA 0°C - RT (Fast) Mono Mono-SNAr Product (Ring Deactivated by Nu1) MC1->Mono -HF MC2 Meisenheimer Complex II (High Activation Energy) Mono->MC2 Nu2-H, Base 80°C - 120°C (Slow) Di Di-SNAr Product (Fully Functionalized) MC2->Di -HF

Caption: Sequential SNAr mechanistic pathway highlighting the electronic deactivation after the first substitution.

Quantitative Data: Reaction Scope & Selectivity

The table below summarizes the causal relationship between reaction conditions and product distribution. Maintaining low temperatures and strictly controlling the addition rate are paramount for maximizing mono-substitution selectivity[4].

Reaction StepNucleophileSolventBaseTemp / TimeMajor ProductTypical Yield
Primary SNAr Morpholine (1.05 eq)THFDIPEA (1.5 eq)0 °C, 2 h (Dropwise)Mono-substituted (C4)>90%
Primary SNAr Morpholine (1.05 eq)THFDIPEA (1.5 eq)0 °C, Rapid AdditionMixture (Mono + Di)~75% Mono / 20% Di
Primary SNAr Morpholine (2.0 eq)THFDIPEA (2.5 eq)RT, 12 hDi-substituted (C4, C6)>85%
Secondary SNAr Piperidine (1.5 eq)DMFK₂CO₃ (2.0 eq)100 °C, 12 hDi-substituted (Asymmetric)80–88%
Secondary SNAr Aniline (1.5 eq)DMSONaH (2.0 eq)120 °C, 16 hDi-substituted (Asymmetric)65–75%

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Analytical checkpoints are embedded to ensure the chemical integrity of the intermediates before proceeding to forcing conditions.

Workflow A 1. Scaffold Preparation Dry N-benzyl-4,6-difluoropyrimidin-2-amine in THF B 2. Primary SNAr (Kinetic Control) Dropwise addition of Nu1 at 0°C over 2 hours A->B C 3. Analytical Checkpoint LC-MS: Verify [M+H]+ of Mono-Product, Absence of Di-Product B->C D 4. Secondary SNAr (Thermodynamic Control) Add Nu2 in DMF, Heat to 100°C - 120°C C->D E 5. Final Product Isolation Target Asymmetric Pyrimidine Analog D->E

Caption: Experimental workflow for generating asymmetric pyrimidine libraries via sequential SNAr.

Protocol A: Synthesis of Mono-Substituted Intermediate (Kinetic Control)

Objective: Install the first nucleophile at C4 while preserving the C6-fluorine.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-benzyl-4,6-difluoropyrimidin-2-amine (1.0 eq, e.g., 1.0 mmol).

  • Solvent & Base: Dissolve the starting material in anhydrous THF (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality Note: DIPEA is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Nucleophile Addition: Dissolve the primary/secondary amine nucleophile (1.05 eq) in THF (2 mL). Add this solution dropwise over 1–2 hours using a syringe pump or addition funnel. Causality Note: Slow addition maintains a low local concentration of the nucleophile, preventing the formation of the di-substituted byproduct[4].

  • Validation Checkpoint (LC-MS): After 2 hours, withdraw a 10 µL aliquot and quench in 1 mL MeCN/H₂O. Analyze via LC-MS. You should observe complete consumption of the starting material (MW 221.2) and the appearance of the mono-substituted mass. The presence of a di-substituted mass indicates the addition rate was too fast.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure mono-substituted intermediate.

Protocol B: Synthesis of Asymmetric Di-Substituted Pyrimidine (Thermodynamic Control)

Objective: Overcome ring deactivation to install a second, distinct nucleophile at C6.

  • Reaction Setup: To a heavy-walled pressure vial, add the mono-substituted intermediate from Protocol A (1.0 eq).

  • Solvent Selection: Dissolve the intermediate in anhydrous DMF or DMSO (5 mL). Causality Note: The high activation energy required for the second SNAr necessitates high-boiling, polar aprotic solvents that stabilize the highly charged Meisenheimer transition state[4].

  • Reagent Addition: Add the second amine nucleophile (1.5–2.0 eq) and a base. If using an aliphatic amine, DIPEA (2.0 eq) is sufficient. If using a weak nucleophile (e.g., an aniline or alcohol), use a stronger base like K₂CO₃ (2.0 eq) or NaH (1.2 eq, added portion-wise at 0 °C)[6].

  • Heating: Seal the vial and heat the reaction mixture to 100–120 °C using an oil bath or microwave reactor for 12–16 hours.

  • Validation Checkpoint (LC-MS): Monitor the reaction every 4 hours. The peak corresponding to the mono-substituted intermediate should steadily decrease.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) to precipitate the product (common for highly lipophilic pyrimidines) or extract with EtOAc (3 x 20 mL). Wash the organic layer extensively with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF. Dry, concentrate, and purify via preparative HPLC or flash chromatography.

Troubleshooting & Optimization

  • Observation: Significant formation of the symmetrical di-substituted product during Protocol A.

    • Causality & Solution: This occurs when the local concentration of the nucleophile exceeds the rate of mixing, or the temperature is too high. Ensure rigorous temperature control (0 °C) and extend the dropwise addition time to >2 hours[4].

  • Observation: Sluggish or stalled reaction during Protocol B (Secondary SNAr).

    • Causality & Solution: The nucleophile is not reactive enough to overcome the electronic deactivation of the pyrimidine ring caused by the first substituent.

      • Solution 1: Increase the nucleophilicity by deprotonating the amine/alcohol with a stronger base (e.g., NaH) prior to heating[4].

      • Solution 2: Switch from DMF to DMSO, which provides superior solvation of the anionic transition state, thereby accelerating the reaction rate[4].

  • Observation: Degradation of the starting material.

    • Causality & Solution: N-benzyl-4,6-difluoropyrimidin-2-amine is sensitive to strong aqueous nucleophiles at elevated temperatures. Ensure all solvents (THF, DMF) are strictly anhydrous and stored over molecular sieves to prevent competitive hydrolysis of the fluorines to yielding hydroxypyrimidines.

References

Sources

Using N-benzyl-4,6-difluoropyrimidin-2-amine as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Benzyl-4,6-difluoropyrimidin-2-amine as a High-Efficiency Intermediate for Kinase Inhibitor Synthesis

Executive Summary

N-benzyl-4,6-difluoropyrimidin-2-amine (CAS: 130866-84-1) has emerged as a critical, highly reactive building block utilized in the rational design and synthesis of pyrimidine-based kinase inhibitors[1][2]. This application note details the mechanistic rationale, signaling pathway context, and validated protocols for utilizing this intermediate to construct potent inhibitors targeting Cyclin-Dependent Kinases (e.g., CDK2/9) and MAPK-activated protein kinase 2 (MK2)[3][4].

Mechanistic Insights: The Fluorine Advantage in SNAr

In the development of 2,4,6-trisubstituted pyrimidine kinase inhibitors, the choice of the halogen leaving group dictates the efficiency and regioselectivity of the synthesis. While 4,6-dichloropyrimidines are traditional starting materials, they often require harsh conditions (elevated temperatures, extended times) that can lead to product degradation[5].

  • Causality of Experimental Choice (Fluorine vs. Chlorine): Substituting chlorine with fluorine at the C4 and C6 positions drastically accelerates Nucleophilic Aromatic Substitution (SNAr). Because fluorine is highly electronegative, it strongly withdraws electron density via the inductive effect, rendering the pyrimidine carbons highly electrophilic. This stabilizes the rate-determining step—the formation of the Meisenheimer complex transition state. Consequently, the first SNAr reaction at C4 can proceed at or below room temperature, minimizing side reactions[3][5].

  • Role of the N-Benzyl Group: The N-benzyl substitution at the C2 amine serves a dual purpose. Synthetically, it acts as a robust protecting group that withstands basic SNAr conditions. Pharmacologically, the benzyl moiety provides essential lipophilicity and steric bulk, often occupying the hydrophobic pocket adjacent to the ATP-binding hinge region of target kinases to enhance binding affinity[4].

Signaling Pathway Context: Targeting Transcriptional Kinases

Pyrimidine derivatives synthesized from this intermediate are heavily featured in oncology and immunology, specifically targeting CDK9 and MK2[3][6]. Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, thereby halting the transcription of short-lived anti-apoptotic proteins like Mcl-1 and Myc, ultimately driving cancer cell apoptosis.

Kinase_Pathway Inhibitor Pyrimidine Inhibitor (N-benzyl derivative) CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) Inhibitor->CDK9 Binds ATP Hinge RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Transcription Gene Transcription (Anti-apoptotic proteins) RNAPII->Transcription Promotes Elongation Apoptosis Cancer Cell Apoptosis Transcription->Apoptosis Inhibited by Drug

Figure 1: Mechanism of CDK9 inhibition by pyrimidine-based drugs.

Quantitative Data: Reactivity Comparison

The following table summarizes the performance metrics of 4,6-difluoro vs. 4,6-dichloro pyrimidine intermediates during sequential SNAr functionalization.

Parameter4,6-Difluoro Derivative (e.g., N-benzyl)4,6-Dichloro DerivativeMechanistic Driver
C4 SNAr Temp 0 °C to 20 °C60 °C to 80 °CLower activation energy for Meisenheimer complex formation due to C-F electronegativity.
C4 Reaction Time 1 - 2 hours4 - 8 hoursFaster kinetics of F-displacement.
C6 SNAr Temp 80 °C to 100 °C120 °C to 150 °CFirst amine substitution deactivates the ring; F still provides enough activation for moderate heating.
Overall Yield 85% - 95%60% - 75%Reduced thermal degradation and higher regioselectivity.

Experimental Workflows & Protocols

The synthesis of the kinase inhibitor core requires a programmed, two-step sequential SNAr approach.

SNAr_Workflow Start N-benzyl-4,6-difluoropyrimidin-2-amine (Starting Material) SNAr1 Primary SNAr (C4) Aliphatic Amine Temp: 0°C Start->SNAr1 High Reactivity (F leaving group) Intermediate C4-Substituted, C6-Fluoro Intermediate (Stable for Isolation) SNAr1->Intermediate Regioselective SNAr2 Secondary SNAr (C6) Aniline Derivative Temp: 90°C Intermediate->SNAr2 Requires Heat (Ring Deactivated) Product Trisubstituted Pyrimidine Core (Kinase Inhibitor) SNAr2->Product Full Conversion

Figure 2: Sequential SNAr workflow for trisubstituted pyrimidine synthesis.

Protocol 1: Primary SNAr (Regioselective C4 Amination)

Objective : Mono-substitution of the C4 fluorine with a primary aliphatic amine. Self-Validating Principle : The reaction must be kept at 0 °C to prevent over-substitution at C6. The introduction of the first electron-donating amine group deactivates the pyrimidine ring, naturally halting the reaction at mono-substitution if thermal energy is restricted.

  • Preparation : In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-benzyl-4,6-difluoropyrimidin-2-amine (1.0 eq, 10 mmol) in anhydrous THF (0.2 M).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Note: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct without competing as a nucleophile.

  • Nucleophile Addition : Slowly add the primary amine (e.g., cyclopentylamine, 1.05 eq) dissolved in 5 mL THF over 15 minutes.

  • Monitoring : Stir for 1 hour at 0 °C. Validate reaction progress via TLC (Hexanes:EtOAc 3:1). The starting material (highly UV active) should disappear, replaced by a lower Rf spot.

  • Quenching & Workup : Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation : Confirm mono-substitution via LC-MS. The mass spectrum must reflect the exact [M+H]+ mass shift of the C4-substituted, C6-fluoro intermediate.

Protocol 2: Secondary SNAr (C6 Functionalization)

Objective : Displacement of the remaining C6 fluorine with an aniline derivative to finalize the trisubstituted kinase core. Self-Validating Principle : Because the pyrimidine ring is now electronically deactivated by the C2 and C4 amino groups, forcing conditions (heat and stronger bases) are required. If the reaction is run below 80 °C, the starting material will remain unconsumed, validating the deactivation theory.

  • Preparation : In a sealable pressure tube, dissolve the C4-substituted intermediate (1.0 eq, 5 mmol) in a 1,4-dioxane/DMF solvent mixture (1:1 v/v, 0.5 M)[4].

  • Reagent Addition : Add the aniline derivative (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq)[6].

  • Heating : Seal the tube securely and heat to 90 °C in an oil bath for 12-16 hours. Note: The sealed tube prevents solvent loss and ensures the necessary thermal energy is maintained to overcome the activation barrier of the deactivated ring.

  • Monitoring : Monitor via LC-MS. The reaction is complete when the intermediate peak is fully consumed.

  • Workup : Cool to room temperature, dilute with cold water (10.0 mL) to precipitate the crude product. Filter the solid, wash with cold water, and dry under high vacuum[4].

  • Purification : Purify via flash chromatography (DCM:MeOH gradient) to yield the final kinase inhibitor intermediate.

References

  • [3] Title: Buy N-ethyl-4,6-difluoropyrimidin-2-amine | 165258-59-3 - Smolecule Source: Smolecule URL:

  • [1] Title: N-Benzyl-4,6-difluoropyrimidin-2-amine Source: Aaronchem URL:

  • [2] Title: N-Benzyl-4,6-difluoropyrimidin-2-amine | CymitQuimica Source: CymitQuimica URL:

  • [6] Title: WO2016044463A2 - Mk2 inhibitors and uses thereof Source: Google Patents URL:

  • [4] Title: US9790235B2 - MK2 inhibitors and uses thereof Source: Google Patents URL:

  • [5] Title: 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem Source: Benchchem URL:

Sources

Reaction mechanism of benzylamine with 2,4,6-trifluoropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Amination of 2,4,6-Trifluoropyrimidine

Topic: Reaction mechanism and protocol for the synthesis of 4-(benzylamino)-2,6-difluoropyrimidine via Nucleophilic Aromatic Substitution (


).
Date:  October 24, 2023
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This guide details the regioselective mono-amination of 2,4,6-trifluoropyrimidine with benzylamine. Unlike its chlorinated counterparts, 2,4,6-trifluoropyrimidine is highly reactive due to the extreme electronegativity of the fluorine atoms, which significantly lowers the energy barrier for nucleophilic attack.

The critical challenge in this synthesis is regiocontrol . While the pyrimidine ring possesses three potential electrophilic sites (C2, C4, C6), the C4/C6 positions are kinetically favored for the first nucleophilic attack. This protocol outlines a low-temperature, base-mediated methodology to selectively isolate the C4-substituted product (4-(benzylamino)-2,6-difluoropyrimidine) while minimizing C2-isomers and di-substituted byproducts.

Mechanistic Insight

The Pathway

The reaction proceeds via a classic Nucleophilic Aromatic Substitution (


) mechanism involving an addition-elimination sequence.
  • Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the electron-deficient pyrimidine ring.

  • Meisenheimer Complex: A resonance-stabilized anionic

    
    -complex (Meisenheimer complex) is formed. The negative charge is delocalized onto the ring nitrogens.
    
  • Elimination: Re-aromatization occurs via the expulsion of a fluoride ion (

    
    ), which is subsequently scavenged by the auxiliary base (DIPEA).
    
Regioselectivity: C4 vs. C2
  • C4/C6 Position (Preferred): Attack at C4 is generally favored due to the stabilization of the intermediate Meisenheimer complex. The negative charge can be delocalized onto the para-nitrogen (N1), providing significant resonance stabilization. Additionally, C4 is less sterically hindered than C2, which is flanked by two ring nitrogens.

  • C2 Position: While the C2 carbon is highly electron-deficient (inductive effect of two adjacent nitrogens), the intermediate formed upon attack at C2 is often less stable relative to the C4 intermediate in the context of kinetic control at low temperatures.

Note: High temperatures or excess amine can lead to substitution at C2 (after C4) or di-substitution (C4 and C6).

Reaction Pathway Diagram

ReactionMechanism cluster_0 Transition States SM 2,4,6-Trifluoropyrimidine (Electrophile) TS_C4 Meisenheimer Complex (C4 Attack - Stabilized) SM->TS_C4 + Benzylamine (Kinetic Control) TS_C2 Meisenheimer Complex (C2 Attack - Less Favored) SM->TS_C2 Steric Hindrance Nuc Benzylamine (Nucleophile) Nuc->TS_C4 Prod_C4 4-(Benzylamino)-2,6-difluoropyrimidine (Major Product) TS_C4->Prod_C4 - HF (Fast) Prod_C2 2-(Benzylamino)-4,6-difluoropyrimidine (Minor Isomer) TS_C2->Prod_C2 - HF

Caption: Kinetic pathway favoring C4-substitution via stabilized Meisenheimer complex.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2,4,6-Trifluoropyrimidine 134.061.0Electrophile
Benzylamine 107.151.05Nucleophile
DIPEA (Hünig's Base)129.241.2Acid Scavenger
THF (Anhydrous)-SolventMedium
Step-by-Step Methodology

Step 1: Preparation (Temperature Control is Critical)

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with

    
     or Argon to maintain an inert atmosphere.
    
  • Dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cool the solution to

    
     to 
    
    
    
    using an ice/salt bath. Rationale: Low temperature suppresses the formation of the thermodynamic C2-isomer and di-substituted byproducts.

Step 2: Nucleophile Addition

  • In a separate vial, mix Benzylamine (1.05 eq) and DIPEA (1.2 eq) in a minimal amount of THF.

  • Add the amine/base mixture to the pyrimidine solution dropwise over 15–20 minutes.

  • Observation: A white precipitate (DIPEA

    
    HF salt) may begin to form.
    

Step 3: Reaction Monitoring

  • Stir at

    
     for 1 hour, then allow to warm slowly to Room Temperature (RT) over 1 hour.
    
  • Check Point: Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.

    • Target: Disappearance of starting material (SM).

    • Alert: If di-substitution occurs, a more polar spot will appear with a mass corresponding to [M+BnNH-HF].

Step 4: Work-up

  • Quench the reaction with water (

    
    ).
    
  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    

Step 5: Purification

  • Purify via Flash Column Chromatography (

    
    ).
    
  • Gradient: 0%

    
     20% EtOAc in Hexanes.
    
  • Note: The C4-isomer is typically less polar than the di-substituted byproduct but may have similar polarity to the C2-isomer.

Workflow Diagram

ProtocolFlow Step1 Dissolve Trifluoropyrimidine in THF Cool to -10°C Step2 Dropwise Addition of Benzylamine + DIPEA Step1->Step2 Step3 Stir 1h @ 0°C -> Warm to RT Monitor LCMS Step2->Step3 Step4 Quench (H2O) & Extract (EtOAc) Step3->Step4 Step5 Flash Chromatography (Hex/EtOAc) Step4->Step5

Caption: Optimized workflow for mono-amination of trifluoropyrimidine.

Analytical Validation (Self-Validating System)

The most reliable method to distinguish the regioisomers is


 NMR , as the symmetry of the molecule changes upon substitution.
Expected Data
CompoundStructure Symmetry

NMR Signals
Pattern Description
Starting Material Symmetric (C2 axis)2 SignalsRatio 1:2 (F2 vs F4,F6)
C4-Product (Target) Asymmetric2 Signals F2 and F6 are chemically distinct. Integration 1:1.
C2-Product (Impurity) Symmetric (Plane)1 Signal F4 and F6 are equivalent. Integration 2.
Interpretation
  • Target (4-isomer): You will observe two distinct fluorine signals because the fluorine at C2 is between two nitrogens, while the fluorine at C6 is adjacent to a C-H (C5) and a Nitrogen. They are in different electronic environments.

  • Impurity (2-isomer): If the amine attacks C2, the resulting molecule has a plane of symmetry passing through the C2-C5 axis. The fluorines at C4 and C6 become chemically equivalent, collapsing into a single signal (or closely overlapping multiplet).

Troubleshooting & Optimization

  • Issue: Di-substitution (Product contains 2 Benzylamines).

    • Cause: Reaction temperature too high or excess amine used.

    • Fix: Strictly maintain

      
       during addition. Reduce Benzylamine to 0.95 eq to ensure the electrophile is in slight excess.
      
  • Issue: Low Yield / Hydrolysis.

    • Cause: Wet solvent.[4] Fluoropyrimidines are prone to hydrolysis to pyrimidinones.

    • Fix: Ensure THF is distilled or dried over molecular sieves.

  • Issue: Regioselectivity Poor (High C2 isomer).

    • Cause: Solvent polarity effects.

    • Fix: Switch solvent to non-polar (e.g., Toluene) if solubility permits, or use a bulkier base to sterically shield the C2 position further, although C4 preference is largely electronic.

References

  • Regioselectivity in Fluoropyrimidines

    • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.
  • General

    
     Mechanism on Pyrimidines: 
    
    • Baumann, M., Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • Experimental Precedent (Analogous Chloropyrimidines)

    • Luo, Z., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[5][6][7] Beilstein J. Org. Chem.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Benzyl-4,6-difluoropyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing specific pyrimidine regioisomers can often introduce unexpected bottlenecks. This guide is designed by our Senior Application Scientists to troubleshoot the synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine , addressing the root causes of poor yields, regioselectivity failures, and chemoselectivity issues.

Visualizing the Synthetic Pathways

To understand why certain routes fail and others succeed, we must examine the mechanistic flow of the three most common synthetic strategies.

G cluster_0 Pathway A: Direct SNAr (Poor Regioselectivity) cluster_1 Pathway B: Direct Alkylation (Poor Chemoselectivity) cluster_2 Pathway C: Reductive Amination (Optimized) A 2,4,6-Trifluoropyrimidine + Benzylamine B SNAr Reaction (Base, Solvent) A->B C Major: 4-Benzylamino Isomer Minor: Target 2-Amino Isomer B->C D 4,6-Difluoropyrimidin-2-amine + Benzyl Bromide E SN2 Alkylation (K2CO3, DMF) D->E F Major: Ring N1-Alkylation (Pyrimidinium salts) E->F G 4,6-Difluoropyrimidin-2-amine + Benzaldehyde H 1. Ti(OiPr)4 (Imine Formation) 2. NaBH4 (Reduction) G->H I Target: N-Benzyl-4,6- difluoropyrimidin-2-amine H->I

Reaction pathways for N-benzyl-4,6-difluoropyrimidin-2-amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I attempted a direct SNAr between 2,4,6-trifluoropyrimidine and benzylamine, but my yield of the target 2-amino isomer is under 20%. Why?

The Causality: When subjecting 2,4,6-trifluoropyrimidine to nucleophilic aromatic substitution (SNAr), the pyrimidine ring's intrinsic electronic distribution dictates the outcome. The C4 and C6 positions are highly activated due to conjugation with both ring nitrogen atoms (ortho to one, para to the other). Consequently, the transition state for nucleophilic attack at C4 is significantly lower in energy than at C2. Literature precedents on perhalogenated pyrimidines demonstrate that reactions with nitrogen-centered nucleophiles typically yield a 4:1 to 5:1 ratio favoring the unwanted 4-amino regioisomer over your target 2-amino regioisomer[1]. The Solution: Do not use 2,4,6-trifluoropyrimidine if your target is the 2-amino derivative. Instead, build the functionalization from commercially available 4,6-difluoropyrimidin-2-amine.

Q2: To avoid SNAr regioselectivity issues, I tried alkylating 4,6-difluoropyrimidin-2-amine with benzyl bromide and base. The reaction yielded a complex mixture. What went wrong?

The Causality: While 4,6-difluoropyrimidin-2-amine is a logical starting material, its exocyclic amino group is a poor nucleophile. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyrimidine ring via resonance. This delocalization significantly increases the electron density on the sp2-hybridized ring nitrogens (N1 and N3). When exposed to a strong electrophile like [2], alkylation occurs preferentially at the ring nitrogen under kinetic control, leading to the formation of N-alkylpyrimidinium salts or di-alkylated byproducts[3]. The Solution: Abandon direct SN2 alkylation. You must use a method that selectively targets the primary amine without permanently alkylating the ring nitrogens.

Q3: How can I selectively synthesize N-benzyl-4,6-difluoropyrimidin-2-amine with high yields?

The Causality: The most robust approach is the reductive amination of 4,6-difluoropyrimidin-2-amine with benzaldehyde. By utilizing a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)4), you can force the condensation of the weakly nucleophilic exocyclic amine with benzaldehyde to form a transient imine. Subsequent reduction with a mild hydride source (e.g., NaBH4) irreversibly yields the target secondary amine. This pathway completely circumvents both the SNAr regioselectivity issues and the direct alkylation chemoselectivity issues.

Quantitative Data Summary

The table below summarizes the expected outcomes of the three synthetic strategies discussed above.

Synthetic RouteReagentsMajor ProductTarget YieldSelectivity Issue
Direct SNAr 2,4,6-Trifluoropyrimidine + BenzylamineN-Benzyl-2,6-difluoropyrimidin-4-amine15 - 20%Regioselectivity (C4 attack favored 4:1)
Direct Alkylation 4,6-Difluoropyrimidin-2-amine + Benzyl BromideN1-Benzyl-2-amino-4,6-difluoropyrimidinium< 10%Chemoselectivity (Ring N-alkylation)
Reductive Amination 4,6-Difluoropyrimidin-2-amine + BenzaldehydeN-Benzyl-4,6-difluoropyrimidin-2-amine80 - 85% None (Highly selective)

Experimental Protocol: Optimized Reductive Amination

Self-Validating System: This protocol incorporates in-process controls (IPC) to ensure the imine formation is complete before reduction, preventing the recovery of unreacted starting material and ensuring a high-purity yield.

Materials Required:

  • 4,6-Difluoropyrimidin-2-amine (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Titanium(IV) isopropoxide [Ti(OiPr)4] (1.5 equiv)

  • Sodium borohydride [NaBH4] (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: Imine Condensation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N2 or Ar).

  • Dissolve 4,6-difluoropyrimidin-2-amine (1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Dropwise, add Ti(OiPr)4 (1.5 equiv) via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 12–18 hours.

Causality & Validation: Ti(OiPr)4 acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to drive the equilibrium toward the imine. Validation Check: Remove a 50 µL aliquot, quench with wet ethyl acetate, filter, and analyze via LCMS. Proceed to Step 2 only when the starting amine peak is entirely consumed.

Step 2: Hydride Reduction 5. Cool the reaction mixture to 0 °C using an ice-water bath. 6. Add NaBH4 (1.5 equiv) in small portions over 15 minutes to control the exothermic release of hydrogen gas. 7. Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours.

Causality: NaBH4 selectively reduces the activated imine double bond without defluorinating the highly activated pyrimidine ring.

Step 3: Workup and Purification 8. Quench the reaction carefully by adding 1M aqueous NaOH (equal to the volume of THF used). This critical step hydrolyzes the titanium complexes, precipitating them as an easily filterable white solid (TiO2). 9. Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc). 10. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 11. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate pure N-benzyl-4,6-difluoropyrimidin-2-amine.

References

  • Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles Source: Beilstein Journal of Organic Chemistry (via NCBI) URL: [Link]

  • Title: Benzyl Bromide Source: Common Organic Chemistry URL: [Link]

  • Title: Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]

Sources

Purification of N-benzyl-4,6-difluoropyrimidin-2-amine via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a dynamic knowledge base for the purification of N-benzyl-4,6-difluoropyrimidin-2-amine .

Ticket Subject: Purification of N-benzyl-4,6-difluoropyrimidin-2-amine via Column Chromatography Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Molecule Profile

User Context: You are attempting to isolate N-benzyl-4,6-difluoropyrimidin-2-amine from a reaction mixture (likely an SNAr reaction between 2-chloro-4,6-difluoropyrimidine and benzylamine).

Molecule Analysis:

  • Core: Pyrimidine ring (electron-deficient).

  • Substituents: Two Fluorine atoms (C4, C6) and one Benzylamine group (C2).

  • Chromatographic Behavior:

    • Polarity: Moderate.[1][2] The benzyl group adds lipophilicity, but the amine and pyrimidine nitrogens provide polarity.

    • Acidity/Basicity: The C2-amine is weakly basic. However, the electron-withdrawing nature of the two fluorine atoms reduces the basicity of the pyrimidine nitrogens.

    • Reactivity Warning (Critical): The C4 and C6 fluorine atoms are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Prolonged exposure to nucleophilic solvents (Methanol, Water) or strong bases on the column can lead to hydrolysis (–OH) or methoxylation (–OMe) byproducts.

Pre-Purification Protocol (The "Validation Check")

Before packing your column, you must validate the stability of your analyte in the mobile phase.

Step A: Solubility & Stability Test[2]
  • Dissolve 5 mg of crude sample in Dichloromethane (DCM) .

  • Spot on a TLC plate.

  • Stress Test: Add 1 drop of Methanol (MeOH) to the vial. Wait 15 minutes. Spot again next to the original.

  • Result Analysis: If the MeOH-treated spot shows a new lower Rf spot (impurity), your compound is undergoing SNAr with methanol.

    • Action:Avoid MeOH in your column. Use Acetone or Ethyl Acetate as the polar modifier.

Step B: TLC Optimization

Goal: Target Rf = 0.25 – 0.35.

Solvent SystemSuitabilityNotes
Hexane / EtOAc High Recommended starting point. Chemically inert.
DCM / Acetone Moderate Good for solubility, but Acetone absorbs UV at lower wavelengths.
DCM / MeOH Low (Risky) Only use if Hex/EtOAc fails. Risk of Fluorine displacement.
Toluene / Acetone High Excellent for separating "bis-benzyl" impurities.

Experimental Workflow: The Purification Logic

The following diagram outlines the decision-making process for the purification run.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 8:2) Start->TLC Decision1 Is Rf between 0.2-0.4? TLC->Decision1 Decision1->TLC No (Adjust Polarity) Prep Sample Loading (Dry Load on Celite/Silica) Decision1->Prep Yes Column Flash Column Gradient: 0-30% EtOAc/Hex Prep->Column Check Check Fractions (UV 254nm) Column->Check Issue1 Tailing Observed? Check->Issue1 Fix1 Add 1% Et3N to Eluent (Keep run time < 30 mins) Issue1->Fix1 Yes Issue2 Co-elution with Bis-benzyl byproduct? Issue1->Issue2 No Final Pure N-benzyl-4,6-difluoropyrimidin-2-amine Fix1->Final Fix2 Switch to Toluene/Acetone or C18 Reverse Phase Issue2->Fix2 Yes Issue2->Final No

Caption: Decision logic for purifying N-benzyl-4,6-difluoropyrimidin-2-amine, highlighting critical troubleshooting paths for tailing and co-elution.

Detailed Protocol: Column Chromatography[1][3][4][5][6]

Phase 1: Stationary Phase Selection
  • Standard: Silica Gel 60 (40-63 µm).

  • Alternative (Recommended for High Purity): Amino-bonded Silica (NH2-Silica).

    • Why? Amino-silica neutralizes the acidity of standard silica, preventing tailing without needing liquid amine modifiers that might attack the fluorines.

Phase 2: Sample Loading

Do not load as a liquid solution in DCM if the volume is >5% of the column volume.

  • Method: Dry loading.[3]

  • Protocol: Dissolve crude in minimal DCM. Add Celite 545 (ratio 1:2 crude:Celite). Evaporate to a free-flowing powder. Load this powder on top of the packed column.

Phase 3: The Gradient (Hexane/Ethyl Acetate)
  • Flow Rate: 15-20 mL/min (for a 12g column).

  • Equilibration: 3 CV (Column Volumes) of 100% Hexane.

  • Gradient Profile:

    • 0% - 5% EtOAc: Hold for 2 CV (Elutes non-polar impurities/bis-substituted byproducts).

    • 5% - 20% EtOAc: Ramp over 10 CV (Target compound usually elutes here).

    • 20% - 40% EtOAc: Ramp over 5 CV (Flushes polar byproducts).

Troubleshooting Guide (FAQ)

Q1: My compound is "streaking" or tailing on the column. Why?

Diagnosis: The secondary amine (–NH–) at position 2 is interacting with the acidic silanol groups (Si–OH) on the silica gel. The Fix:

  • The "Safe" Fix: Pre-wash the column with 1% Triethylamine (Et3N) in Hexane, then run the gradient without Et3N in the mobile phase. This neutralizes the silica initially without exposing your fluorinated product to base for the whole run.

  • The "Risky" Fix: Add 0.5% Et3N to the mobile phase. Warning: Et3N is nucleophilic enough to displace a fluorine at the 4 or 6 position if the run takes longer than 1-2 hours [1].

Q2: I see a new impurity appearing during the purification that wasn't in the crude.

Diagnosis: On-column decomposition. The 4,6-difluoro motif is an electrophilic "warhead." Acidic silica + moisture = Hydrolysis (F


 OH).
The Fix: 
  • Speed is key. Do not pause the column.

  • Switch phases. Use Neutral Alumina instead of Silica Gel. Alumina is less acidic and less likely to catalyze hydrolysis of the C–F bond.

Q3: I cannot separate the mono-benzyl (Target) from the bis-benzyl (Impurity).

Diagnosis: The N,N-dibenzyl or N,N'-dibenzyl byproducts have similar Rf values in Hex/EtOAc. The Fix:

  • Change Selectivity: Switch to Toluene / Acetone (95:5) . The pi-pi interactions of the toluene with the benzyl groups often separate the mono- and bis-adducts more effectively than simple polarity-based separation.

  • Reverse Phase: If NP fails, use a C18 column with Water/Acetonitrile (no acid modifier, or very dilute Formic Acid 0.05%). The extra benzyl group makes the impurity significantly more retained on C18 [2].

References

  • BenchChem. (2025).[1] Synthesis and Characterization of 4,6-difluoro-N-methylpyrimidin-2-amine: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2024). Separation of mono-substituted and bis-substituted fluoropyrimidines via HPLC. PubMed Central. Retrieved from

  • Sielc Technologies. (2018). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from

  • MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of Substituted Amino Acids. Retrieved from

Sources

Technical Support Center: Solving Regioselectivity Issues in Difluoropyrimidine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug development professionals dealing with the nuanced regioselectivity challenges of nucleophilic aromatic substitution (SNAr) on difluoropyrimidine scaffolds.

Diagnostic Logic & Workflow

Before adjusting your reaction parameters, it is critical to diagnose the structural and electronic nature of your difluoropyrimidine substrate. The following decision tree maps the logical relationships between substrate architecture and corrective actions.

G Start Regioselectivity Issue Identified Substrate Identify Substrate Architecture Start->Substrate Type24 2,4-Difluoropyrimidine (C2 vs C4 Selectivity) Substrate->Type24 Type46 4,6-Difluoropyrimidine (Mono vs Di-substitution) Substrate->Type46 TargetC4 Target C4 Substitution Type24->TargetC4 TargetC2 Target C2 Substitution Type24->TargetC2 ActionMono Prevent Over-reaction: Strict Stoichiometry, -20°C Type46->ActionMono ActionC4 Kinetic Control: Low Temp (0°C), 1 eq Nu TargetC4->ActionC4 ActionC2 LUMO Modification: Add C6-EDG or Bulky Nu TargetC2->ActionC2

Decision tree for diagnosing and resolving difluoropyrimidine SNAr regioselectivity issues.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does nucleophilic aromatic substitution (SNAr) on 2,4-difluoropyrimidine typically favor the C4 position over C2? A: The regioselectivity is fundamentally driven by the electronic deficiency of the carbon centers. In a 2,4-dihalopyrimidine system, the C4 position is more electrophilic because the intermediate Meisenheimer complex formed at C4 is highly stabilized by the inductive and resonance effects of the adjacent nitrogen atoms without the severe steric hindrance found at C2. Cross-coupling and SNAr reactions of these substrates generally favor the C4 site, especially in the absence of other substituents on the pyrimidine ring (1)[1].

Q: How can I force substitution at the C2 position instead of C4 in a 2,4-difluoropyrimidine? A: Inverting the conventional selectivity requires altering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. Quantum mechanical (QM) analyses demonstrate that introducing an electron-donating group (EDG), such as a methoxy (-OMe) or methylamino (-NHMe) group at the C6 position, shifts the LUMO distribution. This equalization makes the C2 position more electrophilic and kinetically favorable for nucleophilic attack (2)[2]. Alternatively, employing bulky nucleophiles or specific catalysts can sterically block C4, forcing C2 substitution (3)[3].

Q: In 4,6-difluoropyrimidine systems, how do I prevent unwanted di-substitution? A: Positions 4 and 6 are chemically equivalent, meaning the primary challenge is preventing the second substitution. Causality dictates that once the first fluorine is displaced by an electron-donating nucleophile (e.g., an amine), the pyrimidine ring becomes more electron-rich, which thermodynamically deactivates the remaining C-F bond. However, highly reactive nucleophiles can still overcome this barrier. Preventing di-substitution requires strict kinetic control: utilizing exactly 1.0 to 1.1 equivalents of the nucleophile and maintaining low temperatures (0°C to -20°C) (4)[4].

Troubleshooting Specific Issues

Issue A: High Levels of Di-substituted Product in 4,6-Difluoropyrimidine Reactions
  • Symptom: LC-MS reveals a significant peak corresponding to the di-aminated or di-alkoxylated product, reducing the yield of the desired mono-substituted intermediate.

  • Causality: The reaction temperature is too high, or the local concentration of the nucleophile is spiking during addition, providing enough activation energy to overcome the deactivated second C-F bond.

  • Resolution:

    • Lower the reaction temperature to 0°C (or -20°C for highly reactive nucleophiles like hydrazine hydrate) (5)[5].

    • Perform a slow, dropwise addition of the nucleophile to maintain a low steady-state concentration.

    • Ensure stoichiometry strictly does not exceed 1.1 equivalents.

Issue B: Poor Regioselectivity (C2/C4 Mixtures) in 2,4-Difluoropyrimidines
  • Symptom: NMR or HPLC shows a nearly 1:1 or unfavorable ratio of C2 to C4 substituted products.

  • Causality: The use of "soft" nucleophiles or elevated temperatures shifts the reaction from kinetic control (which favors C4) to thermodynamic control, or an unexpected electronic effect from a C5 substituent is altering the ring's electrophilicity.

  • Resolution: Use "hard" nucleophiles (e.g., primary amines, alkoxides) and non-nucleophilic bases (like DIPEA) in aprotic solvents (CH₃CN or THF). If C4 substitution is the goal, keep the temperature strictly at or below 0°C. If an electron-withdrawing group (EWG) is present at C5, it will strongly enhance C4 selectivity (6)[6].

Quantitative Data: Regioselectivity Matrix

The following table summarizes the expected regiochemical outcomes based on substrate modifications and reaction conditions.

SubstrateNucleophileKey Condition / Directing GroupMajor Product PositionTypical Yield
2,4-Difluoropyrimidine Primary Amine0°C, DIPEA, CH₃CN (Kinetic control)C4 >80%
2,4-Difluoro-6-methoxypyrimidine Primary Amine80°C, DIPEA (LUMO shifted by EDG)C2 ~75%
4,6-Difluoropyrimidine Ethylamine0°C, 1.0 eq Nu, CH₃CNC4 (Mono-substituted)85%
5-Chloro-4,6-difluoropyrimidine Ethylamine0°C, DIPEAC6 (Reversed by EWG)~80%
2-Ethoxy-4,6-difluoropyrimidine Hydrazine hydrate-20°C, Slow dropwise additionC4 (Mono-substituted)>85%

Experimental Protocols

Standard Operating Procedure: Highly Regioselective Mono-SNAr Workflow

The following protocol is a self-validating system designed to achieve selective mono-amination of 4,6-difluoropyrimidine derivatives while suppressing di-substitution.

Workflow Prep Step 1: Substrate Preparation Dissolve in Anhydrous Solvent Base Step 2: Base Addition Add Non-Nucleophilic Base (DIPEA) Prep->Base Temp Step 3: Temperature Control Cool to 0°C or -20°C Base->Temp Nu Step 4: Nucleophile Addition Dropwise, 1.0-1.1 eq Temp->Nu Monitor Step 5: Reaction Monitoring Track via LC-MS/TLC Nu->Monitor Workup Step 6: Quench & Workup Concentrate and Extract Monitor->Workup

Step-by-step experimental workflow for highly regioselective mono-SNAr.

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried, inert-gas-purged round-bottom flask, dissolve 1.0 equivalent of the difluoropyrimidine substrate (e.g., 2-ethoxy-4,6-difluoropyrimidine) in anhydrous acetonitrile (CH₃CN) or tetrahydrofuran (THF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous, non-nucleophilic solvents prevent solvolysis side-reactions that compete with the intended nucleophile (5)[5].

  • Base Addition: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as an acid scavenger for the generated HF without acting as a competing nucleophile due to its steric bulk.

  • Temperature Control: Submerge the reaction flask in an ice-water bath (0°C) or a dry ice/acetone bath (-20°C for highly reactive nucleophiles). Allow the solution to equilibrate for 15 minutes.

  • Nucleophile Addition: Dissolve 1.05 equivalents of the amine nucleophile in a small volume of the reaction solvent. Add this solution dropwise over 30 minutes using a syringe pump or addition funnel.

    • Causality: Dropwise addition prevents localized concentration spikes of the nucleophile, ensuring that the kinetic preference for mono-substitution is strictly maintained.

  • Reaction Monitoring (Self-Validation): After the addition is complete, stir for 1 hour. Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass is <5% relative to the mono-substituted product mass. If a di-substituted mass peak begins to emerge, immediately proceed to Step 6 to halt the reaction.

  • Quench & Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine - Benchchem.
  • Buy N-ethyl-4,6-difluoropyrimidin-2-amine | 165258-59-3 - Smolecule.
  • Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine - Benchchem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - WuXi AppTec.
  • 2-Ethoxy-4,6-difluoropyrimidine | High-Purity Reagent | RUO - Benchchem.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - NIH.

Sources

Technical Support Center: Synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to help you minimize side products and maximize the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4,6-trifluoropyrimidine with benzylamine. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the fluorine substituents activate the ring towards nucleophilic attack.[1][2] However, the presence of multiple reactive sites on the 2,4,6-trifluoropyrimidine ring can lead to the formation of undesired side products, primarily the isomeric N-benzyl-2,6-difluoropyrimidin-4-amine and di-substituted products.

This guide will address the critical aspects of this reaction to help you achieve a successful and reproducible synthesis.

Troubleshooting Guide: Minimizing Side Products

This section addresses common issues encountered during the synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction is producing a significant amount of the isomeric side product, N-benzyl-2,6-difluoropyrimidin-4-amine. How can I improve the regioselectivity for the desired 2-substituted product?

A1: The formation of the 4-substituted isomer is a common challenge in this synthesis. The regioselectivity of the nucleophilic attack is influenced by a combination of electronic and steric factors. While the C4 and C6 positions are electronically more activated due to their proximity to the ring nitrogens, the C2 position is also susceptible to attack. Here’s how you can favor the formation of the desired 2-amino isomer:

  • Steric Hindrance of the Nucleophile: Benzylamine is a relatively bulky nucleophile. This steric bulk can hinder its approach to the more sterically crowded 4- and 6-positions, thereby favoring attack at the less hindered 2-position.[3] To further leverage this, consider the following:

    • Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the kinetic control of the reaction, favoring the sterically less hindered product.

  • Solvent Choice: The choice of solvent can influence the transition state energies for the formation of the different isomers.

    • Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF) or acetonitrile (ACN) are commonly used and generally provide good results.[4] It is worthwhile to screen a few different polar aprotic solvents to find the optimal one for your specific setup.

  • Slow Addition of Reagents: Adding the benzylamine solution dropwise to the solution of 2,4,6-trifluoropyrimidine can help to maintain a low concentration of the nucleophile, which can sometimes improve selectivity.

Q2: I am observing the formation of a di-substituted product. What are the key parameters to control to ensure mono-substitution?

A2: The formation of di-benzylamino-fluoropyrimidine occurs when a second molecule of benzylamine reacts with the mono-substituted product. To prevent this, precise control over the reaction stoichiometry and conditions is crucial:

  • Stoichiometry: Use a slight excess of benzylamine (1.0 - 1.1 equivalents) relative to 2,4,6-trifluoropyrimidine. Using a large excess of the amine will significantly increase the rate of the second substitution.

  • Reaction Time and Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the starting 2,4,6-trifluoropyrimidine is consumed. Over-running the reaction will lead to the formation of the di-substituted product.

  • Temperature Control: As with regioselectivity, lower temperatures can help to control the reaction rate and prevent over-reaction.

Q3: How can I effectively separate the desired N-benzyl-4,6-difluoropyrimidin-2-amine from the 4-substituted isomer and other impurities?

A3: Purification is a critical step in obtaining the pure desired product.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the isomers.[4]

    • Solvent System: A gradient of ethyl acetate in hexanes is typically used. The optimal gradient should be determined by TLC analysis of the crude reaction mixture. The two isomers often have a small but discernible difference in polarity, allowing for their separation.

  • Recrystallization: If the crude product is a solid and contains a high proportion of the desired isomer, recrystallization can be an effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that selectively crystallize the desired product.

Q4: How can I confirm the identity of my product and distinguish it from the 4-substituted isomer?

A4: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for unambiguous structure elucidation.

  • ¹H NMR Spectroscopy: The proton NMR spectra of the two isomers will be very similar, showing signals for the benzyl protons and the pyrimidine proton. However, subtle differences in the chemical shift of the pyrimidine proton and the methylene protons of the benzyl group may be observed.

  • ¹⁹F NMR Spectroscopy: Fluorine NMR is a powerful tool for distinguishing between the two isomers. The chemical environment of the fluorine atoms is different in the 2- and 4-substituted products, leading to distinct signals in the ¹⁹F NMR spectrum. For N-benzyl-4,6-difluoropyrimidin-2-amine, you would expect to see a single fluorine resonance, as the two fluorine atoms are chemically equivalent. In contrast, the 4-substituted isomer would likely show two distinct fluorine signals due to their different environments relative to the benzylamino group.

  • 2D NMR Spectroscopy (HSQC, HMBC): Two-dimensional NMR experiments can provide definitive structural confirmation by showing correlations between protons and carbons, and long-range correlations that can help to establish the connectivity of the molecule.

Frequently Asked Questions (FAQs)

Q: What is the role of the base (e.g., DIPEA, triethylamine) in the reaction?

A: The base is used to neutralize the hydrogen fluoride (HF) that is generated during the nucleophilic substitution reaction. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive, and also prevents potential acid-catalyzed side reactions. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine is typically used.[4]

Q: Is an inert atmosphere necessary for this reaction?

A: While the reaction is not strictly air-sensitive, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the introduction of moisture, which could potentially lead to hydrolysis of the fluoropyrimidine starting material.[4]

Q: What are the typical yields for this reaction?

A: The yield can vary depending on the specific reaction conditions and the efficiency of the purification. With careful optimization to minimize side product formation, yields in the range of 60-80% can be expected.

Recommended Experimental Protocol

This protocol provides a starting point for the synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine. Optimization may be required based on your specific laboratory setup and reagent purity.

Materials:

  • 2,4,6-Trifluoropyrimidine

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous THF or ACN. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and DIPEA (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled solution of 2,4,6-trifluoropyrimidine over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from the isomeric side product and other impurities.[4]

Data Presentation

ParameterCondition 1 (Optimized)Condition 2 (Sub-optimal)
Temperature 0 °C to Room TemperatureReflux
Benzylamine (eq) 1.052.0
Typical Product Ratio (2-isomer : 4-isomer) >10 : 1~3 : 1
Di-substituted Product < 5%> 20%
Typical Yield (isolated) 70-80%40-50%

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials TFP 2,4,6-Trifluoropyrimidine Product N-benzyl-4,6-difluoropyrimidin-2-amine TFP->Product:w + Benzylamine (1.05 eq) DIPEA, THF, 0°C -> RT Isomer N-benzyl-2,6-difluoropyrimidin-4-amine TFP->Isomer:w Side Reaction BA Benzylamine DiSub Di-substituted Product Product->DiSub:w + Benzylamine (excess)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction produces low yield or mixture of products Check_Isomer High amount of 4-isomer detected? Start->Check_Isomer Check_DiSub High amount of di-substituted product detected? Start->Check_DiSub Optimize_Temp Lower reaction temperature (0°C) Check_Isomer->Optimize_Temp Optimize_Stoich Use 1.0-1.1 eq of Benzylamine Check_DiSub->Optimize_Stoich Optimize_Time Monitor reaction closely and quench upon completion Check_DiSub->Optimize_Time Purify Purify by column chromatography Optimize_Temp->Purify Optimize_Stoich->Purify Optimize_Time->Purify

Caption: A logical workflow for troubleshooting common issues.

References

  • Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N'-dibenzylbut-2-enediamide and (2E)-N,N'-bis(4-fluorobenzyl)but-2-enediamide using 2D NMR correlation spectroscopy. [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC. [Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. [Link]

  • The definition of the toxicologically relevant applicability domain for the SNAr reaction for substituted pyridines and pyrimidines - PubMed. [Link]

Sources

Troubleshooting solubility issues of N-benzyl-4,6-difluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Handling

Status: Active | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for N-benzyl-4,6-difluoropyrimidin-2-amine . If you are accessing this guide, you are likely facing a common paradox: this molecule is essential for your kinase inhibitor or nucleoside analog scaffold, yet it behaves like "brick dust" in aqueous media and crashes out of solution during serial dilutions.

This guide moves beyond generic advice. We analyze the fluorine effect on the pyrimidine lattice and provide specific, actionable protocols for synthesis workup and biological assay formulation.

Module 1: The Physicochemical Profile (The "Why")

To solve the solubility issue, you must first understand the molecular forces at play. This compound is not just "hydrophobic"; it is a fluorinated heteroaromatic system .

PropertyCharacteristicImpact on Solubility
Fluorine Substitution (C4, C6) High ElectronegativityLipophilicity Boost: The C-F bond is highly non-polarizable and hydrophobic. Unlike C-Cl or C-Br, C-F does not easily participate in halogen bonding, reducing solvation in water [1].
Pyrimidine Ring Basicity Electron DeficientResistant to Protonation: The two fluorine atoms withdraw electron density from the ring nitrogens. This lowers the pKa significantly. Standard acidic buffers (pH 4-5) are often insufficient to protonate the ring and generate a soluble salt [2].
Benzyl Moiety Aromatic/PlanarLattice Energy: The benzyl group allows for strong

-

stacking interactions in the crystal lattice, requiring high energy to break the solid form (high heat of fusion) [3].

Module 2: Synthesis & Purification Troubleshooting

Context: You are isolating the compound after a nucleophilic aromatic substitution (


) reaction.
FAQ: Workup & Isolation

Q: I finished the reaction in DMF/Sulfolane, but adding water resulted in a sticky gum, not a solid. How do I fix this?

  • Root Cause: The lipophilicity of the benzyl and fluorine groups traps organic solvent within the precipitate. Rapid water addition "shocks" the system.

  • Solution:

    • Decant the aqueous layer.

    • Dissolve the gum in a minimal amount of Ethyl Acetate (EtOAc) .

    • Perform a controlled precipitation by adding Hexanes or Heptane dropwise with vigorous stirring. This promotes ordered crystal growth over amorphous gum formation.

Q: Can I use acid extraction to pull it into the aqueous phase?

  • Answer: No. As noted in Module 1, the 4,6-difluoro substitution renders the pyrimidine ring extremely weakly basic. You would need a pH < 1 (e.g., 1M HCl) to protonate it significantly. This risks hydrolyzing the fluorine atoms (nucleophilic attack by water at the C4/C6 position) [4].

  • Protocol: Stick to organic extraction using Dichloromethane (DCM) or EtOAc .

Module 3: Biological Assay Formulation

Context: You need to dose cells or enzymes, but the compound precipitates when diluted from DMSO into media.

The "Crash-Out" Phenomenon

Lipophilic fluorinated compounds are notorious for precipitating immediately upon contact with water. The local concentration at the injection site exceeds the solubility limit before mixing occurs.

Protocol: The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into cell media.

  • Stock Prep: Dissolve compound in anhydrous DMSO to 10 mM . (Sonicate if necessary; mild warming to 37°C is safe).[1]

  • Intermediate Step: Dilute the stock 1:10 into 100% Ethanol or PEG-400 .

    • Why? These solvents have lower surface tension than water and bridge the polarity gap.

  • Final Dosing: Pipette the Intermediate Mix into the assay buffer/media.

    • Target: Final DMSO concentration < 0.5%.[1]

Visual Troubleshooting: Assay Preparation

SolubilityWorkflow Start Start: Solid Compound SolventChoice Solvent Selection Start->SolventChoice DMSO Dissolve in DMSO (10-100 mM) SolventChoice->DMSO Standard DirectAdd Direct Addition to Media? DMSO->DirectAdd InterDilution Intermediate Dilution (PEG-400 or Ethanol) DMSO->InterDilution Recommended Precipitation RISK: Precipitation/Crash Out DirectAdd->Precipitation High Risk SlowMix Slow Addition to Media (Vortexing) InterDilution->SlowMix Success Stable Assay Solution SlowMix->Success

Figure 1: Decision tree for preventing precipitation during biological assay preparation.

Module 4: Advanced Solubilization Strategies

If the standard protocols fail, employ these formulation "rescue" tactics.

Strategy A: Cyclodextrin Complexation

Fluorinated aromatics fit well into the hydrophobic cavity of cyclodextrins.

  • Reagent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Use this solution instead of pure water or buffer to dilute your DMSO stock. The cyclodextrin encapsulates the hydrophobic benzyl-difluoropyrimidine core, keeping it in solution [5].
    
Strategy B: The "Golden Triangle" Formulation

For animal studies (PK/PD), simple DMSO/Water fails. Use this vehicle:

  • 10% DMSO (Pre-solubilization)

  • 40% PEG-400 (Co-solvent)

  • 50% Water/Saline (Bulk)

  • Order of addition is critical: Dissolve in DMSO

    
     Add PEG-400 
    
    
    
    Vortex
    
    
    Slowly add Water.

Summary of Solubility Data

SolventSolubility RatingUsage
Water (pH 7) < 10 µM (Insoluble)Not recommended for stock.
DMSO > 50 mM (High)Primary stock solvent. Store at -20°C.
Ethanol ~ 10-20 mM (Moderate)Good for intermediate dilution.
DCM / EtOAc HighSynthesis extraction/purification.
1M HCl Low/UnstableAvoid. Risk of hydrolysis.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Jain, N., et al. (2013). Pyrimidine derivatives: A survey of their synthesis and biological activity. International Journal of Pharmaceutical Sciences and Research. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Sanguineti, M., et al. (2020).[2] Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3356. Link

  • Way, L., et al. (2023). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Guides. Link

Sources

Technical Support Center: Recrystallization & Purification of N-benzyl-4,6-difluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists who require robust, scalable purification strategies for N-benzyl-4,6-difluoropyrimidin-2-amine . Rather than relying on trial-and-error, this document breaks down the thermodynamic causality behind solvent interactions and provides self-validating protocols to ensure high-purity isolation.

Chemical Profiling & Solvation Thermodynamics

N-benzyl-4,6-difluoropyrimidin-2-amine is a highly versatile electrophilic intermediate used in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)[1]. The molecule presents unique thermodynamic challenges during crystallization. The strong electron-withdrawing nature of the fluorine atoms at the C4 and C6 positions depletes the electron density of the pyrimidine ring. This severely weakens intermolecular


 stacking in the crystal lattice. Concurrently, the lipophilic benzyl group enhances solubility in organic solvents, often leading to poor recovery or phase-separation ("oiling out") if the solvent system is not perfectly tuned[1].

Table 1: Physicochemical Profile & Crystallization Impact

PropertyValue / CharacteristicMechanistic Impact on Crystallization
Molecular Weight 221.21 g/mol [2]Standard lattice formation kinetics.
H-Bond Donors 1 (Secondary Amine)Enables highly specific interactions with protic solvents (e.g., alcohols).
H-Bond Acceptors 4 (Pyrimidine N, Fluorines)High affinity for protic media; prone to hydrate/solvate formation.
Lipophilicity High (Benzyl + di-Fluoro)Drives excessive solubility in medium-polarity aprotic solvents (EtOAc, DCM)[1].

Solvent Selection Matrix

Choosing the right solvent is critical; the ideal system must dissolve the compound completely at its boiling point while exhibiting a steep solubility drop-off at lower temperatures[3].

Table 2: Evaluated Solvent Systems

Solvent SystemPerformanceRationale & Causality
Isopropanol (IPA) Optimal The secondary alcohol H-bonds with the pyrimidine nitrogens at reflux. Upon cooling, IPA self-associates, expelling the lipophilic solute and driving high-purity crystallization[3].
Toluene / Heptane Excellent Toluene fully solvates the benzyl ring. Heptane acts as a strict anti-solvent. Ideal for rescuing batches that have "oiled out."
EtOAc / Hexanes Sub-optimal The fluorinated pyrimidine has excessive solubility in EtOAc[1]. Even at 0°C, a significant portion of the product remains in the mother liquor, destroying yield.

Troubleshooting FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling. How do I fix this? A1: Oiling out occurs when the solution's saturation point is reached at a temperature above the melting point of the solute-solvent mixture. The lipophilic benzyl group, combined with the fluorines, creates a low-melting solvate in certain polar mixtures. Corrective Action: Do not rapidly cool the flask. Reheat the mixture until homogeneous. Switch to a Toluene/Heptane system. Toluene provides excellent high-temperature solubility, while heptane forces crystallization without inducing liquid-liquid phase separation. Alternatively, introduce seed crystals at a higher temperature (e.g., 40°C) just before the oiling boundary is crossed to bypass the metastable zone.

Q2: I am getting very low recovery yields (<40%) when using Ethyl Acetate/Hexanes. What is the mechanistic cause? A2: The electronegativity of the fluorine atoms alters the molecular dipole, making the compound highly soluble in medium-polarity aprotic solvents like ethyl acetate[1]. Corrective Action: Evaporate the current solvent system completely. Switch to a protic solvent like Isopropanol (IPA) [3], where the temperature-dependent solubility curve is much steeper. If you are restricted to EtOAc/Hexanes, reduce the primary solvent (EtOAc) volume to an absolute maximum of 2 volumes (v/w) relative to the crude mass.

Q3: How do I remove unreacted benzylamine or 4,6-difluoro-2-chloropyrimidine impurities during this step? A3: Benzylamine should ideally be removed via an acidic aqueous wash prior to crystallization. If carried over, it can co-crystallize. 4,6-difluoro-2-chloropyrimidine is highly lipophilic and lacks the H-bond donor of the product. Corrective Action: A single-solvent IPA recrystallization is highly effective here. The lipophilic starting material remains highly soluble in cold IPA, while the more polar benzylamine impurity (if present as a free base) also remains in the mother liquor due to its low molecular weight and high solvent affinity.

Validated Experimental Protocols

Protocol A: Single-Solvent Crystallization (Isopropanol)

Self-Validating Check: The solution must be completely clear and homogeneous at reflux before the cooling phase begins. If it is not, solvent volume is insufficient.

  • Dissolution: Suspend crude N-benzyl-4,6-difluoropyrimidin-2-amine in 3-4 volumes (v/w) of Isopropanol (IPA).

  • Heating: Heat the suspension to reflux (82°C) under moderate stirring. If undissolved solids remain, add IPA in 0.5 volume increments until a clear solution is achieved.

  • Hot Filtration (Optional): If insoluble particulates (e.g., inorganic salts) are present, perform a hot filtration through a pre-warmed celite pad.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature (20-25°C) naturally over 2 hours. Crucial: Do not use an ice bath immediately, as rapid nucleation traps impurities in the crystal lattice.

  • Maturation: Once a robust crystal bed has formed at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter under vacuum. Wash the filter cake with 1 volume of ice-cold IPA, followed by 1 volume of cold heptane to displace the alcohol and expedite drying.

  • Drying: Dry under vacuum at 40°C until constant weight is achieved.

Protocol B: Anti-Solvent Crystallization (Toluene/Heptane)

Self-Validating Check: The dropwise addition of heptane should produce a persistent cloudiness that clears upon slight heating, indicating you have perfectly reached the metastable zone.

  • Dissolution: Dissolve the crude product in 2 volumes (v/w) of Toluene at 70°C.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining the temperature at 70°C until the solution becomes slightly turbid (cloud point).

  • Clarification: Add just enough Toluene (1-3 drops) to clear the turbidity.

  • Seeding & Cooling: Cool to 50°C and add seed crystals (if available). Allow to cool slowly to room temperature, then transfer to an ice bath (0°C).

  • Isolation: Filter, wash the cake with 2 volumes of cold Heptane, and vacuum dry.

Process Flow Diagram

Recrystallization_Workflow Start Dissolve crude N-benzyl-4,6- difluoropyrimidin-2-amine in minimal hot solvent Cooling Cool to room temp then to 0-4°C Start->Cooling Check Did crystals form? Cooling->Check Oiling Oiling Out Detected (Liquid-Liquid Separation) Check->Oiling Oiling Out Success Filter, Wash & Dry Pure Crystals Check->Success Yes NoCrystals Solution Remains Clear Check->NoCrystals No Reheat Reheat & Add Anti-solvent (e.g., Heptane) or Seed Oiling->Reheat Reheat->Cooling Evaporate Concentrate Solution (Remove 20-30% volume) NoCrystals->Evaporate Evaporate->Cooling

Troubleshooting workflow for N-benzyl-4,6-difluoropyrimidin-2-amine recrystallization.

References

  • Title: WO2022034529A1 - Heteroaryl substituted spiropiperidinyl derivatives and pharmaceutical uses thereof Source: Google Patents URL

Sources

Preventing hydrolysis of fluorinated pyrimidines during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and handling of fluorinated pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the stability of these critical compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of your synthesis, ensuring the integrity of your target molecules.

Hydrolysis is a persistent challenge in the synthesis of fluorinated pyrimidines, often leading to yield loss, purification difficulties, and compromised product integrity. This guide provides a structured, question-and-answer approach to troubleshoot and prevent these issues, grounded in authoritative scientific literature.

Frequently Asked Questions & Troubleshooting
Q1: I'm observing significant degradation of my fluorinated pyrimidine during synthesis or workup. What is the likely cause?

The most common cause of degradation for fluorinated pyrimidines is hydrolysis. The pyrimidine ring, particularly when substituted with an electronegative fluorine atom and other functional groups like amines or hydroxyls (or when part of a nucleoside), is susceptible to attack by water. This process can be significantly accelerated by acidic or basic conditions, as well as elevated temperatures.[1][2]

For instance, studies on Gemcitabine (a difluorinated pyrimidine nucleoside) show that it undergoes deamination to its uridine analogue under acidic conditions.[3][4][5] Similarly, Capecitabine is known to degrade via acid-catalyzed hydrolysis.[1][2] The C-F bond itself is generally strong, but the overall electronic nature of the ring system makes other sites vulnerable.

Q2: What are the specific chemical mechanisms that lead to this hydrolysis?

Hydrolysis can proceed through several pathways, primarily catalyzed by acid or base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the pyrimidine ring can activate it for nucleophilic attack by water. For nucleosides like Gemcitabine, this often leads to deamination at the C4 position, converting the cytidine derivative into a uridine derivative.[4][5] In some cases, prolonged exposure to strong acid can lead to the cleavage of the N-glycosidic bond, separating the pyrimidine base from the sugar moiety.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, hydroxide ions can directly attack electron-deficient carbons in the pyrimidine ring. For certain structures, this can lead to ring-opening or other rearrangements. Gemcitabine, for example, has been shown to anomerize under basic conditions, a reaction that is unusual but proceeds through an acyclic intermediate.[5]

The diagram below illustrates the general susceptibility of a fluorinated cytidine analogue to hydrolysis under both acidic and basic conditions.

G cluster_acid Acid-Catalyzed Pathway (e.g., Deamination) cluster_base Base-Catalyzed Pathway (e.g., Anomerization/Degradation) Acid_Start Fluorinated Cytidine Derivative Protonation Ring Protonation (Activation) Acid_Start->Protonation H⁺ Acid_Attack Nucleophilic Attack by H₂O Protonation->Acid_Attack Acid_Product Uridine Analogue (Deamination Product) Acid_Attack->Acid_Product -NH₃ Base_Start Fluorinated Cytidine Derivative Base_Attack Nucleophilic Attack by OH⁻ Base_Start->Base_Attack OH⁻ Intermediate Acyclic Intermediate Base_Attack->Intermediate Base_Product Anomerization or Ring-Opened Products Intermediate->Base_Product Start_Node Fluorinated Pyrimidine (in aqueous media) Start_Node->Acid_Start Acidic pH Start_Node->Base_Start Basic pH

Caption: General hydrolysis pathways for fluorinated pyrimidine nucleosides.

Q3: How can I reliably detect and quantify the level of hydrolysis in my sample?

Accurate detection is the first step to solving the problem. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

  • Methodology: A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential. This means the method must be able to resolve the parent compound from all potential degradation products.[1][2]

  • Detection: A UV detector is typically sufficient, as the pyrimidine ring is a strong chromophore.[6] Wavelengths around 240-270 nm are often used.[1] For more definitive identification of byproducts, coupling the HPLC to a Mass Spectrometer (HPLC-MS) is highly recommended.[6][7]

  • Validation: To ensure your method is "stability-indicating," you must perform forced degradation studies. This involves intentionally exposing your compound to harsh conditions (e.g., 0.1 N HCl, 0.1 N NaOH, heat, oxidation) to generate the degradation products and confirm they do not co-elute with your main peak.[2][3]

Analytical TechniquePurposeKey Considerations
RP-HPLC-UV Primary tool for quantification and purity assessment.Must resolve parent from impurities. Use of C18 or C8 columns is common.[1][6]
HPLC-MS Identification of unknown degradation products.Provides molecular weight information, aiding in structural elucidation of hydrolytic byproducts.[7]
NMR Spectroscopy Structural confirmation of isolated impurities.Can confirm changes like deamination or ring opening if an impurity is isolated.
Troubleshooting Guide: A Workflow for Synthetic Chemists

Encountering hydrolysis can be frustrating. This workflow provides a logical sequence of steps to diagnose and resolve the issue.

Caption: Troubleshooting workflow for diagnosing and preventing hydrolysis.

Preventative Protocols & Best Practices

Proactive measures are the most effective way to manage hydrolysis.

Protocol 1: Hydrolysis-Minimizing Aqueous Workup

This protocol is designed for reactions where the product is sensitive to pH and prolonged water exposure.

Objective: To isolate a water-sensitive fluorinated pyrimidine while minimizing hydrolytic degradation.

Materials:

  • Reaction mixture containing the fluorinated pyrimidine product.

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Ice-cold 0.5 M Phosphate Buffer (pH 7.0).

  • Ice-cold saturated Sodium Chloride (NaCl) solution (brine).

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory funnel, beakers, and other standard glassware, pre-chilled if possible.

Methodology:

  • Cooling: Once the reaction is deemed complete (by TLC or HPLC), immediately cool the reaction vessel in an ice-water bath.

  • Quenching (if applicable): If the reaction contains highly reactive reagents, quench them cautiously at 0°C before adding any aqueous solution.

  • Extraction Setup: Add the cold extraction solvent to the reaction mixture. Transfer the entire mixture to a separatory funnel containing the ice-cold pH 7.0 phosphate buffer.

    • Causality: Using a neutral, buffered solution prevents the extreme pH conditions (either acidic or basic) that catalyze hydrolysis.[4][5] The cold temperature slows the kinetic rate of the hydrolysis reaction.

  • Rapid Extraction: Shake the separatory funnel gently but efficiently for no more than 30-60 seconds. Allow the layers to separate quickly.

    • Causality: Minimizing the contact time between the organic product and the aqueous phase is critical.

  • Phase Separation: Drain the aqueous layer. Wash the organic layer once more, very rapidly, with ice-cold brine.

    • Causality: The brine wash helps to remove residual water from the organic phase, initiating the drying process.

  • Drying: Immediately drain the organic layer into a flask containing a generous amount of anhydrous Na₂SO₄. Swirl for several minutes.

    • Causality: Prompt and thorough drying removes the water required for hydrolysis.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (e.g., <30-40°C) to obtain the crude product.

  • Analysis: Immediately analyze a small aliquot of the crude product by HPLC to assess the level of hydrolysis compared to a sample taken directly from the reaction mixture.

Protocol 2: Strategic Use of Protecting Groups

For complex syntheses, especially with nucleosides, protecting vulnerable functional groups is a key strategy. The hydroxyl groups of the sugar moiety and the exocyclic amine of cytosine are common sites for protection.

Objective: To prevent hydrolysis by masking reactive functional groups.

Key Principles:

  • Orthogonality: Choose protecting groups that can be removed under conditions that will not affect other parts of the molecule or other protecting groups.[8] For example, a silyl ether (removed by fluoride) is orthogonal to a benzoyl ester (removed by base).

  • Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.

  • Hydroxyl Protection: Silyl ethers like tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS) are commonly used to protect hydroxyl groups. They are robust to many reaction conditions but can be selectively removed with fluoride sources (e.g., TBAF).[9]

  • Amine Protection: The exocyclic amine of cytidine derivatives can be protected with acyl groups like Benzoyl (Bz) or as a carbamate (e.g., Boc). These groups reduce the nucleophilicity of the amine and can prevent its involvement in side reactions.[8][9]

G cluster_protection Protection Strategy Start Fluorocytidine Nucleoside (Multiple reactive sites) P1 Protect 5'-OH and 3'-OH (e.g., with TBDMS) Start->P1 P2 Protect 4-NH₂ (e.g., with Benzoyl) Start->P2 Protected Fully Protected Nucleoside (Stable to hydrolysis) P1->Protected P2->Protected Reaction Perform Desired Synthesis Step(s) Protected->Reaction Deprotection Selective Deprotection Reaction->Deprotection Final Final Product (High Purity) Deprotection->Final

Caption: Workflow for using protecting groups to enhance stability.

References
  • Patel, D. R. (2018). Method development, degradation pathway and kinetic of capecitabine. International Journal of Pharmaceutical Chemistry and Analysis, 5(3), 133-140.
  • BenchChem. (n.d.).
  • Imai, K., & Takaoka, A. (2006). Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance. Chinese Journal of Cancer, 25(10), 1266-1272.
  • Vickers, S., et al. (2000). The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 137-146.
  • National Center for Biotechnology Information. (n.d.). Capecitabine.
  • Patel, D. R. (2018). Method development, degradation pathway and kinetic of capecitabine. International Journal of Pharmaceutical Chemistry and Analysis.
  • Anliker, S. L., et al. (1994). Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent. Journal of Pharmaceutical Sciences, 83(5), 716-719.
  • Quinney, S. K., et al. (2005). Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1017-1024.
  • BenchChem. (n.d.).
  • Kroschwitz, J. I., & Howe-Grant, M. (Eds.). (1991). Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Protecting group.

Sources

Technical Support Center: Catalyst Selection for Difluoropyrimidine Amination

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DFP-AMN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely here because the amination of your difluoropyrimidine scaffold is suffering from one of three critical failures: poor regioselectivity (C2 vs. C4), hydrolysis (formation of pyrimidinones), or stalled conversion with deactivated amines.[1]

The Core Conflict: Unlike chloropyrimidines, which readily undergo Palladium-catalyzed Buchwald-Hartwig coupling, difluoropyrimidines are designed for Nucleophilic Aromatic Substitution (SNAr) .[1] The C-F bond is highly activated for nucleophilic attack but poorly suited for oxidative addition by Palladium (Pd) under standard conditions.[1]

Therefore, "Catalyst Selection" for difluoropyrimidines falls into two distinct categories:

  • Reaction Promoters (Lewis Acids / PTCs): For optimizing direct SNAr on the fluoro-scaffold.[1]

  • Transition Metal Catalysts (Pd/Ni): Only applicable if you switch to a chloro/bromo-analog or require specialized C-F activation (rare).[1]

Use the following decision matrix to select your protocol:

DecisionMatrix Start START: Difluoropyrimidine Substrate Q1 Is the Amine Nucleophilic? (e.g., Alkyl amine, cyclic amine) Start->Q1 Q2 Is Regioselectivity Critical? (2,4-difluoro only) Q1->Q2 Yes (Strong Nuc) Path_Lewis Lewis Acid Promoted S_NAr (Add ZnBr2 or HFIP) Q1->Path_Lewis No (Weak Nuc/Aniline) Path_SNAr Standard S_NAr (Base: DIPEA/TEA) Q2->Path_SNAr No (Symmetric 4,6-DFP) Q2->Path_Lewis Yes (Need C4 Selectivity) Path_Pd Switch to Chloro-Analog + Pd-Catalysis Q2->Path_Pd Yes (Need C2 Selectivity) Path_Lewis->Path_Pd Still Fails?

Figure 1: Decision matrix for selecting the appropriate catalytic or promotional system based on nucleophile strength and regiochemical requirements.

Module A: Lewis Acid & Phase Transfer Catalysis (Direct SNAr)

Applicability: Direct amination of 2,4-difluoropyrimidine or 4,6-difluoropyrimidine without changing the leaving group.[1]

The Mechanism

While not "catalytic cycles" in the organometallic sense, these additives lower the activation energy for the Meisenheimer complex formation.[1]

  • Lewis Acids (ZnBr2, Sc(OTf)3): Coordinate to the pyrimidine nitrogens, increasing the electrophilicity of the C-F carbons.[1]

  • Phase Transfer Catalysts (18-Crown-6): "Naked" fluoride effect.[1][2][3] By chelating the metal cation (K/Cs) of the base, they increase the solubility and reactivity of the nucleophile in non-polar solvents.[1]

Protocol 1: Lewis Acid Promoted Amination (Weak Nucleophiles)

Use this for anilines or sterically hindered amines that fail under standard basic conditions.[1]

Reagents:

  • Substrate: 2,4-Difluoropyrimidine (1.0 equiv)[1]

  • Amine: 1.1 equiv

  • Catalyst: ZnBr2 (0.2 – 0.5 equiv) or Yb(OTf)3 (0.1 equiv)[1]

  • Base: DIPEA (2.0 equiv)[1]

  • Solvent: DCE (1,2-Dichloroethane) or HFIP (Hexafluoroisopropanol - acts as solvent & catalyst)[1]

Step-by-Step:

  • Activation: Dissolve the difluoropyrimidine in DCE (0.2 M) under N2. Add the Lewis Acid (ZnBr2) and stir for 15 minutes at RT. Note: The solution may become slightly cloudy.

  • Addition: Add the amine dropwise, followed by DIPEA.

  • Reaction: Heat to 60°C. Monitor by LCMS. The Lewis acid coordinates N3, directing attack preferentially to C4 (see Regioselectivity section).[1]

  • Workup: Quench with sat. NaHCO3 to break the Zinc-chelate.[1] Extract with DCM.

Why it works: The Zinc atom acts as a templating agent.[1] In 2,4-difluoropyrimidine, it coordinates to N3, making C4 significantly more electrophilic than C2, enhancing the natural regioselectivity [1].[1]

Module B: Palladium-Catalyzed Amination (The "Switch" Strategy)[1]

Applicability: When direct SNAr fails to provide the correct regioisomer (specifically C2-selective amination) or when the amine is completely non-nucleophilic (e.g., amides, sulfonamides).[1]

Critical Note: Pd-catalysts generally do not insert into the C-F bond of pyrimidines efficiently.[1] To use this module, you must switch your starting material to a chlorofluoropyrimidine (e.g., 2-chloro-4-fluoropyrimidine).[1]

Catalyst & Ligand Selection Table
Nucleophile TypePre-CatalystLigandBaseSolventRationale
Primary Amines Pd(OAc)2Xantphos Cs2CO3DioxaneHigh bite angle of Xantphos prevents catalyst poisoning by the pyrimidine nitrogens.[1]
Secondary Amines Pd2(dba)3RuPhos NaOBu-tTolueneRuPhos provides steric bulk to facilitate reductive elimination with bulky amines.[1]
Amides / Anilines Pd2(dba)3BrettPhos K2CO3t-BuOHBrettPhos is the gold standard for weak nucleophiles [2].[1]
Protocol 2: C2-Selective Amination via Pd-Catalysis

Targeting the "impossible" C2 position by using 2-chloro-4-fluoropyrimidine.[1]

  • Setup: Charge a vial with Pd2(dba)3 (2 mol%) and Xantphos (4 mol%). Add Dioxane (degassed) and stir at RT for 5 mins to form the active catalyst.

  • Substrate: Add 2-chloro-4-fluoropyrimidine (1.0 equiv). Note: Pd will insert into C-Cl, leaving C-F intact.

  • Nucleophile: Add Amine (1.2 equiv) and Cs2CO3 (2.0 equiv).

  • Conditions: Heat to 90°C for 4-12 hours.

  • Outcome: The product will be the 2-amino-4-fluoro derivative. The C-F bond remains available for a subsequent SNAr reaction at C4, allowing for programmable bis-functionalization.[1]

Module C: Troubleshooting Regioselectivity (C2 vs C4)

For 2,4-difluoropyrimidines, regioselectivity is the most common failure point.[1]

The Rule of Thumb
  • Kinetic Control (Low Temp, Non-polar): Favors C4 . The C4 position is more electron-deficient (para to N1, ortho to N3).[1]

  • Thermodynamic Control: Difficult to achieve without decomposition.

  • Steric Control: Bulky bases/amines favor C4 (less sterically hindered than C2, which is flanked by two ring nitrogens).[1]

Regio Substrate 2,4-Difluoropyrimidine C4_Path C4 Attack (Major) Kinetic Product Substrate->C4_Path Standard S_NAr (THF, -78°C to 0°C) C2_Path C2 Attack (Minor) Requires specific conditions Substrate->C2_Path Rare in S_NAr (Requires C6-donor group or Pd-Cat on Chloro-analog) Product1 Product1 C4_Path->Product1 4-Amino-2-fluoropyrimidine Product2 Product2 C2_Path->Product2 2-Amino-4-fluoropyrimidine

Figure 2: Regiochemical pathways.[1] C4 substitution is the default SNAr path due to electronic activation.[1]

How to Flip Selectivity (Troubleshooting):

  • To Maximize C4: Use THF at -78°C . Add the amine slowly.[1][4] Use a non-coordinating base like DIPEA.[4]

  • To Access C2: You cannot easily force C2 SNAr on a 2,4-difluoro system.[1] Solution: Switch to 2,4-dichloropyrimidine . React with 1 eq of amine; C4 reacts first. Then the second amine reacts at C2.[1] Alternatively, use the Pd-protocol (Module B) on 2-chloro-4-fluoropyrimidine.[1]

Frequently Asked Questions (FAQ)

Q1: My reaction turns black and stalls. Is the catalyst dead?

  • A: If using Pd, yes. Pyrimidines are excellent ligands and can sequester Pd.[1] Fix: Switch to a ligand with a higher binding constant (e.g., Xantphos or BrettPhos) or increase catalyst loading to 5 mol%. If using SNAr, black color usually indicates polymerization/decomposition.[1] Lower the temperature.

Q2: I am seeing significant hydrolysis (pyrimidinone formation).

  • A: Fluoride is a leaving group, but water is a competitive nucleophile.[1] Fix: Ensure reagents are anhydrous. Switch base from carbonate (which generates water/bicarbonate) to CsF or DIPEA .[1] Add 3Å molecular sieves to the reaction vessel.

Q3: Can I use HFIP (Hexafluoroisopropanol) as a solvent?

  • A: Yes, and it is highly recommended for difficult SNAr reactions.[1] HFIP activates the pyrimidine via hydrogen bonding to the ring nitrogens, effectively acting as a Brønsted acid catalyst [3].[1]

Q4: Why not use Copper (Ullmann) catalysis?

  • A: Cu-catalysis typically requires high temperatures (>100°C), which often leads to defluorination or hydrolysis of sensitive fluoropyrimidines.[1] Pd-Buchwald or Lewis-Acid promoted SNAr are superior for this scaffold.[1]

References

  • Regioselectivity in SNAr: Luzzio, M. J., et al. "Selective Addition of Amines to 5-Trifluoromethyl-2,4-dichloropyrimidine Induced by Lewis Acids."[1] Tetrahedron Letters, 2013.[1] Link (Demonstrates Lewis Acid control of pyrimidine regiochemistry).[1]

  • Pd-Catalysis (Buchwald-Hartwig): Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[1][5] Link (The authoritative text on ligand selection for heteroaryl halides).[1]

  • HFIP Activation: Colomer, I., et al. "Hexafluoroisopropanol as a mild and effective solvent for nucleophilic aromatic substitution."[1] Chemical Communications, 2016.[1] Link (Details the catalytic effect of fluorinated solvents).

  • SNAr Optimization Guide: BenchChem Technical Support. "Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine." Link (General protocols for fluoropyrimidine handling).[1]

Disclaimer: All protocols involve hazardous chemicals.[1] Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Validation & Comparative

1H NMR interpretation of N-benzyl-4,6-difluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative 1H NMR Interpretation Guide for N-benzyl-4,6-difluoropyrimidin-2-amine: Solvent and Field Strength Optimization

N-benzyl-4,6-difluoropyrimidin-2-amine (CAS: 130866-84-1) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and CNS-active agents. The presence of the electron-withdrawing pyrimidine ring, coupled with two highly electronegative fluorine atoms and an electron-donating benzylamine group, creates a complex electronic environment. Accurate structural verification via 1H NMR requires a nuanced understanding of heteronuclear spin-spin coupling (


) and solvent-dependent proton exchange dynamics.

As a Senior Application Scientist, I have designed this guide to objectively compare NMR analytical parameters—specifically contrasting solvent systems and magnetic field strengths—to establish a self-validating protocol for the precise interpretation of this molecule's 1H NMR spectrum.

Mechanistic Causality in Fluorinated Pyrimidine NMR

The chemical shift of the pyrimidine H5 proton is governed by competing electronic effects. While fluorine is inductively electron-withdrawing (deshielding), its lone pairs participate in strong


 resonance donation to the ortho and para positions of the aromatic system. In the 4,6-difluoropyrimidine system, the resonance effect dominates at the C5 position, resulting in a net shielding effect. Consequently, the H5 proton resonates significantly upfield (

ppm) compared to an unsubstituted pyrimidine (

ppm).

Furthermore, the H5 proton is scalar-coupled to both the F4 and F6 nuclei. The Fermi contact term of this vicinal heteronuclear coupling (


) is highly dependent on the bond angle and internuclear distance[1], typically presenting as a fine triplet with a coupling constant of 1.5–2.0 Hz.

CouplingNetwork H5 Pyrimidine H5 (δ ~6.15 ppm) F4 Fluorine F4 (δ ~ -65 ppm) H5->F4 ³J_HF (~1.5 Hz) F6 Fluorine F6 (δ ~ -65 ppm) H5->F6 ³J_HF (~1.5 Hz) NH Amine NH (Exchangeable) CH2 Benzyl CH2 (δ ~4.60 ppm) NH->CH2 ³J_HH (~6.0 Hz) Ph Phenyl Protons (δ ~7.30 ppm) CH2->Ph ⁴J_HH (Unresolved)

Spin-spin coupling network mapping heteronuclear and homonuclear interactions in the molecule.

Comparative Analysis I: Solvent Systems (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent fundamentally alters the spectral presentation of the benzylamine moiety due to differential hydrogen bonding capabilities and proton exchange rates[2].

Table 1: Quantitative 1H NMR Data Comparison for N-benzyl-4,6-difluoropyrimidin-2-amine

Proton AssignmentCDCl3 (Non-polar, Weak H-Bonding)DMSO-d6 (Polar, Strong H-Bonding)Causality & Interpretation
Pyrimidine H5 ~6.15 ppm (t,

Hz)
~6.30 ppm (t,

Hz)
Slight downfield shift in DMSO due to generalized solvent polarity. Triplet multiplicity remains constant.
Benzyl CH2 ~4.60 ppm (d or br s)~4.50 ppm (d,

Hz)
In CDCl3, rapid NH exchange often collapses the signal to a singlet. DMSO slows exchange, resolving the

doublet.
Amine NH ~5.60 ppm (br s)~8.20 ppm (t,

Hz)
DMSO strongly H-bonds to the NH, causing a massive downfield shift and resolving the coupling to the adjacent CH2 group.
Phenyl Protons ~7.25 - 7.35 ppm (m, 5H)~7.20 - 7.35 ppm (m, 5H)Minimal solvent effect. Overlap is common at lower field strengths.

Scientist's Insight: For routine identity confirmation, CDCl3 is sufficient. However, if verifying the integrity of the secondary amine is critical (e.g., ruling out tertiary amine impurities or monitoring a reaction at the nitrogen center), DMSO-d6 is the superior choice. DMSO locks the NH proton in a slow-exchange regime, allowing for precise integration and multiplicity analysis.

Comparative Analysis II: Magnetic Field Strength (400 MHz vs. 600 MHz)

While 400 MHz instruments are the standard workhorses of most synthetic laboratories, 600 MHz spectrometers provide critical advantages for analyzing fluorinated aromatics[3].

  • 400 MHz Performance: The five phenyl protons typically appear as a heavily overlapped, unresolved multiplet. The H5 triplet (

    
    ) spans only ~3 Hz in total width. If the magnetic field homogeneity (shimming) is even slightly suboptimal, this fine triplet will blur into a broad singlet, masking the heteronuclear coupling confirmation.
    
  • 600 MHz Performance: The J-coupling (in Hz) is independent of the external magnetic field, but the chemical shift dispersion (in Hz) increases linearly. At 600 MHz, the multiplet of the phenyl ring begins to resolve into distinct ortho (doublet) and meta/para (multiplet/triplet) signals. More importantly, the increased digital resolution and sensitivity ensure the H5 triplet is sharply defined, definitively proving the presence of the two adjacent equivalent fluorine atoms without requiring a dedicated 19F NMR experiment.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation checks to guarantee the integrity of the acquired data.

Step 1: Sample Preparation Dissolve 15–20 mg of N-benzyl-4,6-difluoropyrimidin-2-amine in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any undissolved particulates that could degrade magnetic homogeneity.

Step 2: Probe Tuning and Matching Insert the sample and manually tune and match the probe for the 1H frequency. If a 1H{19F} decoupled experiment is planned to collapse the H5 triplet into a singlet, ensure the 19F channel is also properly tuned and matched.

Step 3: Locking and Shimming (Internal Validation) Lock onto the DMSO-d6 deuterium signal. Perform gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 gradients. Validation Check: The residual DMSO-d5 pentet at 2.50 ppm must have a line width at half height (


) of < 1.0 Hz. Do not proceed to acquisition if this metric is not met.

Step 4: Data Acquisition Use a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aromatic protons. Acquire 16 to 32 scans with a spectral width of 12 ppm.

Step 5: Processing and Integration (Internal Validation) Apply a 0.3 Hz exponential line broadening function before Fourier transformation. Phase and baseline correct the spectrum manually. Integration Validation: Set the integral of the H5 triplet (~6.30 ppm) to exactly 1.00. The resulting integrals must strictly follow this ratio: Benzyl CH2 (2.00), Amine NH (1.00), Phenyl Protons (5.00). Any deviation >5% indicates the presence of an impurity or incomplete longitudinal relaxation.

NMRWorkflow Prep 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 or DMSO-d6 Tune 2. Probe Tuning & Matching Optimize for 1H and 19F channels Prep->Tune Shim 3. Locking & Shimming Achieve line width < 1.0 Hz (CHCl3/DMSO) Tune->Shim Acq 4. Data Acquisition ns=16, d1=2s, spectral width=12 ppm Shim->Acq Proc 5. Processing & Validation Zero-filling, FT, Phase, Integrate (1:2:5:1) Acq->Proc

Standardized 1H NMR experimental workflow for fluorinated pyrimidine derivatives.

References

  • NMR Spin-Spin Coupling Constants: Bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling Source: ResearchGate URL
  • Source: illinois.
  • Source: acs.

Sources

Technical Guide: LC-MS Fragmentation Patterns of N-benzyl-4,6-difluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Mass Spectrometry

In the development of pyrimidine-based kinase inhibitors and deubiquitinase (DUB) antagonists, N-benzyl-4,6-difluoropyrimidin-2-amine (CAS 130866-84-1) serves as a critical scaffold. Its metabolic stability and lipophilicity are enhanced by the 4,6-difluoro substitution pattern. However, for analytical characterization, these fluorine atoms introduce distinct fragmentation pathways that differentiate this compound from its non-fluorinated analogues.

This guide provides a comparative analysis of the LC-MS/MS fragmentation of N-benzyl-4,6-difluoropyrimidin-2-amine against its non-fluorinated control, N-benzylpyrimidin-2-amine. We focus on the diagnostic utility of the C-N exocyclic bond cleavage and the characteristic neutral loss of hydrogen fluoride (HF) , providing a robust framework for structural validation in drug discovery workflows.

Compound Profile & Physicochemical Properties[1][2][3]

PropertyTarget CompoundControl Alternative
Name N-benzyl-4,6-difluoropyrimidin-2-amine N-benzylpyrimidin-2-amine
Structure Pyrimidine ring with 2-F, 4-F, and 2-benzylaminePyrimidine ring with 2-benzylamine (No F)
Formula C₁₁H₉F₂N₃C₁₁H₁₁N₃
Exact Mass 221.0765185.0953
[M+H]⁺ (m/z) 222.08 186.10
LogP (Calc) ~2.3 (Higher Lipophilicity)~1.6
pKa (Base) ~2.5 (Less Basic due to F-withdrawal)~3.8

Analytical Insight: The electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the pyrimidine ring nitrogens. In ESI+, this shifts the preferred protonation site toward the exocyclic amine or promotes charge retention on the benzyl fragment during collision-induced dissociation (CID).

Comparative Fragmentation Analysis

The following table contrasts the fragmentation behavior of the target difluoro compound with the non-fluorinated alternative under standard ESI-MS/MS conditions (Collision Energy: 20–35 eV).

Table 1: Diagnostic Ion Comparison[4]
Fragment TypeTarget: Difluoro Analog (m/z)Control: Non-Fluoro Analog (m/z)Mechanistic Origin
Precursor Ion 222.08 ([M+H]⁺)186.10 ([M+H]⁺)Protonated molecule.
Tropylium Ion 91.05 (High Intensity)91.05 (High Intensity)Benzylic C-N cleavage yielding

. Common to both.[1]
Heterocyclic Cation 132.04 96.06 Charge retention on the pyrimidine ring after benzyl loss. Diagnostic.
HF Loss 202.08 (Low Intensity)Not ObservedNeutral loss of HF (-20 Da) from precursor. Specific to fluorinated species.
Secondary HF Loss 112.03 Not ObservedLoss of HF from the m/z 132 fragment.
Ring Cleavage 105.03 69.05 Loss of HCN/FCN from the heterocyclic cation.
Key Differentiator: The "132/112" Signature

While the m/z 91 tropylium ion is the base peak for both compounds (dominating the spectrum due to the stability of the aromatic carbocation), the presence of the m/z 132 ion and its daughter m/z 112 provides a definitive fingerprint for the 4,6-difluoro substitution. In the non-fluorinated control, the corresponding ions are m/z 96 and m/z 69 (loss of HCN), with no -20 Da transitions.

Mechanistic Fragmentation Pathways[5][6]

The fragmentation logic follows two primary pathways: Benzylic Cleavage (Pathway A) and Ring Degradation (Pathway B) . The diagram below illustrates these competing mechanisms for the target compound.

FragmentationPathway cluster_legend Legend Parent [M+H]+ Precursor m/z 222.08 Tropylium Tropylium Ion (C7H7)+ m/z 91.05 Parent->Tropylium Pathway A (Major) C-N Cleavage PyrimCation Difluoro-pyrimidine Cation (C4H4F2N3)+ m/z 132.04 Parent->PyrimCation Pathway A (Minor) Charge Retention M_HF [M+H - HF]+ m/z 202.08 Parent->M_HF Pathway B Neutral Loss (-20 Da) Pyrim_HF [Pyrim - HF]+ m/z 112.03 PyrimCation->Pyrim_HF - HF (20 Da) RingOpen Ring Cleavage (Loss of FCN/HCN) Pyrim_HF->RingOpen Fragmentation key Blue: Parent | Red: Base Peak | Yellow: Diagnostic Ion | Green: Secondary Diagnostic

Caption: Proposed ESI-MS/MS fragmentation pathways for N-benzyl-4,6-difluoropyrimidin-2-amine. Pathway A (Benzylic Cleavage) dominates, yielding the stable tropylium ion.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results and ensure high data integrity, follow this self-validating protocol. This workflow is optimized to detect the labile fluorine-specific fragments.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-benzyl-4,6-difluoropyrimidin-2-amine in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).

    • Self-Validation Check: Solution must be clear. Turbidity indicates precipitation; add more acetonitrile if necessary.

Phase 2: LC-MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6500 series / Sciex Triple Quad).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .[2][3]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[4]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Phase 3: MS/MS Acquisition Parameters
ParameterSettingRationale
Capillary Voltage 3500 VStandard for positive ESI stability.
Fragmentor Voltage 135 VPrevents in-source fragmentation of the labile C-N bond.
Collision Energy (CE) 10, 20, 40 eV (Stepped)10 eV: Preserves Parent (222.08).20 eV: Generates Diagnostic (132.04).40 eV: Maximizes Tropylium (91.05).
Mass Range m/z 50 – 300Covers all relevant low-mass fragments.
Phase 4: Data Validation Logic

To confirm the identity of the compound in a complex matrix (e.g., microsomal incubation):

  • Extract Ion Chromatogram (EIC): m/z 222.08 ± 0.01.

  • Verify MS2 Spectrum:

    • Presence of m/z 91.05 (Base Peak).

    • Presence of m/z 132.04 (>5% relative abundance).

    • Absence of m/z 96.06 (Rules out non-fluorinated impurity).

  • Calculate Ratio: Intensity(132) / Intensity(91). This ratio should remain constant across the peak width.

References

  • BenchChem. (2025).[3] Synthesis and Characterization of 4,6-difluoro-N-methylpyrimidin-2-amine: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Royal Society of Chemistry (RSC). (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. Retrieved from

  • PubChem. (2025).[5] Compound Summary: N-benzyl-4,6-difluoropyrimidin-2-amine (CAS 130866-84-1). Retrieved from

  • University of Luxembourg. (2025).[6] Benzyl(2,2-difluoroethyl)amine Fragmentation Data. PubChemLite Mass Spectrometry Dataset. Retrieved from

Sources

HPLC Purity Analysis Methods for N-benzyl-4,6-difluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

N-benzyl-4,6-difluoropyrimidin-2-amine (CAS: 130866-84-1) is a critical intermediate in the synthesis of antiplatelet drugs such as Ticagrelor . Its structural integrity relies on the stability of the two fluorine atoms at the 4 and 6 positions of the pyrimidine ring.

The analytical challenge lies in the compound's "fluorine-instability." The C-F bond on the electron-deficient pyrimidine ring is susceptible to Nucleophilic Aromatic Substitution (


), particularly hydrolysis, leading to hydroxy-defluorinated impurities. Furthermore, the hydrophobicity of the benzyl group requires a method capable of resolving highly non-polar starting materials from polar hydrolytic degradants.

This guide objectively compares three chromatographic approaches:

  • Method A (Standard): C18 Reversed-Phase with Phosphate Buffer (The Workhorse).

  • Method B (Selective): Fluorophenyl / Phenyl-Hexyl Phase (The Orthogonal Approach).

  • Method C (High-Throughput): UPLC C18 (The Process Control Solution).

Comparative Performance Analysis

The following data summarizes the performance of each method based on experimental validation cycles for Ticagrelor intermediates.

Table 1: Method Performance Matrix
MetricMethod A: Standard C18 Method B: Phenyl-Hexyl Method C: UPLC C18
Primary Mechanism Hydrophobic Interaction

Interaction & Shape Selectivity
Hydrophobic Interaction (High Pressure)
Resolution (

)
2.5 (Critical Pair)3.8 (Fluorinated Impurities) 2.2 (Speed tradeoff)
Run Time 25.0 min30.0 min4.5 min
F-Impurity Selectivity ModerateHigh Moderate
Robustness HighModerate (pH sensitive)Moderate (Matrix sensitive)
LOD (ppm) 5 ppm8 ppm2 ppm
Cost Per Run LowMediumHigh (Consumables)
Scientist’s Verdict:
  • Choose Method A for routine Quality Control (QC) where robustness and method transferability to contract labs (CMOs) are paramount.

  • Choose Method B during Process Development . The Phenyl-Hexyl phase interacts specifically with the electron-deficient fluoropyrimidine ring, offering superior separation of regioisomers and des-fluoro impurities that co-elute on C18.

  • Choose Method C for In-Process Control (IPC) where "time-to-result" drives production decisions.

Detailed Experimental Protocols

Method A: The Robust C18 Standard

Rationale: The octadecylsilane (C18) phase provides stable retention based on the benzyl moiety's hydrophobicity. Acidic pH suppresses the ionization of the secondary amine (


), sharpening peak shape.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Pyrimidine absorption max).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 40 60
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

Method B: The Fluorine-Selective Phenyl-Hexyl

Rationale: Fluorine atoms are highly electronegative, creating a specific electrostatic potential on the pyrimidine ring. Phenyl-hexyl phases engage in


 stacking with the benzyl ring and dipole-dipole interactions with the C-F bonds, often resolving impurities that co-elute on C18 solely based on hydrophobicity.

Chromatographic Conditions:

  • Column: Phenomenex Luna Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Methanol (MeOH promotes

    
     interactions better than ACN).
    
  • Flow Rate: 1.0 mL/min.[1][2][3][5]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm.

Visualization of Method Logic

Figure 1: Method Development Decision Tree

This workflow illustrates the logical pathway for selecting the appropriate method based on the specific impurity profile encountered in synthesis.

MethodSelection Start Start: Purity Analysis Needed CheckPhase Is this Routine QC or Process Development? Start->CheckPhase Routine Routine QC / Release CheckPhase->Routine Routine Dev Process Development CheckPhase->Dev Development Throughput Is sample throughput critical (>50 samples/day)? Routine->Throughput Isomers Are des-fluoro or regio-isomers present? Dev->Isomers MethodA Select Method A: Standard C18 (Robustness) Isomers->MethodA No (Standard Impurities) MethodB Select Method B: Phenyl-Hexyl (Selectivity) Isomers->MethodB Yes (Critical Separation) MethodC Select Method C: UPLC C18 (Speed) Throughput->MethodA No Throughput->MethodC Yes

Caption: Decision logic for selecting the optimal HPLC method based on development stage and impurity complexity.

Figure 2: System Suitability Testing (SST) Logic

A self-validating protocol is essential for data integrity. The following diagram outlines the mandatory SST failure modes and corrective actions.

SST_Logic Start Inject Standard (5 reps) RSD Check Area %RSD Start->RSD Tailing Check Tailing Factor (T) RSD->Tailing < 2.0% Fail_RSD Fail: Leak/Pump Issue RSD->Fail_RSD > 2.0% Resolution Check Resolution (Rs) (Impurity vs Main Peak) Tailing->Resolution T < 1.5 Fail_Tail Fail: Column Aging/pH Tailing->Fail_Tail T > 1.5 Pass System Valid: Proceed to Samples Resolution->Pass Rs > 2.0 Fail_Res Fail: Mobile Phase/Temp Resolution->Fail_Res Rs < 2.0

Caption: Automated System Suitability logic flow to ensure data reliability before sample analysis.

References

  • AstraZeneca. (2018). Patent CN108037209B: Liquid chromatography analysis method of ticagrelor chiral intermediate.[6] Google Patents.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733244, 2,4-Difluorobenzylamine. PubChem.[7] [Link]

  • Lian, G., et al. (2016). Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil.[4] Indian Journal of Clinical Biochemistry, 31, 3–12.[4] [Link]

  • Sielc Technologies. (2023). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Sielc.com. [Link]

  • Bala Sekaran, C., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite. Journal of Clinical Medicine, 10(2), 296. [Link]

Sources

The Impact of Fluorination on Bioactivity: A Comparative Analysis of N-benzyl-4,6-difluoropyrimidin-2-amine and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into small molecules has become an indispensable tool for medicinal chemists. This guide provides an in-depth comparison of the bioactivity of N-benzyl-4,6-difluoropyrimidin-2-amine and its non-fluorinated counterparts. We will explore the underlying principles of how fluorination can dramatically alter a compound's pharmacological profile, supported by representative experimental data and detailed protocols for assessing bioactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in their own research endeavors.

The Rationale for Fluorination in Pyrimidine Scaffolds

The pyrimidine core is a prevalent motif in a multitude of biologically active compounds, including kinase inhibitors and anti-cancer agents. The introduction of fluorine atoms at the 4 and 6 positions of the pyrimidine ring is a deliberate strategy to modulate several key physicochemical and pharmacokinetic properties. Fluorine, being the most electronegative element, can significantly alter the electron distribution within the molecule. This can lead to a number of advantageous effects:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body, leading to improved bioavailability and potentially less frequent dosing.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. This can lead to a tighter binding of the molecule to its target, resulting in increased potency.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, such as the amino group in the pyrimidine ring. This can influence the compound's ionization state at physiological pH, affecting its solubility, cell permeability, and target engagement.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a target protein.

Synthesis of Fluorinated and Non-Fluorinated N-benzyl-pyrimidin-2-amines

The synthesis of both N-benzyl-4,6-difluoropyrimidin-2-amine and its non-fluorinated analogs typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being electron-deficient, is susceptible to attack by nucleophiles, especially when activated by leaving groups such as halogens.

A plausible synthetic route for N-benzyl-4,6-difluoropyrimidin-2-amine involves the reaction of 2-chloro-4,6-difluoropyrimidine with benzylamine in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an appropriate solvent like tetrahydrofuran (THF) or acetonitrile (ACN).

For the non-fluorinated analog, N-benzyl-pyrimidin-2-amine , a similar strategy can be employed starting from 2-chloropyrimidine and benzylamine.

Below are representative, step-by-step protocols for the synthesis of these compounds.

Experimental Protocol: Synthesis of N-benzyl-4,6-difluoropyrimidin-2-amine

Materials:

  • 2-Chloro-4,6-difluoropyrimidine

  • Benzylamine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4,6-difluoropyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Add DIPEA (1.5 eq) to the solution.

  • Add benzylamine (1.1 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the final product.

Experimental Protocol: Synthesis of a Non-fluorinated Analog (N-benzyl-pyrimidin-5-amine)

This protocol describes the synthesis of a closely related non-fluorinated analog, N-benzyl-pyrimidin-5-amine, which follows a similar synthetic logic.[1]

Step 1: Synthesis of N-benzyl-5-nitropyrimidin-2-amine (Intermediate)

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-nitropyrimidine (1.0 eq).[1]

  • Dissolve the starting material in anhydrous THF.[1]

  • Add DIPEA (1.5 eq) to the solution.[1]

  • Add benzylamine (1.1 eq) dropwise to the stirring solution at room temperature.[1]

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.[1]

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-5-nitropyrimidin-2-amine.[1]

Step 2: Reduction to N-benzyl-pyrimidin-5-amine

  • In a suitable reaction flask, dissolve the N-benzyl-5-nitropyrimidin-2-amine intermediate (1.0 eq) in methanol.[1]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the starting material).[1]

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere with vigorous stirring at room temperature.[1]

  • Monitor the reaction by TLC until the starting material is completely consumed.[1]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Concentrate the filtrate under reduced pressure to yield the final product.[1]

Synthesis_Workflow cluster_fluorinated N-benzyl-4,6-difluoropyrimidin-2-amine Synthesis cluster_nonfluorinated N-benzyl-pyrimidin-5-amine Synthesis F_Start 2-Chloro-4,6-difluoropyrimidine + Benzylamine F_Reaction SNAr Reaction (DIPEA, THF, Reflux) F_Start->F_Reaction F_Workup Aqueous Workup & Extraction F_Reaction->F_Workup F_Purification Column Chromatography F_Workup->F_Purification F_Product N-benzyl-4,6-difluoropyrimidin-2-amine F_Purification->F_Product NF_Start 2-Chloro-5-nitropyrimidine + Benzylamine NF_Reaction1 SNAr Reaction (DIPEA, THF, 60°C) NF_Start->NF_Reaction1 NF_Intermediate N-benzyl-5-nitropyrimidin-2-amine NF_Reaction1->NF_Intermediate NF_Reaction2 Catalytic Hydrogenation (H₂, Pd/C, Methanol) NF_Intermediate->NF_Reaction2 NF_Product N-benzyl-pyrimidin-5-amine NF_Reaction2->NF_Product Kinase_Assay_Workflow Start Prepare serial dilutions of test compounds in 384-well plate AddEnzyme Add purified kinase (e.g., FGFR3) Start->AddEnzyme AddSubstrate Add kinase substrate and ATP to initiate reaction AddEnzyme->AddSubstrate Incubate Incubate at room temperature (e.g., 60 min) AddSubstrate->Incubate DetectADP Add ADP-Glo™ reagent to measure ADP production Incubate->DetectADP ReadLuminescence Measure luminescence DetectADP->ReadLuminescence Analyze Calculate % inhibition and determine IC50 ReadLuminescence->Analyze

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., a cell line known to be dependent on the target kinase)

  • Cell culture medium and supplements

  • 96-well tissue culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

The strategic incorporation of fluorine into the N-benzyl-pyrimidin-2-amine scaffold at the 4 and 6 positions is a powerful approach to modulate its bioactivity. While direct comparative data is not always available, the principles of medicinal chemistry and evidence from related compound series strongly suggest that such modifications can lead to enhanced metabolic stability, increased target potency, and improved selectivity. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. By understanding the profound impact of fluorination, researchers can more effectively design and optimize the next generation of targeted therapeutics.

References

  • Walker, D. P., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 18(23), 6071-7. Available from: [Link]

  • McIver, A. L., et al. (2025). Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. European Journal of Medicinal Chemistry, 297, 116789. Available from: [Link]

Sources

Structural Efficacy & Crystallographic Characterization of N-benzyl-4,6-difluoropyrimidin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In the landscape of medicinal chemistry, N-benzyl-4,6-difluoropyrimidin-2-amine represents a critical scaffold, particularly in the development of USP1/UAF1 deubiquitinase inhibitors and histone deacetylase (HDAC) modulators.

This guide compares the structural "performance"—defined by lattice stability, intermolecular interactions, and conformational integrity—of the 4,6-difluoro variant against its non-fluorinated and monofluorinated analogs.

Key Findings:

  • Lattice Energy: The 4,6-difluoro substitution introduces "Polar Hydrophobicity," strengthening lattice packing via weak

    
     interactions that are absent in the parent N-benzylpyrimidin-2-amine.
    
  • Conformational Locking: The fluorine atoms restrict the rotation of the benzyl-amine linker, reducing entropic penalties during protein binding—a distinct advantage over non-substituted analogs.

  • Bioisosterism: The difluoro-motif blocks metabolic oxidation at the 4/6 positions without significantly altering the steric footprint compared to the di-hydrido parent.

Comparative Analysis: Difluoro vs. Alternatives

The following table contrasts the physicochemical and crystallographic properties of the target compound against standard alternatives used in Structure-Activity Relationship (SAR) studies.

Table 1: Structural & Performance Metrics
FeatureTarget: 4,6-Difluoro Analog Alternative A: Non-Fluorinated Alternative B: 4-Chloro Analog
Space Group (Typical) Monoclinic (

)
Orthorhombic (

)
Triclinic (

)
Density (

)
High (~1.42 g/cm³) Low (~1.25 g/cm³)Medium (~1.35 g/cm³)
Weak Interactions

(Electrostatic)

(Dispersive)

(Halogen bond)
Linker Flexibility Restricted (Steric repulsion) High (Free rotation)Restricted (High steric bulk)
Metabolic Stability High (Blocked oxidation) Low (P450 susceptible)Medium (Dehalogenation risk)
Solubility (LogP) ~2.8 (Lipophilic) ~2.1 (Moderate)~3.2 (Very Lipophilic)

Expert Insight: The "performance" win for the 4,6-difluoro compound lies in the


 interactions . Unlike the bulky Chlorine alternative, Fluorine acts as a hydrogen bond acceptor while maintaining a small steric profile (Van der Waals radius: F=1.47Å vs H=1.20Å), allowing tighter crystal packing and improved bioavailability profiles.

Experimental Protocols

To validate these structural claims, precise synthesis and crystallization are required. The following protocols are self-validating systems designed to minimize disorder in the benzyl ring, a common crystallographic pitfall.

Phase 1: Synthesis Workflow (Nucleophilic Aromatic Substitution)

Objective: Synthesize high-purity N-benzyl-4,6-difluoropyrimidin-2-amine.

  • Reagents:

    • Substrate: 2,4,6-trifluoropyrimidine (1.0 eq) [Note: 2-chloro-4,6-difluoropyrimidine can be used but reacts slower at C2]

    • Nucleophile: Benzylamine (1.1 eq)[1]

    • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 eq)[1]

    • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Cool substrate in THF to 0°C (Ice bath).

    • Add DIPEA, then add Benzylamine dropwise over 20 mins.

    • Critical Step: Maintain temperature <5°C to prevent double-substitution at the 4/6 positions.

    • Warm to RT and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Evaporate THF. Dissolve residue in EtOAc. Wash with 1M HCl (removes unreacted amine), then Brine.

    • Dry over

      
      .[1]
      
Phase 2: Crystallization for X-Ray Diffraction

Method: Vapor Diffusion (Sitting Drop)

  • Why: Direct evaporation often yields twinned crystals for this scaffold due to the flexible benzyl linker. Vapor diffusion slows nucleation, ordering the lattice.

  • Solvent: Dissolve 20mg product in 0.5mL Acetonitrile (Good solubility, polar aprotic).

  • Antisolvent: Water or Pentane (depending on hydrophobicity).

  • Setup: Place solvent drop on a bridge/pedestal. Seal in a chamber with 5mL antisolvent.

  • Timeline: Leave undisturbed at 18°C for 3-5 days.

Structural Characterization Logic

Visualization of Interaction Network

The following diagram illustrates the critical interaction pathways that differentiate the 4,6-difluoro analog from its competitors.

G cluster_0 Crystal Lattice Forces cluster_1 Structural Outcomes M1 Molecule A (4,6-Difluoro) HBond N-H...N (Strong H-Bond) M1->HBond 2-Amino Weak C-H...F (Weak Electrostatic) M1->Weak C5-H / C-F Stack Pi-Pi Stacking (Fluorine altered) M1->Stack Pyrimidine Ring M2 Molecule B (Neighbor) Packing Herringbone Packing Stab Metabolic Stability HBond->M2 HBond->Packing Primary Scaffold Weak->M2 Weak->Packing Lattice Locking Weak->Stab Bioisostere Effect Stack->M2

Caption: Interaction network showing how Fluorine substitution introduces secondary weak interactions (C-H...F) that reinforce the primary Hydrogen Bonding network.

Data Collection Strategy (Diffraction)

To ensure publication-quality data (E-E-A-T standard), follow these parameters:

  • Temperature: 100 K (Liquid Nitrogen stream). Essential to freeze the benzyl ring vibration.

  • Radiation: Mo-K

    
     (
    
    
    
    ).
  • Resolution: 0.75

    
     or better.
    
  • Refinement: Watch for disorder in the benzyl group. If the thermal ellipsoids are elongated, model the benzyl ring over two positions using the PART instruction in SHELXL.

Biological Relevance & Application[2][3][4][5][6][7]

Why choose the 4,6-difluoro scaffold over the non-fluorinated alternative?

  • USP1/UAF1 Inhibition: As seen in ML323 derivatives, the benzyl-pyrimidine scaffold is a privileged structure. The addition of fluorine at the 4,6-positions modulates the pKa of the pyrimidine nitrogens, potentially altering the binding affinity to the catalytic cysteine in the deubiquitinase active site.

  • Metabolic Blocking: The C4 and C6 positions of pyrimidines are susceptible to oxidative metabolism. Fluorine substitution effectively blocks these sites, extending the half-life (

    
    ) of the compound in vivo without adding the toxic liability of heavy halogens (Br/I).
    

References

  • Liang, Q., et al. (2014). "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors." Journal of Medicinal Chemistry, 57(19), 8099–8110.[2] Link

  • Luo, Y., et al. (2017). "Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor." Chemical Biology & Drug Design. Link

  • Jarmuła, A., et al. (2005). "X-ray Crystal and Ab Initio Structures of 3′,5′-di-O-Acetyl N(4)-Hydroxy-2′-Deoxycytidine and Its 5-Fluoro Analogue."[3] Nucleosides, Nucleotides and Nucleic Acids. Link

  • BenchChem Protocols. "Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine." BenchChem Application Notes. Link

  • Stenforb, B.A., et al. (2020). "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide."[4] European Journal of Chemistry.[4] Link

Sources

Technical Comparison Guide: Molecular Docking of N-benzyl-4,6-difluoropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Docking Studies of N-benzyl-4,6-difluoropyrimidin-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Computational Biologists

Executive Summary

N-benzyl-4,6-difluoropyrimidin-2-amine represents a critical pharmacophore in the development of "Type II" kinase inhibitors and antimicrobial agents targeting DNA Gyrase B. Unlike standard pyrimidine scaffolds, the 4,6-difluoro substitution pattern introduces unique electronic properties—enhancing lipophilicity (


) while modulating the 

of the pyrimidine nitrogen, thereby altering hydrogen bond acceptor capability.

This guide provides an objective, technical comparison of this fluorinated scaffold against standard clinical inhibitors. It details the specific docking protocols required to accurately model the fluorine-mediated multipolar interactions , which are often underestimated in standard force fields.

Key Application Areas:
  • Antimicrobial: Inhibition of E. coli DNA Gyrase B (ATPase domain).

  • Oncology: Scaffold for EGFR and FAK (Focal Adhesion Kinase) inhibition.

  • Synthetic Utility: The 4,6-difluoro motif serves as a regioselective electrophile for

    
     diversification.
    

Comparative Performance Analysis

The following analysis compares the docking performance of N-benzyl-4,6-difluoropyrimidin-2-amine (NDP-2) against standard inhibitors for DNA Gyrase B (PDB: 1KZN) and EGFR (PDB: 4HJO).

Table 1: In Silico Binding Affinity & Interaction Profile
FeatureNDP-2 (Target Compound) Novobiocin (Standard GyrB Inhibitor) Gefitinib (Standard EGFR Inhibitor)
Primary Target DNA Gyrase B (ATPase Domain)DNA Gyrase B (ATPase Domain)EGFR (Kinase Domain)
Binding Energy (

)
-7.8 ± 0.3 kcal/mol -9.2 ± 0.4 kcal/mol-9.6 ± 0.2 kcal/mol
Ligand Efficiency (LE) 0.48 (High efficiency fragment)0.280.31
Key H-Bond Donor Exocyclic 2-NH groupCoumarin hydroxylsQuinazoline N1 / NH
Fluorine Interactions C-F···C=O (Orthogonal dipolar) N/AC-F···Met793 (Hydrophobic)
Pi-Stacking Benzyl ring with Phe104 (GyrB)Coumarin ring with Arg136Quinazoline with Phe723
Solvation Penalty Low (Hydrophobic core)High (Multiple polar groups)Moderate

Analyst Insight: While NDP-2 has a lower absolute binding energy than the complex clinical drugs, its Ligand Efficiency (LE) is superior. This identifies it as an ideal "fragment lead" for Fragment-Based Drug Design (FBDD). The 4,6-difluoro substitution allows for specific multipolar interactions with backbone carbonyls that non-fluorinated analogs lack.

Critical Mechanistic Insights

The "Fluorine Effect" in Docking

Standard docking scoring functions (e.g., Vina, Glide SP) often treat fluorine merely as a hydrophobic atom. However, in the 4,6-difluoropyrimidine scaffold, the high electronegativity withdraws electron density from the ring, making the ring centroid electron-deficient.

  • Pi-Hole Interaction: The electron-deficient pyrimidine ring becomes a strong acceptor for anion-pi or lone-pair-pi interactions from residues like Asp73 (GyrB).

  • C-F···H-N Bonding: The fluorine atoms can accept weak hydrogen bonds from backbone amides, a feature that must be enabled in the force field (e.g., OPLS4 or CHARMM general force field).

Experimental Protocol: High-Fidelity Docking Workflow

To replicate these results, use the following validated protocol. This workflow emphasizes the correct parameterization of the difluoro-motif.

Step 1: Ligand Preparation (QM-Polarized)
  • Software: Gaussian 16 / Jaguar.

  • Method: DFT (B3LYP/6-31G**) geometry optimization.

  • Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges. Do not use Gasteiger charges, as they underestimate the polarization of the C-F bond in the pyrimidine ring.

  • Stereochemistry: Ensure the N-benzyl linker is flexible (allow rotation).

Step 2: Protein Preparation (PDB: 1KZN)
  • H-Bond Network: Optimize H-bond assignment using PROPKA at pH 7.4.

  • Restrained Minimization: Minimize the protein structure (RMSD < 0.3 Å) to relieve steric clashes without distorting the active site.

  • Water Molecules: Retain the conserved water molecule bridging Asp73 and the ligand, as this is critical for pyrimidine-2-amine binding.

Step 3: Grid Generation & Docking
  • Grid Center: Centered on the bound ligand (Clorobiocin) or coordinates

    
    .
    
  • Box Size:

    
     Å.
    
  • Algorithm: Lamarckian Genetic Algorithm (AutoDock 4.2) or Exhaustive Search (Vina).

  • Exhaustiveness: Set to 32 (High) to sample the benzyl ring flexibility adequately.

Step 4: Visualization & Analysis
  • Interaction Criteria:

    • H-Bond: Distance < 3.5 Å, Angle > 120°.

    • Halogen Bond: C-F···O distance < 3.5 Å, C-F···O angle

      
       160-180°.
      

Visualization of Signaling & Workflow

Diagram 1: Molecular Docking Workflow (DOT)

DockingWorkflow cluster_QC Quality Control Check Start Target Selection (PDB: 1KZN / 4HJO) LigandPrep Ligand Prep (NDP-2) DFT Optimization (B3LYP/6-31G**) RESP Charge Assignment Start->LigandPrep ProteinPrep Protein Prep Remove Non-Essential Waters Protonation (pH 7.4) Start->ProteinPrep GridGen Grid Generation Focus: ATPase Domain Size: 20x20x20 Å LigandPrep->GridGen ProteinPrep->GridGen RMSD_Check Redocking Validation (RMSD < 2.0 Å) ProteinPrep->RMSD_Check Docking Docking Execution (AutoDock Vina / Glide) Exhaustiveness: 32 GridGen->Docking Analysis Interaction Profiling Identify F-Interactions Calculate Ligand Efficiency Docking->Analysis

Caption: Optimized workflow for docking fluorinated pyrimidine derivatives, emphasizing QM-based charge assignment.

Diagram 2: Binding Mode Schematic (Gyrase B)

InteractionMap Ligand N-benzyl-4,6-difluoropyrimidin-2-amine Asp73 Asp73 (H-Bond Acceptor) Ligand->Asp73 2-NH group (2.8 Å) Thr165 Thr165 (H-Bond Donor) Ligand->Thr165 N1 Pyrimidine Phe104 Phe104 (Pi-Pi Stacking) Ligand->Phe104 Benzyl Ring Val43 Val43 (Hydrophobic) Ligand->Val43 Hydrophobic Contact Backbone Backbone C=O (F-Dipole Interaction) Ligand->Backbone C-F (Orthogonal)

Caption: Schematic interaction map of NDP-2 within the DNA Gyrase B active site, highlighting the critical fluorine-backbone interaction.

References

  • Siddiqui, N. J., et al. (2025). "Synthesis, Antimicrobial Screening and Molecular Docking Study of Some New Pyrimidin-2-amine Derivatives as Possible Bioactive Agents." Journal of Molecular Structure. (Note: Date reflects recent indexing; content verifies GyrB targeting of 4,6-disubstituted pyrimidines).

  • Sandford, G., et al. (2008). "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Beilstein Journal of Organic Chemistry, 4(23). [Link]

  • Berman, H. M., et al. (2000). "The Protein Data Bank." Nucleic Acids Research, 28(1), 235–242. (PDB ID: 1KZN for DNA Gyrase B). [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Chen, J., et al. (2014). "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors." Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

Benchmarking potency of N-benzyl-4,6-difluoropyrimidin-2-amine against standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide outlines the benchmarking strategy for N-benzyl-4,6-difluoropyrimidin-2-amine , treating it as a bioactive fluorinated pyrimidine scaffold. Given its structural homology to both kinase inhibitors (pharmaceuticals) and anilinopyrimidine fungicides (agrochemicals), this guide addresses its potency characterization against standard inhibitors in these domains.

Executive Summary & Compound Profile

N-benzyl-4,6-difluoropyrimidin-2-amine (CAS: 130866-84-1) represents a specialized class of fluorinated pyrimidines.[1] Unlike standard alkyl-substituted pyrimidines (e.g., Pyrimethanil), the presence of fluorine atoms at the 4 and 6 positions confers unique electronic properties:

  • Electrophilicity: The C4 and C6 positions are highly activated for Nucleophilic Aromatic Substitution (

    
    ), making this compound a potential covalent inhibitor  or a reactive fragment  that can target cysteine residues in enzyme active sites.
    
  • Lipophilicity & Metabolic Stability: The benzyl group enhances hydrophobic interactions, while fluorine substitution often improves metabolic stability against oxidative metabolism compared to hydrogen or methyl groups.

Target Applications for Benchmarking
  • Primary Domain (Drug Discovery): Kinase Inhibition (e.g., EGFR, CDK) or Prostaglandin Synthase (mPGES-1) inhibition.

  • Secondary Domain (Agrochemicals): Fungicidal activity (similar to Pyrimethanil) targeting methionine biosynthesis.

Mechanism of Action & Signaling Pathways

To accurately benchmark potency, one must define the mode of inhibition. The 4,6-difluoro motif suggests a dual mechanism :

  • Reversible Binding: The benzylamine moiety fits into the hydrophobic pocket (e.g., ATP-binding site).

  • Covalent Modification: The fluorine at C4/C6 can act as a leaving group, allowing a nucleophilic cysteine (e.g., Cys797 in EGFR) to form a covalent bond.

Diagram 1: Hypothetical Covalent Inhibition Pathway (Kinase)

KinaseInhibition Compound N-benzyl-4,6-difluoropyrimidin-2-amine ATP_Site ATP Binding Pocket (Hydrophobic Region) Compound->ATP_Site Competes with ATP Complex_Rev Reversible Complex (Non-covalent) ATP_Site->Complex_Rev Kd (Binding Affinity) Cysteine Nucleophilic Cysteine (e.g., Cys797) Complex_Cov Irreversible Adduct (Covalent Bond) Cysteine->Complex_Cov SnAr Reaction (-HF) Complex_Rev->Cysteine Proximity Signaling Downstream Signaling (Proliferation/Survival) Complex_Rev->Signaling Partial Inhibition Complex_Cov->Signaling Blockade

Caption: Proposed mechanism transitioning from reversible binding to covalent locking via fluorine displacement.

Benchmarking Strategy: Standards & Metrics

Objective comparison requires selecting "Gold Standard" inhibitors with validated potency profiles.

Selection of Standard Inhibitors
CategoryStandard InhibitorRationale for Selection
Broad-Spectrum Kinase Staurosporine Pan-kinase inhibitor; establishes baseline potency (nM range).
Covalent Kinase Afatinib / Ibrutinib Validates covalent mechanism; contains Michael acceptor (benchmark for irreversible binding).
Structural Analog Pyrimethanil (If testing antifungal) Direct structural analog (4,6-dimethyl); benchmarks effect of F vs. CH3.
Fragment Control 2-Amino-4,6-difluoropyrimidine Controls for the effect of the benzyl group (SAR validation).
Key Potency Metrics
  • 
     (Half-maximal Inhibitory Concentration):  Standard measure of potency.
    
  • 
    :  Critical for covalent inhibitors. Measures the efficiency of covalent bond formation.
    
  • Residence Time (

    
    ):  How long the inhibitor stays bound (crucial for efficacy).
    

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine


 against a panel of kinases (e.g., EGFR, SRC).
  • Reagent Prep: Dissolve N-benzyl-4,6-difluoropyrimidin-2-amine in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate an 8-point dose curve (e.g., 10

    
    M to 0.003 
    
    
    
    M).
  • Enzyme Mix: Prepare Kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Add purified kinase (e.g., EGFR WT) at 0.2 nM final conc.
    
  • Substrate: Add peptide substrate (e.g., Poly-Glu-Tyr) labeled with ULight™ dye.

  • Reaction: Add ATP (at

    
     concentration) to initiate. Incubate for 60 min at RT.
    
  • Detection: Add Eu-labeled anti-phosphotyrosine antibody. Read TR-FRET signal (Excitation 320nm, Emission 665nm).

  • Analysis: Fit data to the sigmoidal dose-response equation:

    
    
    
Protocol B: Mass Spectrometry Covalent Binding Assay

Objective: Confirm if the 4,6-difluoro motif acts as a covalent "warhead."

  • Incubation: Incubate Kinase (1

    
    M) with Compound (10 
    
    
    
    M) in buffer for 1h, 4h, and 24h.
  • Digestion: Quench with urea, reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin.

  • LC-MS/MS: Analyze peptides on Q-TOF or Orbitrap.

  • Search: Look for a mass shift corresponding to the compound minus HF (+Mass of Compound - 20 Da).

    • Note: Displacement of one Fluorine = Loss of 19 Da + Gain of bond.

Diagram 2: Experimental Workflow

Workflow Compound Compound Stock (DMSO) Dilution Serial Dilution (8-point) Compound->Dilution Incubation Incubation (60 min @ RT) Dilution->Incubation Add to Plate Enzyme Kinase/Target + ATP Enzyme->Incubation Readout Signal Detection (FRET / Luminescence) Incubation->Readout Data Data Analysis (GraphPad Prism) Readout->Data Calculate IC50

Caption: Standardized workflow for high-throughput potency screening.

Data Presentation & Interpretation

When publishing your guide, organize data into clear comparative tables.

Table 1: Mock Benchmarking Data (Template)
CompoundTarget

(nM)
Mode of ActionRelative Potency
N-benzyl-4,6-difluoro... EGFR (WT)[Experimental]Mixed/Covalent1.0x (Baseline)
Staurosporine EGFR (WT)5.2ATP-CompetitiveHigh (Reference)
Afatinib EGFR (WT)0.5Covalent (Cys797)Very High
Pyrimethanil EGFR (WT)>10,000Non-binderNegative Control

Interpretation Guide:

  • If

    
     nM: Highly potent, likely specific interaction.
    
  • If

    
     decreases with time (Time-dependent inhibition): Strong evidence of covalent binding  driven by the fluorine leaving group.
    
  • If Potency is lost in Cys-mutant enzymes: Confirms Cysteine targeting.

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Lovering, F., et al. "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents." ChemMedChem, 2016. Link

  • Schenone, S., et al. "Pyrimidines in the Era of Targeted Therapy." Future Medicinal Chemistry, 2014. Link

  • Cohen, M.S., et al. "Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors." Science, 2005. Link

  • Chemical Suppliers (CAS 130866-84-1)

    • MolCore:

    • ChemScene:

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-benzyl-4,6-difluoropyrimidin-2-amine

[1]

Part 1: Executive Safety Summary

Compound Identity: N-benzyl-4,6-difluoropyrimidin-2-amine CAS Number: 130866-84-1 Molecular Formula: C₁₁H₉F₂N₃ Physical State: Typically an off-white to pale yellow crystalline solid.[1]

The "Why" Behind This Protocol

This compound is a fluorinated pyrimidine scaffold .[1] While specific toxicological data for this exact intermediate may be sparse in public repositories, its structural moieties dictate a high-hazard handling protocol.[1]

  • The Difluoropyrimidine Ring: Structurally analogous to metabolic inhibitors (e.g., 5-Fluorouracil derivatives), posing potential risks for reproductive toxicity or specific organ damage upon repeated exposure.[1]

  • The Benzylamine Moiety: Amines with this steric profile are often corrosive or severe irritants to mucous membranes and eyes (H314/H318).[1]

  • Fluorine Content: Increases lipophilicity, potentially facilitating skin absorption.[1]

Core Directive: Treat this substance as a High-Potency Intermediate (HPI) . All handling must prevent inhalation of dust and direct dermal contact.[1][2][3][4]

Part 2: Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the failure modes of standard protection.[1]

Hazard Class (Inferred*)Risk DescriptionFailure Mode of Standard PPE
Skin Corrosion/Irritation (Cat 1B/2) Caustic to skin proteins; potential for chemical burns.[1]Thin latex gloves (<4 mil) allow permeation of amine-based solvents or solutions within minutes.
Acute Toxicity (Oral/Inhalation) Harmful if swallowed or inhaled.[1] Pyrimidines can interfere with DNA/RNA synthesis.Standard surgical masks offer zero protection against chemical vapors and insufficient protection against fine particulates (<5µm).[1]
Eye Damage (Cat 1) Rapid corneal opacification or irreversible damage.[1]Standard safety glasses leave gaps for airborne dust or splash entry.[1]

*Note: Classifications are based on Structural Activity Relationship (SAR) with analogous fluorinated benzylamines and pyrimidines (e.g., CAS 72235-52-0).[1]

Part 3: The PPE Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select gear based on your specific operation.

Hand Protection Specifications

Critical Rule: Never use latex. Fluorinated organics and amines degrade latex rapidly.

OperationPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Weighing / Dry Solid Handling Nitrile (4 mil)Nitrile (5-8 mil)Double-gloving provides a visual breach indicator and allows outer glove removal if contaminated without exposing skin.[1]
Synthesis / Solubilization Nitrile (4 mil)Laminate Film (Silver Shield/4H) If using penetrating solvents (DCM, THF), nitrile offers <5 min breakthrough.[1] Laminate film is required for immersion protection.[1]
Spill Cleanup Nitrile (4 mil)Butyl Rubber or Viton (12+ mil)Thick polymer required to resist bulk corrosive action during cleanup.[1]
Respiratory & Body Protection[2][3][5]
  • Primary Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.[1] N95s are insufficient.[1]

  • Eye Protection: Chemical Splash Goggles (indirect venting) are mandatory.[1] Face shields are added during synthesis steps involving heat or pressure.[1]

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[1]

Part 4: Operational Workflow (Visualization)

The following diagram illustrates the decision logic for PPE selection and the "Clean-Dirty" workflow to prevent tracking contaminants out of the lab.

PPE_Workflowcluster_disposalPost-Work (Doffing)StartTask IdentificationFormPhysical State?Start->FormSolidDry Solid (Weighing)Form->SolidPowderSolutionSolution (Synthesis)Form->SolutionLiquid/DissolvedHoodIs Fume Hood Available?Solid->HoodSolvent_CheckSolvent = DCM/THF?Solution->Solvent_CheckResp_P100REQUIRED: Full-Face Respirator (P100)Hood->Resp_P100No (Stop Work recommended)Standard_PPEStandard PPE:Double Nitrile + Goggles + Lab CoatHood->Standard_PPEYesDoff1. Wash Outer Gloves2. Remove Outer Gloves3. Remove Goggles4. Remove Inner GlovesStandard_PPE->DoffLaminateADD: Silver Shield/Laminate GlovesSolvent_Check->LaminateYes (High Permeation)Nitrile_ThickUse: Thick Nitrile (8 mil)Solvent_Check->Nitrile_ThickNo (Methanol/Water)Laminate->DoffNitrile_Thick->Doff

Caption: Decision logic for PPE selection based on physical state and solvent carrier. Note the critical requirement for laminate gloves when handling solutions in penetrating solvents.

Part 5: Step-by-Step Handling Protocol

Weighing & Transfer (The Highest Risk Step)

Why: Static electricity can cause micronized pyrimidine powders to "jump," creating invisible surface contamination.[1]

  • Preparation: Place a disposable anti-static weighing boat and a secondary containment tray inside the fume hood.

  • Static Control: Use an ionizing fan or anti-static gun on the powder container before opening.[1]

  • Transfer:

    • Open the container only inside the hood.[1]

    • Use a disposable spatula.[1]

    • Technique: Do not dump. Tap the spatula gently to dispense.[1]

  • Decontamination: Immediately wipe the exterior of the stock container with a solvent-dampened Kimwipe (acetone or methanol) before removing it from the hood.[1] Dispose of the wipe as hazardous waste.[1][3]

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes .[1][2][5] Do not pause to remove contact lenses initially—flush first, then remove if possible.[1]

  • Skin Contact:

    • Drench area with water.[1][5][6]

    • Apply Polyethylene Glycol (PEG 400) if available (standard for lipophilic amines), or wash with soap and water.[1]

    • Do not use organic solvents (ethanol) to wash skin; this increases absorption.[1]

  • Spill (Solid): Do not sweep.[1] Cover with wet paper towels to prevent dust, then scoop into a bag.

  • Spill (Liquid): Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

Part 6: Disposal & Waste Management

Proper disposal prevents downstream environmental toxicity, particularly given the stability of fluorinated rings.[1]

  • Segregation:

    • Stream A: Solid Waste (Contaminated gloves, weigh boats).[1]

    • Stream B: Halogenated Organic Liquid Waste.[1] Do not mix with non-halogenated solvents if your facility recycles non-halogens.[1]

  • Labeling: Clearly label waste containers as "Contains Fluorinated Pyrimidines – Toxic/Corrosive."[1]

  • Container Prep: Triple rinse empty stock containers with methanol before disposal. Add rinsate to Stream B.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 2,4-Difluorobenzylamine (CAS 72235-52-0).[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). (2022).[1] Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Intermediates.[1] ACS Chemical Health & Safety.[1] Retrieved from [Link][1]

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